4-Bromo-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIRQGWGBRSRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574162 | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-44-3 | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methylquinoline: Properties, Reactivity, and Applications
This guide offers a comprehensive technical overview of 4-Bromo-2-methylquinoline, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior, providing researchers, scientists, and drug development professionals with actionable insights grounded in established scientific literature.
Molecular Structure and Spectroscopic Profile
This compound, with the chemical formula C₁₀H₈BrN, possesses a quinoline core substituted with a methyl group at the 2-position and a bromine atom at the 4-position. This specific arrangement of substituents dictates its electronic properties and reactivity. The bromine atom, being an electron-withdrawing group, deactivates the quinoline ring towards electrophilic substitution, while the methyl group has a mild activating effect.
The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the substitution pattern of the quinoline ring.
-
¹H NMR: The proton NMR spectrum will typically exhibit characteristic signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants being highly informative. The methyl protons will appear as a distinct singlet, usually in the upfield region.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbon atom attached to the bromine (C4) will show a characteristic chemical shift, and the methyl carbon will also be readily identifiable.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern (approximately 1:1 ratio of M and M+2 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present. The spectrum of this compound will show characteristic absorption bands for C-H stretching and bending of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 222.08 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Melting Point | 78-82 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | N/A |
| CAS Number | 89434-25-3 | N/A |
Note: The physical properties, especially the melting point, can vary slightly depending on the purity of the compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of 2-methylquinoline. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Synthetic Workflow: Bromination of 2-Methylquinoline
Core Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-2-methylquinoline (CAS: 50488-44-3)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, handling, and application, grounded in authoritative references.
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom at the 4-position and a methyl group at the 2-position, makes it a valuable and reactive intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling and substitution reactions. This reactivity is foundational to its utility in medicinal chemistry and materials science.[1][2]
The compound's physical state is typically a yellow to brown solid or liquid, a variance that can be attributed to residual solvent or minor impurities post-synthesis.[3] Its solubility profile is critical for reaction and purification design; it is generally soluble in organic solvents like ethyl acetate and dichloromethane, which are commonly used in its synthetic workup.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50488-44-3 | [1][4] |
| Molecular Formula | C₁₀H₈BrN | [4][5] |
| Molecular Weight | 222.08 g/mol | [4] |
| IUPAC Name | This compound | |
| Appearance | Yellow to brown Solid/Liquid | [3] |
| Boiling Point | 88-90 °C (at 1 Torr) | [3] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.21 ± 0.50 (Predicted) | [3] |
| InChIKey | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [5] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [4][5] |
Synthesis and Purification: A Validated Protocol
The most commonly cited synthesis of this compound involves the bromination of a 4-hydroxyquinoline precursor.[1][3] The hydroxyl group at the 4-position is a poor leaving group and must be activated before substitution with a bromide can occur. This is typically achieved using a phosphorus-based brominating agent.
The causality behind this choice lies in the high oxophilicity of phosphorus. The oxygen of the hydroxyl group attacks the phosphorus reagent, forming a highly stable P-O bond and converting the hydroxyl into an excellent leaving group, which is then readily displaced by a bromide ion.
Caption: A validated workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Hydroxy-2-methylquinoline (1.0 eq, e.g., 17.4 g, 109 mmol) and a suitable brominating agent such as phosphorus oxybromide (POBr₃) (1.5 eq, 47.1 g, 164 mmol).
-
Scientist's Insight: While some sources mention phosphorus oxyfluoride, phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅ is the standard choice for this type of transformation. Ensure the reaction is performed in a well-ventilated fume hood due to the corrosive nature of the reagent.
-
-
Heating: Heat the reaction mixture to 130 °C. Maintain this temperature with stirring for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Cautiously pour the residue into a beaker containing a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acidic phosphorus byproducts. This step is often exothermic and should be done slowly with cooling.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Partition the residue between the aqueous layer and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 300 mL for the scale above) to ensure complete recovery of the product.[1]
-
Workup - Washing & Drying: Combine the organic layers. Wash sequentially with water and then with brine to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Final Purification: Purify the resulting residue by silica gel column chromatography. The choice of eluent system will depend on the polarity of any impurities, but a gradient of ethyl acetate in hexanes is a common starting point. This step is crucial for achieving high purity. The yield for this reaction is reported to be around 36%.[1][3]
Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. A combination of NMR, MS, and IR spectroscopy provides a self-validating system to confirm the identity and purity of this compound.
Caption: A standard analytical workflow for the characterization of synthesized organic molecules.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | ~2.7 ppm (s, 3H): -CH₃~7.6-8.2 ppm (m, 5H): Aromatic & Quinoline Protons | The singlet corresponds to the methyl group. The complex multiplet region contains the five protons on the quinoline ring system, with coupling patterns determined by their positions.[6][7] |
| ¹³C NMR | ~25 ppm: -CH₃ Carbon~120-160 ppm (9 signals): Aromatic & Quinoline Carbons | Ten unique carbon environments are expected. The methyl carbon appears upfield, while the nine carbons of the quinoline core appear in the downfield aromatic region.[8] |
| Mass Spec. | m/z ~221 & ~223: [M]⁺ and [M+2]⁺ | The molecular ion peaks will appear as a characteristic doublet with a ~1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5][9] |
| IR (cm⁻¹) | ~3050-3100: Ar C-H stretch~2920-2980: Aliphatic C-H stretch~1580-1620: C=C & C=N stretch~550-750: C-Br stretch | These absorption bands confirm the presence of the key functional groups: the aromatic quinoline core, the aliphatic methyl group, and the carbon-bromine bond.[9] |
Applications in Drug Discovery and Organic Synthesis
This compound is not an end-product but a strategic starting material. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and infectious diseases.[2][10][11] The bromine at the C4 position is key to its utility, allowing for the facile introduction of diverse functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties. For example, it is a documented intermediate for preparing derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating gout.[1]
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- 6. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
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- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-methylquinoline molecular structure
An In-Depth Technical Guide to 4-Bromo-2-methylquinoline: Structure, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic compound, widely recognized as a versatile building block in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom at the C4 position and a methyl group at C2 on the quinoline scaffold, provides a strategic platform for the synthesis of complex, functionalized molecules. This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into its fundamental physicochemical properties, details a robust synthetic protocol with mechanistic insights, outlines modern analytical techniques for its characterization, explores its chemical reactivity and applications, and provides essential safety and handling information. The strategic importance of this molecule lies in the capacity of the C-Br bond to participate in a wide array of cross-coupling reactions, enabling the construction of diverse molecular libraries with significant therapeutic and industrial potential.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence is attributed to the scaffold's ability to engage in various biological interactions, including DNA intercalation and enzyme inhibition.[2] The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound (C₁₀H₈BrN) emerges as a particularly valuable derivative. The strategic placement of its substituents dictates its utility:
-
The Bromine Atom (C4): Serves as an exceptionally versatile synthetic handle. As a good leaving group, it is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties.[1] This capability is fundamental to diversity-oriented synthesis in drug discovery programs.
-
The Methyl Group (C2): Influences the molecule's electronic properties and provides a steric marker that can affect binding affinity and metabolic stability in biological systems.
This guide elucidates the key technical aspects of this compound, providing the foundational knowledge required for its effective synthesis and application.
Physicochemical and Structural Properties
The structural integrity and physical characteristics of this compound are critical for its handling, reactivity, and analytical identification. Its properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 50488-44-3 | [4] |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 88-90 °C at 1 Torr | [4] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.21 ± 0.50 (Predicted) | [4] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [3] |
| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The most common and reliable synthesis of this compound involves the conversion of the hydroxyl group of 4-hydroxy-2-methylquinoline into a better leaving group, followed by nucleophilic substitution with a bromide ion. Reagents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are highly effective for this transformation.[5]
Causality Behind Experimental Choice: The C4-OH bond in 4-hydroxy-2-methylquinoline is strong, and the hydroxide ion (OH⁻) is a poor leaving group. Phosphorus halides act as potent dehydrating and halogenating agents. They react with the hydroxyl group to form a phosphate or phosphite ester intermediate. This intermediate is an excellent leaving group, readily displaced by the bromide ions present in the reaction mixture, driving the reaction to completion under thermal conditions.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established literature procedures.[4][5][6]
Materials:
-
4-Hydroxy-2-methylquinoline (1 equivalent)
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) (1.5 equivalents)
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxy-2-methylquinoline (e.g., 10.0 g, 62.8 mmol) and phosphorus oxybromide (e.g., 27.0 g, 94.2 mmol).
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction residue onto crushed ice or into a cold, saturated Na₂CO₃ solution to quench the excess phosphorus reagent. Caution: This process is exothermic and may release gas.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to afford this compound as a solid.[6]
Caption: Synthesis workflow for this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.
| Technique | Expected Observations |
| ¹H NMR | Methyl Protons: A singlet around δ 2.5-2.7 ppm (3H).Aromatic Protons: Multiple signals in the δ 7.5-8.5 ppm region (5H), exhibiting characteristic splitting patterns for the disubstituted quinoline rings. |
| ¹³C NMR | Approximately 10 distinct signals are expected.Methyl Carbon: A signal around δ 20-25 ppm.Aromatic Carbons: Signals in the δ 120-150 ppm range.Bromo-substituted Carbon (C4): A signal shifted to a higher field (lower ppm) compared to its unsubstituted counterpart, typically around δ 120-130 ppm. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity: [M]⁺ at m/z 221 and [M+2]⁺ at m/z 223. This isotopic signature is a definitive confirmation of a single bromine atom in the molecule. |
| Infrared (IR) | C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹. |
Chemical Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the reactivity of its C4-bromo substituent, which acts as an electrophilic site for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the programmed installation of diverse functional groups, making it an ideal scaffold for building libraries of drug-like molecules.[1]
Key Applications:
-
Anticancer Agents: The quinoline core is a known pharmacophore in oncology. Functionalization at the C4 position can lead to compounds that inhibit kinases or interact with DNA.[2]
-
Antimalarial Drugs: Bromoquinolines serve as precursors for compounds structurally related to known antimalarials, enabling the development of new agents to combat drug-resistant strains of Plasmodium falciparum.[7]
-
Enzyme Inhibitors: It has been used to prepare derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating gout and hyperuricemia.[6]
Caption: Application of this compound in creating diverse scaffolds.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).[8][9][10]
| Hazard Category | GHS Hazard Statement(s) |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Precautionary Measures & Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound stands as a cornerstone intermediate for advanced organic synthesis. Its well-defined structure, reliable synthetic pathway, and, most importantly, the strategic reactivity of the C4-bromo position make it an invaluable asset for researchers. The ability to leverage this compound in robust cross-coupling reactions provides a direct and efficient route to novel, highly functionalized quinoline derivatives. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
References
- Title: 4-Amino-8-bromo-2-methylquinoline Source: MySkinRecipes URL:[Link]
- Title: Functionality elaboration of 4-bromo-quinolines.
- Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL:[Link]
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- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
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- 7. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Introduction: The Strategic Importance of 4-Bromo-2-methylquinoline
An In-depth Technical Guide to 4-Bromo-2-methylquinoline for Advanced Research
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] Within this class, this compound (CAS No. 50488-44-3) emerges as a particularly valuable synthetic intermediate. Its architecture, featuring a reactive bromine atom at the C4 position and a methyl group at C2, provides a versatile platform for molecular elaboration. The bromine atom serves as an excellent synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This guide offers a comprehensive overview of the core physical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development, dictating everything from reaction conditions to formulation strategies. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50488-44-3 | [3][4] |
| Molecular Formula | C₁₀H₈BrN | [5][6] |
| Molecular Weight | 222.08 g/mol | [5][6] |
| Appearance | Yellow to brown solid | [7] |
| Boiling Point | 88-90°C (at 1 Torr) | [7] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.21 ± 0.50 (Predicted) | [7] |
| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [4] |
Synthesis Protocol: From Hydroxyquinoline to Halogenated Intermediate
The most common laboratory-scale synthesis of this compound involves the halogenation of 4-Hydroxy-2-methylquinoline. This transformation is a cornerstone reaction, converting the hydroxyl group into a better leaving group, which is then displaced. The choice of a phosphorus oxyhalide is critical for driving this reaction to completion.
Experimental Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-2-methylquinoline (1.0 eq).
-
Reaction Initiation: Carefully add phosphorus oxybromide (POBr₃) or a similar halogenating agent like phosphorus oxychloride (POCl₃) (approx. 1.5 eq) to the flask. Note: The reaction is typically performed neat or with a high-boiling inert solvent.
-
Thermal Treatment: Heat the reaction mixture to 130°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][7]
-
Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Cautiously pour the residue into a beaker containing ice and a saturated sodium carbonate (Na₂CO₃) solution to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and partition with ethyl acetate. Extract the aqueous layer multiple times (e.g., 5 x 300 mL for a 109 mmol scale reaction) to ensure complete recovery of the product.[3][7]
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic impurities.[3][7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to afford pure this compound.[3][7]
Synthesis Workflow Diagram
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of the C4-bromo substituent. This position is activated towards various transformations, making the molecule a valuable building block for creating libraries of complex quinoline derivatives.
-
Cross-Coupling Reactions: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, vinyl, alkynyl, and amino moieties. This functionalization is a key strategy in structure-activity relationship (SAR) studies during drug development.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, the C4 position can undergo SₙAr reactions with potent nucleophiles, particularly if the quinoline ring is further activated by electron-withdrawing groups.
-
Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of targeted therapeutics. For instance, it has been utilized in the preparation of carboxylic acid-substituted (hetero)aromatic ring derivatives that exhibit dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating hyperuricemia and gout.[3] The broader quinoline class of compounds demonstrates a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][10]
Reactivity Hub Diagram
Analytical Characterization
Unambiguous characterization of this compound is essential to confirm its identity and purity post-synthesis. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, along with a characteristic singlet for the C2-methyl group (typically around 2.5-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the bromine-substituted C4 appearing at a chemical shift influenced by the halogen's electronegativity and anisotropy.
-
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) and, crucially, a prominent M+2 peak of nearly equal intensity. This isotopic signature is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, including C-H stretches from the aromatic and methyl groups, and C=C/C=N stretching vibrations characteristic of the quinoline ring system.
Spectroscopic data for this compound is available for reference in chemical databases.[12]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautionary Measures:
-
Avoid all personal contact, including inhalation of dust or vapors.[13]
-
Use only in a well-ventilated area, such as a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Wash hands thoroughly after handling.[13]
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7] The recommended storage temperature is between 2-8°C to ensure long-term stability.[7][13]
References
- J&K Scientific LLC. (n.d.). This compound | 50488-44-3.
- PubChem. (n.d.). This compound.
- ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines.
- ACS Publications. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
- National Institutes of Health. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- YouTube. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown.
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Introduction: The Strategic Importance of the Quinoline Scaffold
An In-depth Technical Guide to 4-Bromo-2-methylquinoline for Advanced Research and Development
This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to deliver a foundational understanding of the molecule's synthesis, characterization, and application, grounded in established scientific principles.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this vital class of compounds, this compound (also known as 4-Bromoquinaldine) serves as a highly versatile and strategic building block. Its unique substitution pattern—a reactive bromine atom at the C4 position and a methyl group at C2—offers multiple avenues for synthetic elaboration, making it an invaluable precursor for constructing complex molecular architectures and novel therapeutic agents.[2][3][4] This guide elucidates the critical technical aspects of this compound, providing the detailed insights necessary for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Methyl-4-bromoquinoline, 4-Bromoquinaldine | [5] |
| CAS Number | 50488-44-3 | [2][5] |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Appearance | Yellow to brown solid | [5] |
| Boiling Point | 88-90°C (at 1 Torr) | [5] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Spectroscopic Data: While experimental spectra should always be acquired for newly synthesized batches, reference spectra are invaluable for confirmation. Public databases provide characteristic NMR and MS data for this compound.[6]
Synthesis of this compound: A Self-Validating Protocol
The synthesis of substituted quinolines can be achieved through various classic named reactions, such as the Combes, Doebner-von Miller, and Skraup syntheses, which typically build the quinoline core from aniline precursors.[7][8][9][10]
-
Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[7][8][11]
-
Doebner-von Miller Reaction: An aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][9][10]
While these methods are powerful for generating the quinoline skeleton, a more direct and common laboratory-scale approach for producing this compound involves the functional group interconversion of a readily available precursor, 4-Hydroxy-2-methylquinoline. This method is often preferred for its reliability and specificity.
The following diagram illustrates the workflow for this highly effective synthesis.
Detailed Experimental Protocol
This protocol is a synthesis of established methodologies and provides a self-validating workflow.[2][5][12]
Objective: To synthesize this compound from 4-Hydroxy-2-methylquinoline.
Materials:
-
4-Hydroxy-2-methylquinoline (1 eq)
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (optional solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/petroleum ether mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-2-methylquinoline (e.g., 17.4 g, 109 mmol). If using a solvent, add anhydrous DMF.
-
Causality: 4-Hydroxy-2-methylquinoline exists in tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one. The hydroxyl group is a poor leaving group. The phosphorus bromide reagent acts as a dehydrating and brominating agent, converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.
-
-
Reagent Addition: Carefully add the brominating agent, such as phosphorus oxybromide (e.g., 47.1 g, 164 mmol), to the flask.[2] The reaction can be highly exothermic. If necessary, cool the flask in an ice bath during addition.
-
Expertise Insight: Using phosphorus oxybromide or tribromide is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to halides. The choice between them often depends on availability and reaction scale.
-
-
Reaction Execution: Heat the reaction mixture to a temperature of approximately 130°C and maintain for several hours.[2][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice. This step must be done in a well-ventilated fume hood as it can be vigorous.
-
Trustworthiness: This quenching step hydrolyzes any remaining phosphorus reagents.
-
-
Basification: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is basic (pH ~8-10).[2][13] This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 100 mL).[2][13]
-
Causality: The organic product, this compound, is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its separation from inorganic salts.
-
-
Washing and Drying: Combine the organic layers. Wash sequentially with water and then with brine.[2][5] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Expertise Insight: The water wash removes residual water-soluble impurities, and the brine wash helps to remove residual water from the organic phase, aiding the drying process.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography.[2][5] An appropriate eluent system, such as a gradient of ethyl acetate in petroleum ether, will separate the desired product from byproducts.
-
Product Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to afford this compound as a solid. A typical yield reported in the literature is around 36%.[2][5]
Characterization and Validation
Validation of the final product's identity and purity is critical. The following techniques are standard:
-
¹H NMR Spectroscopy: Will confirm the structure by showing the characteristic peaks for the aromatic protons on the quinoline core and the singlet for the methyl group.[6]
-
Mass Spectrometry (MS): Will show the molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[12]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Applications in Drug Development and Synthesis
The synthetic utility of this compound is primarily derived from the reactivity of the C4-Br bond, which readily participates in a variety of cross-coupling and substitution reactions.
This versatility makes it a key intermediate in the synthesis of targeted therapeutic agents. For instance, it has been used to prepare derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating hyperuricemia and gout.[2] Furthermore, the broader class of substituted quinolines are investigated as DNA gyrase inhibitors, highlighting their potential as antibacterial agents.[14] Its role as a foundational component in creating anti-inflammatory and anti-cancer agents is also noteworthy.[3][15]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthesis protocol, and versatile reactivity make it an indispensable building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical insights required to leverage its full potential in a modern research environment.
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- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
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- Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Functionality elaboration of 4-bromo-quinolines.
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4-Bromo-2-methylquinoline formula and weight
An In-depth Technical Guide to 4-Bromo-2-methylquinoline
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and established protocols, offering field-proven insights grounded in authoritative data.
This compound is a halogenated derivative of quinoline, a structural motif prevalent in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position imparts specific reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.
The fundamental identifiers and physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [1] |
| CAS Number | 50488-44-3 | [1][3][4] |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 88-90°C at 1 Torr | [4] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.21 ± 0.50 | [4] |
| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [2][5][6] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [2][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most commonly achieved from 4-Hydroxy-2-methylquinoline. This transformation is a critical step that activates the 4-position for further functionalization, a common strategy in medicinal chemistry. The quinoline scaffold itself is a privileged structure, known for its presence in a wide array of pharmaceuticals and biologically active molecules.[7]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound from 4-Hydroxy-2-methylquinoline.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, culminating in purification and yielding the target compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
4-Hydroxy-2-methylquinoline
-
Phosphorus oxyhalide (e.g., phosphorus oxybromide, or a suitable alternative brominating agent)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 4-Hydroxy-2-methylquinoline with a suitable brominating agent, such as phosphorus oxyfluoride (as cited) or, more commonly for bromination, phosphorus oxybromide.[1][4]
-
Rationale: The phosphorus oxyhalide acts as a dehydrating and halogenating agent, converting the hydroxyl group of the 4-hydroxyquinoline tautomer (a quinolone) into a bromo-substituent, which is an excellent leaving group for subsequent reactions.
-
-
Heating: Heat the reaction mixture to approximately 130°C and maintain for several hours until the reaction is complete (monitored by TLC).[1][4]
-
Rationale: The elevated temperature provides the necessary activation energy for the halogenation reaction to proceed at a practical rate.
-
-
Cooling and Quenching: Cool the mixture to room temperature. Carefully partition the residue between a saturated Na₂CO₃ solution and ethyl acetate.[1][4]
-
Rationale: The Na₂CO₃ solution is a weak base used to neutralize any remaining acidic phosphorus species and quench the reaction. Ethyl acetate serves as the organic solvent to extract the desired product.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times (e.g., 5 x 300 mL for a 17.4 g scale reaction) with ethyl acetate to maximize product recovery.[1][4]
-
Rationale: The product is significantly more soluble in the organic solvent than in the aqueous layer. Multiple extractions ensure a high recovery yield.
-
-
Washing: Combine all organic layers. Wash sequentially with water and then brine.[1][4]
-
Rationale: The water wash removes residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent.[1][4]
-
Rationale: Anhydrous MgSO₄ is a drying agent that physically binds to water molecules, removing them from the ethyl acetate solution to prevent interference in the final product or subsequent reactions.
-
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford pure this compound.[1][4] A reported yield for a similar process is 36%.[1][4]
-
Rationale: Column chromatography separates the target compound from unreacted starting materials and reaction byproducts based on differential adsorption to the silica stationary phase.
-
Reactivity and Applications in Drug Development
The utility of this compound lies in the reactivity of the C-Br bond. The bromine atom at the 4-position is susceptible to various transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SₙAr).
This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable scaffold for building libraries of novel compounds. Quinolines are key structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] The ability to functionalize the 4-position of the quinoline core is a cornerstone of modern drug design, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.[8][11]
Spectroscopic Characterization
Accurate characterization is paramount for verifying the structure and purity of synthesized compounds. While specific spectra should be run for each synthesized batch, typical data from spectroscopic databases provide a reference for identification.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with molecular ion peaks appearing at m/z 221 and 223.[2]
The process of elucidating a chemical structure using a combination of NMR, IR, and MS is a fundamental skill for researchers in this field.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14][15] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
-
Hazards: May cause skin and serious eye irritation.[15][17] May be harmful if swallowed.[18] In case of fire, thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[14]
References
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- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]
- Functionality elaboration of 4-bromo-quinolines.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
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A Technical Guide to the Synthesis of 4-Bromo-2-methylquinoline: Core Starting Materials and Strategic Pathways
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its many derivatives, 4-Bromo-2-methylquinoline stands out as a pivotal intermediate, offering a reactive handle for extensive functionalization through cross-coupling reactions and nucleophilic substitutions. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this key building block. We will focus on the strategic selection of starting materials and the underlying chemical principles that govern the synthetic choices. The core of this guide details the most robust and widely adopted pathway: the Conrad-Limpach synthesis of the 2-methyl-4-quinolinol intermediate followed by a direct conversion to the target 4-bromo derivative. Alternative strategies, including the Doebner-von Miller reaction and the Sandmeyer reaction, are also critically evaluated. This document is designed to serve as a practical and scientifically rigorous resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.
Chapter 1: The Strategic Importance of this compound
The quinoline ring system is a privileged scaffold in drug discovery, famously found in antimalarial drugs like quinine and chloroquine.[1] The specific substitution pattern of this compound makes it an exceptionally versatile precursor. The methyl group at the C2 position and the bromine atom at the C4 position provide distinct points for chemical modification, allowing for the systematic development of compound libraries and the optimization of lead candidates in drug development programs.
The primary synthetic challenge lies in achieving this specific substitution pattern efficiently and from readily available starting materials. A successful synthesis must control regioselectivity during the formation of the heterocyclic ring and in the subsequent halogenation step. This guide will dissect the most effective strategies to meet this challenge.
Chapter 2: The Primary Synthetic Pathway: Conrad-Limpach Synthesis and Subsequent Halogenation
The most logical and field-proven approach to synthesizing this compound involves a two-step sequence. First, the quinoline core is constructed to yield a 4-hydroxy (or 4-quinolone) intermediate. Second, this hydroxyl group is chemically converted into the target bromine atom. This strategy is superior because it leverages a classic, high-yielding cyclization reaction that intrinsically places an oxygen functionality at the desired C4 position, priming it for substitution.
Step 1: Synthesis of the Key Intermediate, 2-Methyl-4-quinolinol
The Conrad-Limpach synthesis is the method of choice for preparing 4-hydroxyquinolines.[2][3] It involves the reaction of an aniline with a β-ketoester, which, for our target, are aniline and ethyl acetoacetate, respectively.[4][5] These starting materials are inexpensive, widely available, and serve as the foundational building blocks for the quinoline scaffold.
Mechanism Rationale: The reaction proceeds in two key phases. Initially, the aniline and ethyl acetoacetate undergo a condensation reaction to form an enamine intermediate (ethyl β-anilinocrotonate).[6] This step is typically performed at moderate temperatures. The second phase is a high-temperature thermal cyclization, where the aromatic ring of the enamine acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate ethanol.[5][6] This intramolecular electrocyclization is the crucial step that forms the heterocyclic core.
Caption: Conrad-Limpach synthesis workflow.
Experimental Protocol 1: Synthesis of 2-Methyl-4-quinolinol [6]
-
Condensation: In a suitable reaction vessel, combine one molar equivalent of aniline with one molar equivalent of ethyl acetoacetate. A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid) can be added.
-
Heat the mixture to approximately 110-140°C for 1-2 hours to drive the condensation and remove the resulting water. The intermediate, ethyl β-anilinocrotonate, can be isolated but is often used directly.
-
Cyclization: The crude ethyl β-anilinocrotonate is added portion-wise to a high-boiling, inert solvent (such as Dowtherm A or diphenyl ether) preheated to ~250°C.
-
Maintain the reflux and stirring for 15-30 minutes to ensure complete cyclization. Ethanol will distill from the reaction mixture.
-
Cool the mixture, which will cause the product to precipitate. The solid can be diluted with a non-polar solvent like petroleum ether to facilitate filtration.
-
Collect the solid product by filtration and wash with petroleum ether.
-
Recrystallize the crude product from hot water or ethanol to yield pure, needle-like crystals of 2-methyl-4-hydroxyquinoline.
Table 1: Comparison of Cyclization Conditions for 2-Methyl-4-quinolinol
| Solvent/Method | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| Dowtherm A | 250°C | 15-30 min | 75-85% | [6] |
| Diphenyl Ether | 253°C (reflux) | 15-30 min | ~80% | [6] |
| Paraffin Oil | 250°C | ~15 min | Good | [6] |
| Neat (No Solvent) | 240-250°C | Rapid Heating | Variable | [6] |
Step 2: Halogenation of 2-Methyl-4-quinolinol
With the 2-methyl-4-quinolinol intermediate in hand, the final step is to replace the C4-hydroxyl group with a bromine atom. This is not a simple bromination of an aromatic ring; it is a nucleophilic substitution on a heteroaromatic system. The hydroxyl group in the 4-quinolone tautomer is a poor leaving group. Therefore, it must first be activated. Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are ideal for this transformation. They react with the hydroxyl group to form a reactive phosphonate ester intermediate, which is an excellent leaving group, readily displaced by a bromide ion.
Experimental Protocol 2: Synthesis of this compound
This protocol is adapted from analogous transformations of 4-hydroxyquinolines to 4-bromoquinolines.[7]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 1 molar equivalent of dry 2-Methyl-4-quinolinol to the flask.
-
Reagent Addition: Carefully add 2-3 molar equivalents of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The reaction is often run neat or with a high-boiling non-reactive solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess phosphorus halide.
-
Neutralization: The acidic aqueous mixture will contain the product as a salt. Slowly neutralize the solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the crude this compound.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Chapter 3: Alternative Synthetic Routes
While the Conrad-Limpach pathway is the most direct, other classical quinoline syntheses can be adapted. These routes present different strategic challenges and are valuable to consider depending on available starting materials and desired analogues.
Route A: Doebner-von Miller Reaction followed by Regioselective Bromination
The Doebner-von Miller reaction is a powerful method for creating the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[8] To obtain the 2-methylquinoline backbone, one would react aniline with crotonaldehyde.[9]
Caption: Workflow for the Doebner-von Miller approach.
Causality and Challenges: This route successfully builds the 2-methylquinoline core. However, the subsequent bromination step is problematic. Direct bromination of 2-methylquinoline does not selectively occur at the C4 position. The reaction is complex and can lead to a mixture of brominated products at various positions on both the pyridine and benzene rings, making purification difficult and lowering the overall yield of the desired isomer. Therefore, this route is generally considered less efficient for this specific target.
Route B: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a classic transformation that converts an aryl diazonium salt, derived from a primary aromatic amine, into an aryl halide using a copper(I) salt catalyst.[10][11] This method could be employed if one could first synthesize 4-Amino-2-methylquinoline.
Caption: Workflow for the Sandmeyer reaction approach.
Causality and Challenges: The Sandmeyer reaction itself is highly effective for installing a bromine atom.[12][13] The primary obstacle in this pathway is the synthesis of the requisite starting material, 4-Amino-2-methylquinoline. Synthesizing this precursor with high regioselectivity is not trivial and often requires a multi-step sequence, potentially starting from the 2-methyl-4-quinolinol intermediate discussed in Chapter 2 (via conversion to a 4-nitro derivative and subsequent reduction). This makes the overall pathway longer and more complex than the direct conversion of the 4-hydroxyl group to the 4-bromo group.
Chapter 4: Summary and Outlook
For the synthesis of this compound, the most efficient and reliable strategy commences with the Conrad-Limpach reaction of aniline and ethyl acetoacetate to produce 2-methyl-4-quinolinol . This key intermediate is then directly converted to the final product using a robust halogenating agent such as phosphorus oxybromide . This two-step pathway is advantageous due to the low cost of the initial starting materials, the high yields of the cyclization, and the effective and regiochemically unambiguous nature of the final halogenation step.
Alternative routes, such as those employing the Doebner-von Miller or Sandmeyer reactions, are chemically sound but introduce significant challenges related to regioselectivity in bromination or the synthesis of advanced precursors. The primary pathway outlined in this guide represents a scalable and validated approach for researchers and drug development professionals to access this valuable chemical intermediate, opening the door for further exploration of the vast chemical space accessible from the quinoline scaffold.
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Introduction: The Quinoline Scaffold and the Strategic Importance of the 4-Bromo-2-methyl Substituent Pattern
An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 4-Bromo-2-methylquinoline Derivatives and Analogs
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom confer unique electronic properties, making it a versatile template for the design of biologically active molecules and functional materials.[1][5] Quinoline derivatives are at the core of numerous pharmaceuticals, exhibiting a wide range of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[6][7][8]
Within this vast chemical space, the this compound core serves as a particularly strategic building block. The methyl group at the 2-position (the α-position to the nitrogen) influences the molecule's steric and electronic profile, while the bromo substituent at the 4-position is a key functional handle. Bromine's role as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and its reactivity in transition-metal-catalyzed cross-coupling reactions open up a vast array of possibilities for molecular diversification.[9][10] This guide provides a comprehensive overview of the synthesis of this core, its chemical reactivity, and the application of its derivatives, with a focus on the underlying principles and practical methodologies for researchers in drug discovery and chemical synthesis.
Part 1: Synthesis of the this compound Core
The construction of the this compound scaffold relies on two key stages: the formation of the foundational quinoline ring system and the subsequent introduction of the bromo and methyl groups at the desired positions.
Foundational Synthesis of the Quinoline Ring
Several classic named reactions are employed to construct the quinoline skeleton, each offering distinct advantages depending on the desired substitution pattern and available starting materials.[4][11]
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][12] For 2,4-disubstituted quinolines, this is a highly effective route. The reaction proceeds through an enamine intermediate which then undergoes cyclization.[1][11]
-
Doebner-von Miller Reaction: A flexible method that uses an aniline and an α,β-unsaturated carbonyl compound, often formed in situ, in the presence of an acid catalyst.[6][13][14] This reaction allows for the synthesis of a wide variety of substituted quinolines.[6]
-
Gould-Jacobs Reaction: This pathway is particularly useful for preparing 4-hydroxyquinoline derivatives.[15][16][17] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[16][18] The resulting 4-hydroxyquinoline is a key precursor for introducing the 4-bromo substituent.
Specific Synthesis of this compound
A common and direct route to this compound starts from the corresponding 4-hydroxy-2-methylquinoline (also known as 2-methylquinolin-4-one), which is readily accessible via the Gould-Jacobs or a similar reaction. The hydroxyl group is then converted to the bromide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Bromination of 4-Hydroxy-2-methylquinoline
This protocol describes the conversion of the 4-hydroxy group to a bromide using a halogenating agent like phosphorus oxybromide or a mixture of phosphorus oxychloride and phosphorus tribromide. The causality behind this choice lies in the ability of these reagents to transform the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution by the bromide ion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Heating: Heat the reaction mixture to reflux (approximately 110-130 °C) and maintain for 2-4 hours.[19][20] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and must be done cautiously due to the exothermic nature of the reaction.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium carbonate (Na₂CO₃) solution until the pH is basic.[19] Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3 x volumes).[19]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[19] Concentrate the filtrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the pure this compound.[19]
Part 2: Chemical Reactivity and Derivatization Pathways
The synthetic utility of this compound stems from the high reactivity of the C4-Br bond. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, making the bromide an excellent leaving group.[10] This enables two major classes of derivatization reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Caption: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the 4-bromo substituent can be achieved with a variety of strong nucleophiles. These reactions typically require heat and sometimes a base to generate the active nucleophile.[10][21]
-
With N-Nucleophiles: Primary and secondary amines can displace the bromide to form 4-amino-2-methylquinoline derivatives. These compounds are often of significant interest in medicinal chemistry.[10][22]
-
With O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react to yield 4-alkoxy- and 4-aryloxy-2-methylquinolines, respectively.[10]
-
With S-Nucleophiles: Thiolates (RS⁻) readily form 4-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized C-C, C-N, and C-O bond formation, offering mild and highly versatile methods for derivatization.[23][24][25] The C-Br bond of this compound is an ideal substrate for these transformations.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) forms a new C-C bond, yielding 4-aryl- or 4-vinyl-2-methylquinolines.[24][26]
-
Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[26] It is a powerful method for synthesizing 4-alkynyl-2-methylquinolines.
-
Buchwald-Hartwig Amination: A highly versatile method for C-N bond formation that couples the bromoquinoline with a wide range of amines.[9] It requires a palladium precursor, a specialized phosphine ligand, and a base. This method often provides higher yields and broader substrate scope compared to traditional SNAr amination.[9]
Part 3: Applications in Medicinal Chemistry
Derivatives of the this compound scaffold are explored for a variety of therapeutic applications, leveraging the quinoline core's ability to interact with biological targets. The strategic derivatization at the 4-position allows for the fine-tuning of pharmacological properties.[5][9]
| Derivative Class | Therapeutic Area | Target/Mechanism of Action (Example) | Representative Data |
| 4-Aminoquinoline Analogs | Antimalarial | Interfere with heme detoxification in the parasite | Chloroquine, Primaquine[4] |
| 4-Arylquinoline Derivatives | Anticancer | DNA Gyrase Inhibition, Kinase Inhibition | IC₅₀ values in the low micromolar range |
| 4-(Heterocyclyl)quinolines | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV[5][27] | Potent activity against various bacterial strains[8] |
| 4-Carbohydrazide Derivatives | Antimicrobial | Potential DNA-Gyrase Inhibitors[27] | N/A |
Data in the table is representative and synthesized from general knowledge of quinoline pharmacology. Specific IC₅₀ values for this compound derivatives require targeted literature screening beyond the scope of this guide.
The 4-position is often a key interaction point within the binding sites of enzymes like kinases or DNA gyrase. By introducing different functional groups—amines for hydrogen bonding, aryl groups for hydrophobic and π-stacking interactions, or alkynes for use as covalent warheads—researchers can systematically probe the structure-activity relationship (SAR) to optimize potency and selectivity.[7]
References
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4-Bromo-2-methylquinoline: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of 4-Bromo-2-methylquinoline in Modern Drug Discovery
This compound, a halogenated derivative of the privileged quinoline scaffold, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom at the 4-position and a methyl group at the 2-position, offers a versatile platform for the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom facilitates a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. This guide provides an in-depth technical overview of the commercial availability, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics for hyperuricemia and gout.
Commercial Availability: Sourcing and Procurement for Research and Development
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When sourcing this intermediate, it is crucial to consider purity, as impurities can adversely affect the outcome of sensitive synthetic transformations.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity (Typical) |
| Sigma-Aldrich | ENA346974827 | ≥95% |
| ChemicalBook | CB8470176 | ≥98% |
| Dideu Industries Group Limited | N/A | ≥99.0% |
| Bide Pharmatech Ltd. | BD23588 | ≥97% |
| Shanghai Worldyang Chemical Co.,Ltd. | N/A | ≥98% |
Note: Product numbers and available purities are subject to change. It is recommended to consult the respective supplier's catalog for the most current information.
Synthetic Methodologies: A Tale of Two Pathways
The synthesis of this compound can be approached through several routes. Here, we detail two prominent methods, offering insights into the underlying chemical principles and experimental considerations.
Method 1: Classical Bromination of 4-Hydroxy-2-methylquinoline
This widely employed method utilizes the readily available 4-Hydroxy-2-methylquinoline as the starting material. The conversion of the hydroxyl group to a bromine atom is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
The hydroxyl group at the 4-position of the quinoline ring is not a good leaving group. Therefore, it needs to be activated. Phosphorus-based halogenating agents are effective for this transformation. The reaction likely proceeds through the formation of a phosphate or phosphonate intermediate, which is then displaced by a bromide ion. The use of a high boiling point solvent is often necessary to drive the reaction to completion.
Materials:
-
4-Hydroxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentabromide (PBr₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Hydroxy-2-methylquinoline (1 equivalent) in dichloromethane.
-
Carefully add phosphorus oxychloride (1.5 equivalents) to the suspension at room temperature.
-
Slowly add phosphorus pentabromide (1.5 equivalents) in portions. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Section 1: Core Principles and Hazard Identification
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated quinoline derivative utilized as a building block in medicinal chemistry and materials science. Its reactivity makes it a valuable intermediate for introducing the 2-methylquinoline scaffold into larger molecules, particularly in the development of novel therapeutic agents. However, the same chemical properties that make it useful also necessitate a thorough understanding of its potential hazards to ensure safe handling. This guide provides a comprehensive framework for risk assessment and mitigation when working with this compound.
The primary risks associated with this compound are skin, eye, and respiratory irritation.[1][2] Adherence to rigorous safety protocols is not merely procedural; it is a critical system for self-validation in experimental design, ensuring both personnel safety and data integrity.
GHS Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified with the following hazards:
| Hazard Code | Description | Signal Word | Pictogram | Source(s) |
| H315 | Causes skin irritation | Warning | ❗ | [1][2] |
| H319 | Causes serious eye irritation | Warning | ❗ | [1][2] |
| H335 | May cause respiratory irritation | Warning | ❗ | [1] |
These classifications are the foundation of all subsequent safety protocols. The potential for irritation dictates the need for specific engineering controls and personal protective equipment (PPE) to prevent direct contact and inhalation.
Section 2: Physicochemical and Toxicological Profile
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. These properties influence storage conditions, appropriate fire-extinguishing media, and potential hazardous reactions.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | - |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 88-90 °C at 1 Torr | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |
| Incompatibilities | Strong oxidizing agents | [5] |
Toxicological Summary
While comprehensive toxicological data such as LD50 values are not extensively detailed in the available literature, the GHS classifications provide clear guidance. The primary toxicological concerns are acute irritation upon contact.[1][6]
-
Skin Contact : Causes skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact : Causes serious eye irritation, potentially leading to damage if not addressed immediately.[1][2]
-
Inhalation : May cause respiratory tract irritation.[1] Inhalation of dust should be avoided.
-
Ingestion : While not classified as acutely toxic by ingestion, good laboratory practice dictates that ingestion should always be avoided.[1]
Chronic exposure effects have not been thoroughly investigated, and as a matter of course, exposure should be minimized.[1]
Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls
The first line of defense is to handle the chemical in a controlled environment.
-
Chemical Fume Hood : All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a properly functioning and certified chemical fume hood.[7] This is the primary method to prevent inhalation of dust or vapors.[1]
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Stations : Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory.[8][9] Gloves must be inspected for tears or holes before use and removed properly to avoid skin contact.[9] Contaminated gloves should be disposed of as hazardous waste.[10]
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required.[1] For tasks with a higher risk of splashes, such as transferring solutions or working on a larger scale, chemical splash goggles should be worn.[11] A face shield may be required in addition to goggles for maximum protection.[11]
-
Skin and Body Protection : A standard laboratory coat is required to protect against incidental contact.[1] For larger-scale operations, a chemically resistant apron or coveralls may be necessary.[12]
-
Respiratory Protection : When engineering controls are not sufficient or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[5][13] A proper fit test and training are required before use.
Section 4: Standard Operating Protocols
Protocol for Handling and Weighing Solid this compound
This protocol is designed to minimize the risk of inhalation and skin contact.
-
Preparation :
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, nitrile gloves, and safety glasses with side shields.
-
Designate a specific area within the fume hood for the weighing procedure.
-
-
Execution :
-
Retrieve the container of this compound from its designated storage location (2-8°C).[1]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer the desired amount of solid onto weighing paper or directly into a tared reaction vessel. Perform this action slowly to minimize dust generation.[14]
-
Securely close the main container.
-
-
Post-Handling :
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of the weighing paper and any contaminated consumables (e.g., gloves) in the designated solid hazardous waste container.
-
Return the main container to its proper storage location.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Storage Requirements
Proper storage is critical for maintaining the stability of the compound and preventing accidental release.
-
Container : Keep the container tightly closed to prevent contamination and moisture ingress.[1][15] Ensure the container is clearly labeled.[1]
-
Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[5] The recommended storage temperature is between 2-8°C.[1][4]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[5]
-
Security : Store in a locked-up area to restrict access to authorized personnel only.[1][16]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any chemical incident. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate action is crucial in the event of an exposure.
-
Inhalation : If fumes or dust are inhaled, immediately move the affected person to fresh air.[5][16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing and shoes.[16] If skin irritation occurs or persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1][16] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Spill Response
The response to a spill depends on its size and location. The following diagram illustrates the general decision-making process.
Caption: Decision workflow for responding to a this compound spill.
Protocol for Cleaning a Minor Spill (Solid)
This protocol should only be performed by trained personnel.
-
Alert & Secure : Notify personnel in the immediate area. Restrict access to the spill location.
-
Protect : Don appropriate PPE, including a lab coat, double nitrile gloves, chemical splash goggles, and if outside a fume hood, a NIOSH-approved respirator.
-
Contain & Absorb : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[1][17] This prevents the dust from becoming airborne.
-
Collect : Working from the outside in, carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste.[17][18] Use non-sparking tools if a solvent is present.
-
Decontaminate : Clean the spill area thoroughly with soap and water.[19]
-
Dispose : Place all contaminated materials, including PPE, into the hazardous waste container. Seal the container and arrange for disposal according to institutional and local regulations.[18]
Section 6: Waste Disposal
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Containers : Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Procedure : Dispose of contents and containers in accordance with all local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal service.[5] Do not dispose of this chemical down the drain or in the regular trash.[14][15]
Section 7: References
-
Hisco. (n.d.). Safety Data Sheet. Retrieved from Hisco. [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from QMUL Health & Safety Directorate. [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Retrieved from Compliance and Risk Management, Kent State University. [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista. [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Environmental Health & Safety, Georgia Tech. [Link]
-
University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from Division of Research Safety, University of Illinois. [Link]
-
Capot Chemical. (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Retrieved from Capot Chemical. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from CDC Archive. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Bromo-4-methylquinoline | 64658-04-4 [sigmaaldrich.com]
- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
A Technical Guide to the Solubility Profile of 4-Bromo-2-methylquinoline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-2-methylquinoline. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The focus is on establishing a self-validating system for solubility determination, ensuring data integrity and reproducibility, which are paramount in scientific research and pharmaceutical development.
Introduction: The Significance of Solubility in the Context of Quinolines
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] this compound, as a functionalized quinoline, serves as a valuable intermediate in the synthesis of more complex molecules.[2] The introduction of a bromine atom at the 4-position and a methyl group at the 2-position significantly influences the molecule's electronic and steric properties, which in turn govern its solubility.
A comprehensive understanding of the solubility of this compound is essential for:
-
Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and purification (e.g., crystallization), and maximizing yield.
-
Pre-formulation Studies: Assessing its potential for development into various dosage forms.
-
Pharmacokinetic Profiling: Predicting its absorption and distribution characteristics in biological systems.
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental methodologies for its determination, and offer a structure for the systematic compilation of this critical data.
Theoretical Framework for Solubility
The solubility of a crystalline organic compound like this compound is governed by the interplay of its crystal lattice energy (the energy holding the molecules together in a solid state) and the solvation energy (the energy released when the molecules interact with the solvent). For a molecule to dissolve, the energy of the solvated state must be more favorable than the energy of the solid state.
Several factors influence the solubility of this compound:
-
Molecular Structure: The quinoline core provides a degree of aromaticity and the nitrogen atom can act as a hydrogen bond acceptor. The methyl group is hydrophobic, while the bromine atom is lipophilic and can participate in halogen bonding.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Following the "like dissolves like" principle, this compound is expected to be more soluble in organic solvents than in water.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces.
-
pH: As a weak base with a predicted pKa of 4.21±0.50, the solubility of this compound will be pH-dependent in aqueous solutions.[1] In acidic conditions (pH < pKa), the quinoline nitrogen will be protonated, forming a more polar and water-soluble cation.
Experimental Determination of Solubility
Generating accurate and reproducible solubility data is paramount. The following section details a robust protocol for determining the equilibrium solubility of this compound, a method widely considered the gold standard in the pharmaceutical industry.
The Equilibrium Solubility (Shake-Flask) Method
This method involves equilibrating an excess of the solid compound in a chosen solvent for a sufficient period to reach saturation. The concentration of the dissolved compound is then measured in the supernatant.
Detailed Protocol:
-
Preparation:
-
To a series of glass vials, add a precisely measured volume (e.g., 1 mL) of the desired solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and buffered aqueous solutions at various pH values).
-
Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to simulate physiological temperature).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally in preliminary studies.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility. The choice of filter material should be compatible with the solvent.
-
-
Analysis and Quantification:
-
Quantify the concentration of this compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly recommended method due to its specificity and sensitivity.
-
Method Development: A specific HPLC method should be developed and validated for this compound, including the determination of a suitable mobile phase, column, and detection wavelength.
-
Calibration Curve: A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
The experiment should be performed in at least triplicate for each solvent and temperature to ensure the reliability of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be organized systematically for clarity and ease of comparison.
Table 1: Illustrative Template for Solubility Data of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Polarity Index (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 2.4 | 2.4 | Experimental Data | Calculated Data |
| Dichloromethane | 9.1 | 3.1 | Experimental Data | Calculated Data |
| Ethyl Acetate | 6.0 | 4.4 | Experimental Data | Calculated Data |
| Acetone | 21 | 5.1 | Experimental Data | Calculated Data |
| Ethanol | 24.6 | 5.2 | Experimental Data | Calculated Data |
| Methanol | 32.7 | 5.1 | Experimental Data | Calculated Data |
Table 2: Illustrative Template for pH-Dependent Aqueous Solubility of this compound at 37°C
| Aqueous Buffer pH | Solubility (mg/mL) | Solubility (µM) |
| 2.0 | Experimental Data | Calculated Data |
| 4.0 | Experimental Data | Calculated Data |
| 6.8 | Experimental Data | Calculated Data |
| 7.4 | Experimental Data | Calculated Data |
| 9.0 | Experimental Data | Calculated Data |
Causality and Insights
The structure of this compound suggests it is a crystalline solid with a relatively non-polar character.[1] Therefore, it is anticipated to exhibit higher solubility in less polar organic solvents like toluene and dichloromethane, and progressively lower solubility in more polar solvents like ethanol and methanol. Its solubility in water is expected to be low, particularly at neutral and alkaline pH. The significant increase in solubility at acidic pH would be a direct consequence of the protonation of the quinoline nitrogen, a key insight for developing oral formulations.
Conclusion
This guide has outlined the critical importance of determining the solubility of this compound and provided a robust, scientifically sound methodology for its experimental determination. While a comprehensive public dataset for this specific molecule is elusive, the principles and protocols detailed herein empower researchers to generate high-quality, reliable data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful advancement of chemical and pharmaceutical development projects. The systematic application of the described methods will enable the creation of a comprehensive solubility profile, facilitating informed decisions in process development and formulation design.
References
- Carvaja, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
Sources
Spectroscopic Data for 4-Bromo-2-methylquinoline: An In-depth Technical Guide
Introduction
4-Bromo-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, which forms the core structure of many pharmaceuticals and biologically active compounds. Its chemical structure, characterized by a bromine substituent at the 4-position and a methyl group at the 2-position of the quinoline ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in drug development and scientific research, ensuring its identity, purity, and structural integrity.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of the molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also field-proven insights into the experimental choices and data interpretation.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This systematic numbering will be used consistently throughout this guide to correlate spectral data with specific nuclei within the molecule.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as chloroform-d (CDCl₃).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.17 | br s | 1H | H-5 |
| 7.64 | s | 1H | H-3 |
| 7.34 | d | 1H | H-8 |
| 7.19 | t | 1H | H-6 |
| 7.05 | d | 1H | H-7 |
| 2.16 | s | 3H | CH₃ (C9) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.2 ppm): The signals in this region are characteristic of the protons on the quinoline ring system. The downfield shift of H-5 (8.17 ppm) is attributed to the anisotropic effect of the neighboring nitrogen atom and the deshielding effect of the bromine atom. The singlet at 7.64 ppm is assigned to H-3, which lacks adjacent proton coupling partners. The remaining aromatic protons (H-6, H-7, and H-8) exhibit expected doublet and triplet splitting patterns due to ortho- and meta-coupling.
-
Aliphatic Region (2.16 ppm): The singlet at 2.16 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C2 position. The singlet nature of this peak indicates no adjacent protons.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C-2 |
| 139.2 | C-8a |
| 134.5 | C-4 |
| 129.9 | C-6 |
| 124.3 | C-5 |
| 120.2 | C-7 |
| 118.1 | C-4a |
| 24.4 | CH₃ (C9) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, indicating some degree of symmetry or overlapping signals.
-
Quaternary Carbons: The downfield signals at 169.1 ppm and 139.2 ppm are assigned to the C-2 and C-8a carbons, respectively, based on their positions in the heterocyclic ring and the influence of the nitrogen atom. The signal at 134.5 ppm is attributed to the C-4 carbon, which is directly attached to the electronegative bromine atom. The signal at 118.1 ppm is assigned to the C-4a bridgehead carbon.
-
CH Carbons: The signals in the range of 120-130 ppm are assigned to the protonated aromatic carbons (C-5, C-6, C-7).
-
Aliphatic Carbon: The upfield signal at 24.4 ppm is characteristic of the methyl carbon (C-9).
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of quinoline derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) is common practice.
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Setup and Calibration:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming to achieve sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically employed.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time are required.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorptions
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 3000-2850 | Aliphatic C-H Stretch (CH₃) | Medium |
| 1620-1580 | C=N Stretch (in quinoline ring) | Strong |
| 1580-1450 | C=C Aromatic Ring Stretch | Strong |
| 1450-1350 | CH₃ Bending | Medium |
| 850-750 | C-H Out-of-plane Bending (Aromatic) | Strong |
| 600-500 | C-Br Stretch | Medium |
Interpretation of Expected IR Spectrum:
-
C-H Stretching: The spectrum is expected to show bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations and bands just below 3000 cm⁻¹ for the methyl C-H stretches.
-
C=N and C=C Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the quinoline ring system.
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule, including C-H bending and C-Br stretching vibrations. The C-Br stretch is expected to appear in the lower frequency region (600-500 cm⁻¹).
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
The following is a standard procedure for obtaining an FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This background spectrum is automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
After analysis, clean the ATR crystal and the press arm tip thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrum
An experimental mass spectrum for this compound is not widely available. However, the expected key features can be predicted.
-
Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, the mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
[M]⁺ with ⁷⁹Br: C₁₀H₈⁷⁹BrN⁺ = 220.98 m/z
-
[M+2]⁺ with ⁸¹Br: C₁₀H₈⁸¹BrN⁺ = 222.98 m/z
-
Table 4: Predicted m/z Values for this compound
| Adduct | m/z |
| [M+H]⁺ | 221.99129 |
| [M+Na]⁺ | 243.97323 |
| [M-H]⁻ | 219.97673 |
| [M]⁺ | 220.98346 |
Data sourced from PubChem.[1]
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of the bromine atom or the methyl group.
Experimental Protocol for Mass Spectrometry
The following is a general procedure for analyzing a solid organic compound using Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique suitable for polar and medium-polarity compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution should be filtered through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography system or a direct infusion pump.
-
The ESI source parameters, such as the capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable spray and efficient ionization.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 m/z).
-
Data can be acquired in both positive and negative ion modes to observe different adducts.
-
-
Data Analysis:
-
The acquired mass spectrum is analyzed to identify the molecular ion peaks and any significant fragment ions.
-
The isotopic pattern of the molecular ion is examined to confirm the presence of bromine.
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide, including ¹H and ¹³C NMR, and predicted IR and MS characteristics, provide a robust framework for the structural characterization of this compound. The convergence of these analytical techniques offers a high degree of confidence in the assigned structure. The detailed experimental protocols serve as a valuable resource for researchers, ensuring the acquisition of high-quality and reproducible data. This comprehensive spectroscopic profile is essential for the quality control and further development of this compound in its various applications.
References
- PubChem. (n.d.). 4-bromo-2-(bromomethyl)quinoline.
- PubChem. (n.d.). This compound.
- Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
- University of Oulu. (n.d.). Table of Characteristic IR Absorptions.
- Chemical Synthesis Database. (2025, May 20). 7-bromo-2-methoxy-4-methylquinoline.
- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- ResearchGate. (2025, August 6). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile.
- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.
- PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
Sources
potential biological activity of 4-Bromo-2-methylquinoline
An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-methylquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge from analogous structures to build a predictive framework for evaluating this specific compound. We will explore potential therapeutic applications, delve into plausible mechanisms of action, and provide actionable experimental protocols to validate these hypotheses.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological effect of a quinoline derivative is heavily influenced by the nature and position of its substituents.[1]
This compound, the subject of this guide, features a bromine atom at the C4 position and a methyl group at the C2 position. The bromine atom is particularly significant; as a halogen, it can increase lipophilicity, potentially enhancing cell membrane permeability, and it serves as a crucial reactive handle for synthetic modifications via cross-coupling reactions, allowing for the creation of diverse compound libraries.[1][3] The methyl group can influence steric interactions and the electronic properties of the quinoline core.[3] While direct extensive research on this compound is limited, a wealth of data on structurally similar bromo-quinoline derivatives allows us to project its potential bioactivities with a high degree of confidence.[4][5]
Projected Therapeutic Potential and Mechanisms of Action
Based on extensive literature on analogous compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[2] Numerous brominated quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4]
Plausible Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6] They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.
-
Topoisomerase Inhibition: DNA topoisomerases are critical enzymes for DNA replication and repair. Some bromo-hydroxyquinoline derivatives have been found to inhibit human topoisomerase I, leading to DNA damage and cell death in cancer cells.[4]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by kinases. Quinoline derivatives have been successfully developed as inhibitors of key kinases such as PI3K, EGFR, and VEGFR, which are central to tumor growth, proliferation, and angiogenesis.[3][7] The 4-aminoquinoline scaffold, for instance, is a known hinge-binding motif for many kinases.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently mutated and hyperactivated in many human cancers. Quinoline-based compounds have been developed as potent inhibitors of key nodes in this pathway, particularly PI3K.
Caption: Plausible inhibition of the PI3K/Akt pathway by a quinoline-based inhibitor.
Antimicrobial Activity
The quinoline core is integral to several established antimicrobial drugs.[1] Synthetic derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[5][8]
Plausible Mechanisms of Action:
-
Disruption of Bacterial Biofilms: Quaternary ammonium salts derived from quinolines have shown the ability to disrupt bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[9]
-
Metal Chelation: The hydroxyquinoline scaffold, a close relative, exerts its antimicrobial effect by chelating divalent metal ions (e.g., Fe²⁺, Zn²⁺) that are essential cofactors for bacterial enzymes involved in metabolism and survival.[10] While this compound is not a hydroxyquinoline, its derivatives could be designed to incorporate chelating moieties.
-
Enzyme Inhibition: Quinolones, a major class of antibiotics, function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. While structurally distinct, the broader quinoline scaffold offers a template for designing new classes of bacterial enzyme inhibitors.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Certain quinoline derivatives have demonstrated potent anti-inflammatory effects.[5]
Plausible Mechanisms of Action:
-
RIPK2 Inhibition: Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator in the NOD-like receptor signaling pathway, which triggers inflammatory responses. Novel 4-aminoquinoline derivatives have been identified as potent and selective inhibitors of RIPK2, reducing the secretion of pro-inflammatory cytokines like TNF-α.[11][12]
-
Cytokine Modulation: The anti-inflammatory activity of quinazolinones, which share a similar heterocyclic core, has been linked to their ability to reduce the production of inflammatory mediators.[5]
Experimental Validation: Protocols and Methodologies
To empirically determine the biological activity of this compound, a systematic screening cascade is required. The following protocols represent industry-standard assays for initial evaluation.
Experimental Workflow: In Vitro Screening Cascade
This diagram outlines a logical workflow for the initial biological evaluation of a novel compound like this compound, starting from primary cytotoxicity screening and branching into more specific antimicrobial and mechanistic assays.
Caption: A typical in vitro screening cascade for a novel chemical entity.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.[1] It quantifies the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble purple formazan.[1]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT29 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The formation of purple formazan crystals will be visible in viable cells.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, creating a range of concentrations (e.g., 128 to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (inoculum only, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Analysis: Comparative Performance of Related Structures
While specific data for this compound is pending experimental validation, the activities of structurally related compounds provide a strong benchmark for expected potency.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |
| Brominated Methoxyquinolines | Anticancer | C6, HeLa, HT29 | IC₅₀: 15.0 - 26.4 µM | [4] |
| 4-Aminoquinoline Derivatives | Anti-inflammatory | RIPK2 Kinase | IC₅₀: 5.1 nM | [11][12] |
| Quinoline-based Dihydrazones | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 7.0 - 7.1 µM | [13] |
| Quinazolin-4-ones | Antimicrobial | C. albicans, A. niger | Significant Activity | [5] |
| Nitroxoline (Hydroxyquinoline) | Antibacterial | E. coli, Salmonella | MIC: 2 - 4 µg/mL | [10] |
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, chemical entity. The extensive body of research on analogous brominated and substituted quinolines strongly suggests its potential as a versatile scaffold for developing novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The bromine at the C4 position is a key feature, providing a strategic point for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.
The immediate path forward requires a systematic in vitro evaluation as outlined in this guide. Positive hits from these primary screens should be followed by more advanced mechanistic studies and, eventually, in vivo efficacy and safety assessments. The exploration of this compound and its derivatives represents a fertile ground for the discovery of next-generation therapeutics.
References
- Fan, T., et al. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis Online.
- Cihan-Üstündağ, G., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.
- Jin, F., et al. (2019). Functionality elaboration of 4-bromo-quinolines. ResearchGate.
- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Fan, T., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2). Semantic Scholar.
- El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Medicinal Chemistry.
- Asif, M. (2012). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Iranian Journal of Pharmaceutical Research.
- Stoyanov, S., et al. (2019). Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine. Bulgarian Chemical Communications.
- Wang, X., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
- Le, K., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
- Kose, L. P., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules.
- Ortega-Calvo, J. J., et al. (2024). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
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- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers employing 4-bromo-2-methylquinoline in Suzuki-Miyaura cross-coupling reactions. The protocols and insights are designed to be a practical resource for the synthesis of 2-methyl-4-arylquinolines, a scaffold of significant interest in medicinal chemistry and materials science.[1][2]
Introduction: The Significance of 2-Methyl-4-arylquinolines
The quinoline core is a privileged scaffold in drug discovery, forming the basis for a wide range of therapeutic agents.[3] The targeted introduction of aryl groups at the 4-position of the 2-methylquinoline system via the Suzuki-Miyaura coupling reaction offers a robust and versatile strategy for the creation of novel molecular entities with potential biological activity. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-C bonds, valued for its mild conditions and functional group tolerance.[3] this compound serves as a key building block in this context, enabling the synthesis of diverse libraries of compounds for screening and development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4] The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-methyl-4-arylquinoline product and regenerating the Pd(0) catalyst.
Sources
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
The Versatile Scaffold: Application Notes and Protocols for 4-Bromo-2-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Importance of 4-Bromo-2-methylquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Quinoline derivatives have demonstrated a remarkable breadth of therapeutic potential, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[3][4]
Within this esteemed class of heterocycles, this compound emerges as a particularly valuable and versatile building block for drug discovery. The strategic placement of the bromine atom at the C4 position renders it an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, providing a direct and modular route to extensive libraries of novel chemical entities. The methyl group at the C2 position can also be significant, influencing the molecule's conformation and metabolic stability. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of potent kinase inhibitors, a class of targeted therapeutics at the forefront of modern oncology.
Application I: Synthesis of 4-Aryl-2-methylquinolines as Kinase Inhibitors via Suzuki-Miyaura Coupling
The introduction of an aryl or heteroaryl moiety at the C4 position of the 2-methylquinoline core has proven to be a highly effective strategy for the development of potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, with the quinoline nitrogen acting as a crucial hydrogen bond acceptor. The Suzuki-Miyaura coupling is the premier method for forging the pivotal C-C bond between this compound and a wide array of boronic acids or esters.[5]
Causality in Experimental Design for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The choice of these components is dictated by the electronic and steric properties of the coupling partners.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is more common. The in-situ reduction of Pd(II) to Pd(0) initiates the catalytic cycle.
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For an electron-rich heterocycle like quinoline, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective in promoting the reaction.
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][7] An inorganic base like K₂CO₃ or Cs₂CO₃ is often used in an aqueous/organic solvent mixture. The choice of a stronger base like K₃PO₄ may be necessary for less reactive boronic acids.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble starting materials and the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-2-methylquinoline
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)-2-methylquinoline.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material (this compound) and the appearance of a new, typically more polar, product spot.
-
LC-MS Analysis: Confirm the consumption of starting materials and the formation of a product with the expected mass-to-charge ratio.
-
NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm the structure and purity. The disappearance of the C4-H signal and the appearance of signals corresponding to the new aryl group are key indicators of a successful reaction.
| Compound | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4a | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4b | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 91 |
| 4c | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 18 | 78 |
Table 1: Representative examples of Suzuki-Miyaura couplings with this compound. Yields are illustrative and may vary based on specific reaction conditions and scale.
Application II: Synthesis of 4-Amino-2-methylquinolines as Kinase Inhibitors via Buchwald-Hartwig Amination
The introduction of an amino group at the C4 position of the quinoline ring is another powerful strategy for generating kinase inhibitors. The N-H of the amino group can act as a hydrogen bond donor, complementing the hydrogen bond accepting capability of the quinoline nitrogen, leading to a strong bidentate interaction with the kinase hinge region. The Buchwald-Hartwig amination is the most versatile and widely used method for the formation of this crucial C-N bond.[8][9]
Causality in Experimental Design for Buchwald-Hartwig Amination
The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.
-
Palladium Catalyst and Ligand: The choice of ligand is critical and often depends on the nature of the amine. For primary anilines, bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos are often excellent choices. These ligands promote the reductive elimination step, which can be challenging for some substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of N-phenyl-2-methylquinolin-4-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired N-phenyl-2-methylquinolin-4-amine.
Self-Validation:
-
Reaction Monitoring: The disappearance of the starting materials and the formation of a new, often colored, product can be monitored by TLC.
-
Mass Spectrometry: LC-MS analysis will confirm the formation of the product with the expected molecular weight.
-
NMR Analysis: ¹H NMR spectroscopy will show the disappearance of the C4-H proton of the quinoline and the appearance of a characteristic N-H signal, along with the signals for the coupled aniline. ¹³C NMR will confirm the formation of the new C-N bond.
Application III: Targeting the Pim-1 Kinase Signaling Pathway
Derivatives of 4-substituted-2-methylquinoline have shown significant promise as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and leukemia.[10] Pim-1 plays a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets.[11][12]
Pim-1 Kinase Signaling Pathway
Sources
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- 2. chemrj.org [chemrj.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 4-Aryl-2-methylquinolines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 4-Arylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][3][4][5] Specifically, functionalization at the C4 position of the quinoline ring is a critical strategy in drug design, as it allows for the introduction of diverse molecular fragments that can modulate pharmacological activity and pharmacokinetic properties.[2][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[6][7][8] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[6][9]
This application note provides a comprehensive guide to the synthesis of 4-aryl-2-methylquinolines through the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2-methylquinoline with various boronic acids. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key optimization parameters, and highlight the significance of the resulting products in drug discovery.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[6][8]
-
Transmetalation: This is the key bond-forming step where the aryl group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-[B(OH)₃R]⁻).[6][10][11] This boronate then exchanges its aryl group with the bromide on the palladium complex.
-
Reductive Elimination: The final step involves the elimination of the desired 4-aryl-2-methylquinoline product from the Pd(II) complex. This process forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
3.1. Materials and Reagents
-
Substrates: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) or a specialized ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane and water (e.g., 4:1 v/v), or Toluene. Solvents must be degassed prior to use.
-
Equipment: Flame-dried Schlenk flask or reaction tube, magnetic stirrer and stir bar, condenser, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, flash chromatography system.
3.2. Reaction Setup and Procedure
Caption: Standard workflow for the Suzuki-Miyaura coupling experiment.
-
Flask Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL 1,4-dioxane and 2 mL water) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C) for the required time (4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
3.3. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add deionized water and extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-aryl-2-methylquinoline product.[8]
Optimization of Reaction Parameters
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key components.
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Source | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Catalysts: Pd(PPh₃)₄ | Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[7] Pd(PPh₃)₄ is often used directly. The choice impacts catalyst loading and activation requirements.[6][12] |
| Ligand | Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | Ligands stabilize the palladium catalyst, prevent aggregation, and modulate its reactivity. Bulky, electron-rich ligands like dialkylbiaryl phosphines (SPhos) are effective for challenging couplings, including those with aryl chlorides.[9][10] |
| Base | Carbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: KF | The base is crucial for activating the boronic acid to form the boronate.[10] The strength and solubility of the base can significantly affect reaction rates and yields. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent System | Aqueous/Organic: Dioxane/H₂O, Toluene/H₂O, THF/H₂OAnhydrous: Toluene, DMF | The inclusion of water often accelerates the reaction and is considered a "greener" approach.[13] The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
| Boron Reagent | Boronic Acids: Ar-B(OH)₂Boronate Esters: Ar-B(pin) | Boronic acids are most common. Pinacol esters (Bpin) offer enhanced stability, which can be advantageous for substrates prone to protodeboronation, a common side reaction.[6][14] |
Data Summary: Representative Couplings
The following table summarizes typical conditions for the synthesis of various 4-aryl-2-methylquinolines. Yields are representative of an optimized system.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | >85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 100 | 12 | >80 |
| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >75 |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 4-aryl-2-methylquinolines from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields for a wide range of aryl and heteroaryl boronic acids. The protocols and guidelines presented in this note offer a robust starting point for the synthesis of these valuable compounds, which serve as critical intermediates and scaffolds in the ongoing development of novel therapeutics.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
- SciSpace.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- ResearchGate. (2025).
- Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
- Frontiers. (2025).
- MDPI. (2023).
- Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. [Link]
- ResearchGate. (2025).
- Royal Society of Chemistry.
- PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- ResearchGate.
- ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... [Link]
- National Institutes of Health (NIH). (2016).
- Pharmacy 180. 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
- ResearchGate.
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- 2. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-2-methylquinoline as a Premier Building Block for Heterocyclic Synthesis
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic drugs, natural products, and functional materials.[1][2] This guide focuses on 4-bromo-2-methylquinoline, a versatile and highly valuable building block for the synthesis of diverse heterocyclic structures. The strategic placement of the bromine atom at the C4 position provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core reactivity, providing field-proven protocols, and showcasing the synthetic utility of this important intermediate.
The Strategic Importance of this compound
This compound is more than a simple halogenated heterocycle; it is a pre-functionalized scaffold designed for molecular diversification. The electron-withdrawing nature of the quinoline nitrogen activates the C4-Br bond towards oxidative addition to a palladium(0) catalyst, a critical initiation step for many cross-coupling reactions. This inherent reactivity makes it an ideal substrate for introducing a wide array of substituents at the 4-position, thereby modulating the steric and electronic properties of the final molecule. Its derivatives are instrumental in the development of novel therapeutic agents, including anticancer and antimalarial compounds, as well as in the design of advanced materials like fluorescent probes.[3]
Logical Workflow for Synthetic Diversification
The primary utility of this compound lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation and the nature of the target heterocycle.
Caption: Synthetic pathways from this compound.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium catalysis is the cornerstone of modern synthetic chemistry for its efficiency and functional group tolerance. For this compound, three key transformations are paramount.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl and heteroaryl-aryl linkages.[4][5] It involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. The reaction is valued for its mild conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.
Causality Behind Protocol Choices:
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[6] Aqueous inorganic bases like Na₂CO₃ or K₃PO₄ are effective, cost-efficient, and help to minimize side reactions.
-
Solvent: A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is common, facilitating the interaction of organic-soluble and water-soluble components.
General Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Steps:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2-methylquinoline product.[7]
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is fundamental in drug discovery, as the aniline and related amino-heterocycle motifs are present in a vast number of bioactive molecules.[10]
Causality Behind Protocol Choices:
-
Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Buchwald's biaryl phosphine ligands) are essential. They promote the reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more reactive substrates or specialized catalyst systems.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
General Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube or sealed vial.
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes. A color change often indicates the formation of the active Pd(0) catalyst complex.
-
Substrate Addition: Add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XantPhos, BINAP, RuPhos, XPhos |
| Base | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF (anhydrous) |
| Temperature | 80 - 110 °C |
| Typical Yield | 65 - 90% |
Sonogashira Coupling for C-C≡C Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction is exceptionally useful for creating rigid, linear molecular extensions and for introducing a versatile alkyne handle that can be used in subsequent transformations, such as "click chemistry" (cycloadditions) or cyclization reactions to form other heterocycles.[13]
Causality Behind Protocol Choices:
-
Co-catalyst: The classic Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] While copper-free conditions exist, the copper-cocatalyzed protocol is often faster and more reliable.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr byproduct and as the reaction solvent in many cases.
-
Palladium Catalyst: A combination of a Pd(II) salt like PdCl₂(PPh₃)₂ is a classic choice that is both a source of palladium and ligand.
General Protocol: Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the product by flash column chromatography.[14][15]
| Parameter | Typical Conditions for Sonogashira Coupling |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF, Et₃N |
| Temperature | 25 - 60 °C |
| Typical Yield | 75 - 98% |
Applications in Fused and Linked Heterocycle Synthesis
The true power of this compound is realized when the products of these initial coupling reactions are used as intermediates for constructing more complex heterocyclic systems.
-
From Suzuki Products: 4-Aryl-2-methylquinolines can be further functionalized. For example, if the coupled aryl group contains an ortho-amino or ortho-hydroxy group, it can undergo a subsequent intramolecular cyclization (e.g., Pictet-Spengler or dehydration) to form polycyclic aromatic systems.
-
From Buchwald-Hartwig Products: A 4-amino-2-methylquinoline is a rich intermediate. The amino group can act as a nucleophile to build fused rings. For instance, reaction with a β-ketoester can lead to the formation of fused pyrimidone rings, creating novel tricyclic scaffolds.
-
From Sonogashira Products: The 4-alkynyl-2-methylquinoline is arguably the most versatile intermediate. The alkyne can undergo:
-
Huisgen Cycloaddition ("Click Chemistry"): Reaction with an organic azide to cleanly form a 1,2,3-triazole ring.
-
Intramolecular Cyclization: If a nucleophile is present on the quinoline (or introduced), the alkyne can be attacked to form fused furans, pyrroles, or pyridines.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to more flexible linkers.
-
References
- MySkinRecipes. 4-Amino-8-bromo-2-methylquinoline.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. WordPress.
- National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
- Anonymous. The Suzuki Reaction.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (PDF) Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities.
- Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ijprems. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. ijprems.com [ijprems.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-2-methylquinoline
Introduction: The Strategic Importance of 4-Bromo-2-methylquinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The 2-methylquinoline moiety, in particular, is a recurring motif in drug discovery. The strategic introduction of a bromine atom at the C4-position transforms 2-methylquinoline into a versatile building block, this compound. This bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the construction of complex, drug-like molecules.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds, offering a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures. This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Protocol: Synthesis of 2-methyl-4-phenylquinoline
This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 222 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add toluene (5 mL) and ethanol (2 mL) to the flask.
-
In a separate flask, prepare a 2 M solution of sodium carbonate in degassed water.
-
Add the sodium carbonate solution (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-4-phenylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. |
| Base | Na₂CO₃ (aq) | Activates the boronic acid for transmetalation and neutralizes the HBr formed. |
| Solvent | Toluene/Ethanol/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.
The palladium cycle mirrors that of the Suzuki coupling. The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.
Protocol: Synthesis of 2-methyl-4-(phenylethynyl)quinoline
This protocol details a standard Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or DMF (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 222 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat three times.
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-4-(phenylethynyl)quinoline.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide for efficient transmetalation. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | Toluene or DMF | Anhydrous conditions are crucial to prevent side reactions. |
Heck Reaction: Alkenylation of the Quinoline Core
The Heck reaction provides a method for the coupling of aryl halides with alkenes to form substituted alkenes, representing a key strategy for C-C bond formation. This reaction is particularly useful for introducing vinyl groups onto aromatic systems.
Mechanistic Overview
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
A key step is the β-hydride elimination, which dictates the regioselectivity of the product. The base in the reaction is crucial for regenerating the active Pd(0) catalyst.
Protocol: Synthesis of 2-methyl-4-styrylquinoline
This is a representative protocol for the Heck reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri-o-tolylphosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
DMF or Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol, 222 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and P(o-tol)₃ (0.06 mmol, 18.2 mg) in anhydrous DMF (5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add styrene (1.5 mmol, 0.17 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-methyl-4-styrylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can improve catalyst stability and activity. |
| Base | Et₃N | A common organic base used to regenerate the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that are suitable for Heck reactions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction has broad applicability in pharmaceutical synthesis where the arylamine moiety is a common structural feature.
Mechanistic Principles
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of ligand is critical in this reaction, often requiring bulky, electron-rich phosphines to facilitate the reductive elimination step.
Protocol: Synthesis of 4-morpholino-2-methylquinoline
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 222 mg).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain 4-morpholino-2-methylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
Carbonylative Coupling Reactions: Introduction of Carbonyl Groups
Palladium-catalyzed carbonylative coupling reactions allow for the incorporation of a carbonyl group (C=O) from carbon monoxide (CO) gas into an organic molecule. These reactions are valuable for the synthesis of esters, amides, and ketones from aryl halides.
General Mechanistic Pathway
The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of CO into the aryl-palladium bond to form an acyl-palladium complex. This intermediate can then react with a nucleophile (e.g., an alcohol or amine) to yield the final product.
Protocol: Synthesis of Methyl 2-methylquinoline-4-carboxylate (Representative)
This protocol outlines a general procedure for the alkoxycarbonylation of this compound.
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (anhydrous)
-
Carbon monoxide (CO) gas (balloon or cylinder)
Procedure:
-
To a pressure tube, add this compound (1.0 mmol, 222 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and dppf (0.06 mmol, 33.2 mg).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous methanol (5 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Purge the system with CO gas for 5 minutes, then maintain a CO atmosphere (e.g., with a balloon).
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Concentrate the reaction mixture and purify by column chromatography to yield methyl 2-methylquinoline-4-carboxylate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/dppf | A common and effective catalyst system for carbonylative couplings. |
| CO Source | CO gas | The source of the carbonyl group. |
| Nucleophile | Methanol | Traps the acyl-palladium intermediate to form the ester. |
| Base | Et₃N | Neutralizes the HBr formed during the reaction. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings—provide a robust toolkit for medicinal chemists and organic synthesis professionals. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecular architectures with significant potential for drug discovery and development.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Torii, S., Okumoto, H., & Xu, L. H. (1991). Palladium(0)-catalyzed carbonylation of vinyl and aryl triflates and halides with terminal acetylenes under mild conditions. A novel synthesis of α,β-acetylenic ketones. Tetrahedron Letters, 32(20), 2371-2374.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.
- Beller, M., & Zapf, A. (1998). The key role of palladacycles in the Heck reaction. In Topics in Organometallic Chemistry (Vol. 1, pp. 121-145). Springer, Berlin, Heidelberg.
- de Meijere, A., & Meyer, F. E. (1994). Fine feathers make fine birds: the Heck reaction in modern dress. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528.
- Grushin, V. V. (2002). Palladacycles in catalysis—a blessing or a curse?. Chemical reviews, 102(10), 3525-3592.
- Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal based catalysts for cross-coupling reactions.
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
large-scale synthesis of 4-Bromo-2-methylquinoline
An Application Note for the Large-Scale Synthesis of 4-Bromo-2-methylquinoline
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. The increasing demand for this scaffold necessitates a robust, scalable, and well-documented synthetic protocol suitable for industrial production. This application note provides a comprehensive guide for the , structured for researchers, chemists, and process development professionals. We present a reliable two-step approach commencing with the Conrad-Limpach cyclization to form the precursor, 4-hydroxy-2-methylquinoline, followed by a robust bromination protocol. This document emphasizes the rationale behind procedural choices, detailed process safety, and scalable purification methods to ensure high yield and purity.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimalarial, antimicrobial, and anticancer properties[1]. Among these, this compound serves as a versatile building block, enabling further functionalization at the 4-position through various cross-coupling reactions.
While several methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, the Conrad-Limpach-Knorr synthesis is particularly well-suited for producing 4-hydroxyquinolines at scale[2]. This precursor is then readily converted to the target 4-bromo derivative. This application note details this two-step pathway, selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production. We provide field-proven insights into reaction optimization, safety protocols for handling hazardous reagents, and characterization techniques.
Overall Synthetic Scheme
The synthesis is executed in two primary stages: the formation of the quinoline core followed by halogenation.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 4-Hydroxy-2-methylquinoline (Precursor)
Reaction Principle: This step employs the Conrad-Limpach reaction, a thermal condensation of an aniline with a β-ketoester (ethyl acetoacetate). The reaction proceeds via an initial formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the stable 4-hydroxyquinoline product.
Detailed Experimental Protocol
-
Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a dropping funnel. The reactor should be situated in a well-ventilated fume hood.
-
Reagent Charging: Charge ethyl acetoacetate (1.05 equivalents) into the reactor.
-
Aniline Addition: While stirring, add aniline (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a chiller fluid in the reactor jacket.
-
Initial Condensation: After the addition is complete, stir the mixture at ambient temperature for 1 hour to ensure complete formation of the enamine intermediate.
-
Thermal Cyclization: Heat the reaction mixture to 250-255°C. This is a critical step where the cyclization occurs, and ethanol is distilled off. Use a high-boiling point heat transfer fluid (e.g., Dowtherm A) for the reactor jacket.
-
Reaction Monitoring: The reaction is typically held at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the enamine intermediate is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to 90-100°C. The product will begin to solidify.
-
Isolation: Carefully add ethanol to the warm mixture to create a slurry. Cool to room temperature and then further to 0-5°C.
-
Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.
Process Parameters and Data
| Parameter | Value | Rationale / Notes |
| Aniline | 1.0 eq | Limiting reagent. |
| Ethyl Acetoacetate | 1.05 eq | Slight excess ensures complete consumption of aniline. |
| Reaction Temperature | 250-255°C | Necessary to drive the thermal cyclization and remove ethanol. |
| Reaction Time | 2-3 hours at 250°C | Monitor by TLC for completion. |
| Solvent (Workup) | Ethanol | Used for creating a filterable slurry and washing. |
| Expected Yield | 85-95% | High-yielding and atom-economical reaction. |
| Appearance | Off-white to light tan solid | The color is a good initial indicator of purity. |
Part 2: Synthesis of this compound
Reaction Principle: This transformation is a nucleophilic substitution where the hydroxyl group of the precursor is converted into a better leaving group by a phosphorus-based halogenating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The bromide ion then displaces the activated group to form the final product. Using phosphorus tribromide in a suitable solvent is an effective method.[3]
Detailed Experimental Protocol
-
Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser with a gas outlet connected to a caustic scrubber, and a dropping funnel. Ensure the system is inerted with nitrogen.
-
Reagent Charging: Charge 4-Hydroxy-2-methylquinoline (1.0 equivalent) and a high-boiling point aprotic solvent like N,N-Dimethylformamide (DMF) into the reactor.[3]
-
Cooling: Cool the resulting suspension to 0-5°C using a chiller.
-
Brominating Agent Addition: Add phosphorus tribromide (PBr₃, 1.05 equivalents) dropwise via the dropping funnel over 1-2 hours.[3] Maintain the internal temperature below 10°C throughout the addition. The reaction is exothermic.
-
Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a separate, appropriately sized vessel. This step is highly exothermic and will generate HBr gas, which must be directed to the scrubber.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the excess acid until the pH of the aqueous layer is approximately 8-9.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (2 x vessel volumes).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Process Parameters and Data
| Parameter | Value | Rationale / Notes |
| 4-Hydroxy-2-methylquinoline | 1.0 eq | Substrate. |
| Phosphorus Tribromide (PBr₃) | 1.05 - 1.2 eq | Brominating agent. A slight excess ensures full conversion. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent suitable for the reaction.[3] |
| Addition Temperature | 0-10°C | Controls the initial exotherm of the reaction. |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Expected Yield | 80-90% | This method generally provides good yields.[3] |
| Appearance (Crude) | Yellow to brown solid | Requires purification.[4] |
Process Safety and Hazard Management
Handling brominating agents on a large scale requires stringent safety protocols. Bromine and its related compounds are highly corrosive, toxic, and reactive.[5][6][7]
Material Hazards
| Reagent | Primary Hazards | Mitigation Measures |
| Aniline | Toxic, Carcinogen | Handle in a closed system. Use appropriate PPE. |
| Phosphorus Tribromide | Corrosive, Water-Reactive | Use under an inert atmosphere. Add to reaction slowly. Have a Class D fire extinguisher available. |
| N,N-Dimethylformamide | Teratogen, Irritant | Use in a well-ventilated area. Avoid inhalation and skin contact. |
| Hydrogen Bromide (HBr) | Corrosive, Toxic Gas | Generated during quenching. Ensure the reactor is connected to a caustic scrubber (e.g., NaOH solution). |
Recommended Controls
-
Engineering Controls: All operations should be conducted in a walk-in fume hood or a contained reactor system. A caustic scrubber is mandatory for neutralizing acidic gases generated during the reaction and quench.[5]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Spills: Have a spill kit ready containing a neutralizing agent like sodium thiosulfate or sodium bicarbonate.[8]
-
Exposure: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Safety showers and eyewash stations must be readily accessible.
-
Large-Scale Purification and Characterization
Purification Protocol (Recrystallization)
For large-scale operations, recrystallization is preferred over chromatography due to its efficiency and lower cost.
-
Transfer the crude this compound to a clean, appropriately sized reactor.
-
Add a suitable solvent system, such as a mixture of ethanol and water or heptane and ethyl acetate. The choice depends on the impurity profile.
-
Heat the mixture with stirring until the solid is fully dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large crystals.
-
Once at room temperature, cool the mixture further in an ice bath to maximize product precipitation.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the final product under vacuum at 40-50°C.
Quality Control and Characterization
The final product should be analyzed to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Spectrum consistent with the structure of this compound. |
| LC-MS | A single major peak with the correct mass-to-charge ratio. |
| Melting Point | Sharp melting point consistent with literature values. |
| Purity (HPLC) | >98% |
Experimental Workflow and Logic Diagram
This diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and scalable pathway to high-purity this compound. By focusing on a robust precursor synthesis followed by an efficient bromination, this method is well-suited for industrial applications. The emphasis on process safety, particularly concerning the handling of hazardous brominating agents, ensures that the synthesis can be performed safely at scale. The provided parameters and workflow diagrams serve as a comprehensive guide for process chemists and researchers in the pharmaceutical and chemical industries.
References
- ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- YouTube. (2024).
- National Institutes of Health. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
- Google Patents. (n.d.). JPS57114574A - Preparation of 2-methylquinoline.
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Centers for Disease Control and Prevention. (2024). Bromine. [Link]
- SlideShare. (n.d.). Bromine handling and safety.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- National Institutes of Health. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Master Organic Chemistry. (2018).
- ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
- PubMed Central. (n.d.).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Application Note: Comprehensive Characterization of 4-Bromo-2-methylquinoline
Introduction
4-Bromo-2-methylquinoline is a critical heterocyclic building block in synthetic organic chemistry, finding applications in the development of novel pharmaceutical agents and functional materials.[1] Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds. The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability and reproducibility of downstream applications, particularly in drug discovery and development where even minor impurities can lead to significant alterations in biological activity and toxicity.
This comprehensive guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this key intermediate. We will delve into the practical and theoretical aspects of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatographic techniques (HPLC and GC-MS), and Elemental Analysis.
Physicochemical Properties
A preliminary characterization of this compound involves the determination of its basic physical properties. These constants serve as an initial, albeit not definitive, indicator of sample purity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Melting Point | 81-81.5 °C | [2] |
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[5] For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Core Principle & Rationale
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of a bromine atom in this compound results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This leads to two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[6][8]
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9][10]
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[11]
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
MS Conditions:
Expected Results:
-
Molecular Ion (M⁺): A pair of peaks at m/z 221 and 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺, with approximately equal intensity.
-
Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of HCN, and for this compound, the loss of the bromine radical or HBr. The methyl group can also be lost.
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure confirmation.[12] Both ¹H and ¹³C NMR are essential.
Core Principle & Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the connectivity of atoms. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the complete assignment of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Expected Spectral Data (in CDCl₃): Based on the structure of this compound and data from similar quinoline derivatives, the following approximate chemical shifts are expected:[12][13]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.7 | s | ~25 |
| H-3 | ~7.4 | s | ~122 |
| Aromatic H | ~7.5 - 8.2 | m | ~125-130 (CH), ~147 (C-N), ~158 (C-Br) |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
Chromatographic Techniques: Purity Assessment
Chromatographic methods are the cornerstone for determining the purity of a compound by separating it from any impurities.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds.
Core Principle & Rationale
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[9] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[9] Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[11][15]
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Expected Results: A single major peak corresponding to this compound should be observed. The area of this peak relative to the total area of all peaks in the chromatogram provides a measure of the compound's purity.
Caption: Workflow for HPLC purity analysis.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.
Core Principle & Rationale
A small, precisely weighed amount of the sample is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured percentages are then compared to the theoretical values calculated from the molecular formula.[16]
Protocol:
-
Instrumentation: A CHN elemental analyzer.[16]
-
Analysis: A small amount of the sample (typically 1-3 mg) is accurately weighed and placed into a tin or silver capsule. The sample is then introduced into the combustion furnace.
Expected Results: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₈BrN.
| Element | Theoretical % |
| Carbon | 54.08% |
| Hydrogen | 3.63% |
| Nitrogen | 6.31% |
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of mass spectrometry for molecular weight confirmation, NMR spectroscopy for definitive structural elucidation, chromatography for purity assessment, and elemental analysis for empirical formula verification is essential for ensuring the quality and integrity of this important chemical intermediate. The application of these techniques will empower researchers to proceed with confidence in their synthetic and drug development endeavors.
References
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- FooDB. (n.d.). GC-MS Spectrum - GC-MS (4 TMS) (FDB013255).
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731).
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- Sundaraganesan, N., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
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- Al-Ostath, A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6289. [Link]
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- Chemguide. (n.d.). Mass spectrometry menu.
- Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline.
- Mary, Y. S., et al. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101–1110. [Link]
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Application Notes & Protocols: Leveraging 4-Bromo-2-methylquinoline in Modern Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemicals
The quinoline core, a bicyclic aromatic heterocycle, represents a "privileged structure" in the fields of medicine and agriculture.[1] Its derivatives have demonstrated a vast range of biological activities, including potent fungicidal, insecticidal, and herbicidal properties.[2][3][4][5] In recent years, the discovery of novel agrochemicals has faced significant challenges, requiring innovative molecular scaffolds to identify new modes of action and overcome resistance.[2] Quinoline derivatives have emerged as a promising solution, particularly in the development of new fungicides.[2]
This guide focuses on 4-Bromo-2-methylquinoline , a versatile chemical intermediate poised for significant application in agrochemical research.[6][7] Its unique structure, featuring a reactive bromine atom and a methyl group on the quinoline backbone, provides an ideal starting point for the synthesis of diverse compound libraries. We will explore the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and outline methodologies for screening the resulting novel compounds for agrochemical bioactivity.
Section 1: Core Properties and Rationale for Use
This compound is not typically an end-product but rather a foundational building block for creating more complex, biologically active molecules.[6][8][9] The strategic placement of its functional groups is key to its utility.
-
The Quinoline Core: Provides a rigid, planar scaffold that can effectively interact with biological targets. Its aromatic nature allows for π-π stacking interactions, which are common in enzyme active sites.
-
4-Bromo Group: This is the primary site for synthetic elaboration. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the systematic exploration of the chemical space around the quinoline core to optimize bioactivity.
-
2-Methyl Group: The methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to a target protein or improving its metabolic stability.
Physicochemical Data: this compound
| Property | Value | Reference |
| CAS Number | 50488-44-3 | [10] |
| Molecular Formula | C₁₀H₈BrN | [11] |
| Molecular Weight | 222.08 g/mol | [12] |
| Appearance | Solid | |
| InChIKey | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [11] |
Section 2: Synthesis Protocol for this compound
A common and reliable method for synthesizing this compound involves the bromination of a hydroxyquinoline precursor. The following protocol is adapted from established chemical literature.[10]
Protocol 2.1: Synthesis from 4-Hydroxy-2-methylquinoline
Causality: This protocol is chosen for its efficiency. Phosphorus oxybromide (POBr₃) or a similar brominating agent is highly effective at converting the hydroxyl group at the 4-position into a bromine atom, a standard transformation in heterocyclic chemistry.
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-2-methylquinoline (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃) (1.5 equivalents) to the flask. Note: This reaction should be performed in a well-ventilated fume hood as phosphorus oxybromide is corrosive and reacts with moisture.
-
Reaction Conditions: Heat the reaction mixture to 130°C and maintain this temperature for 3-4 hours, stirring continuously. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POBr₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield pure this compound.[10]
Workflow: Synthesis of this compound
Caption: A stepwise workflow for the synthesis of this compound.
Section 3: Derivatization for Agrochemical Candidate Synthesis
The true value of this compound lies in its capacity for derivatization. The following protocols outline how to use it as a scaffold to create novel molecules for fungicidal and insecticidal screening.
Protocol 3.1: Synthesis of Fungicidal Analogs via Suzuki Coupling
Causality: The Suzuki coupling is a robust and versatile carbon-carbon bond-forming reaction, ideal for this application. It tolerates a wide variety of functional groups, allowing for the creation of a diverse library of compounds by coupling different boronic acids to the 4-position of the quinoline core. This diversity is crucial for exploring the Structure-Activity Relationship (SAR).
-
Reaction Setup: To a microwave vial, add this compound (1 equivalent), a substituted arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120°C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the desired 4-aryl-2-methylquinoline derivative.
Reaction Scheme: Suzuki Coupling
Caption: Synthesis of novel agrochemical candidates via Suzuki coupling.
Section 4: Protocols for High-Throughput Bioactivity Screening
Once a library of derivatives is synthesized, it must be screened for biological activity. These protocols provide a framework for primary screening against fungal and insect pests.
Protocol 4.1: In Vitro Antifungal Assay (MIC/MFC Determination)
Causality: This broth microdilution method is a standardized, quantitative way to determine the antifungal efficacy of a compound.[13] It allows for the rapid screening of many compounds at various concentrations to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), providing clear data for SAR analysis.
-
Preparation: Prepare stock solutions of synthesized compounds in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform serial dilutions of each compound in a suitable growth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations.
-
Inoculation: Add a standardized inoculum of a target plant pathogenic fungus (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Physalospora piricola) to each well.[14][15]
-
Controls: Include a positive control (a known commercial fungicide like Tebufloquin or Carbendazim), a negative control (medium with DMSO, no compound), and a sterility control (medium only).[14][15]
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.
-
MFC Determination: To determine if the compound is fungicidal or fungistatic, take an aliquot from the clear wells (at and above the MIC) and plate it on fresh agar. The MFC is the lowest concentration that results in no fungal growth on the agar plate after further incubation.
Workflow: From Synthesis to Bioactivity Data
Caption: Overall workflow from building block to lead optimization.
Section 5: Investigating the Mechanism of Action (MoA)
Understanding how a 'hit' compound works is critical for development. Quinoline-based agrochemicals can act on various targets.[16]
-
Fungicides: Many act by disrupting ergosterol biosynthesis, which is vital for fungal cell membrane integrity, or by inhibiting mitochondrial respiration, cutting off the cell's energy supply.[13]
-
Insecticides: Common targets include the insect's nervous system, such as GABA-gated chloride channels or nicotinic acetylcholine receptors (nAChRs).[17][18][19][20] Disruption of these channels leads to paralysis and death.
Hypothetical MoA: Fungal Membrane Disruption
Caption: A potential MoA for a quinoline-based fungicide.
Data Interpretation and SAR
Systematic modification of the this compound scaffold allows for the development of a Structure-Activity Relationship (SAR). By testing various derivatives, researchers can determine which functional groups enhance or diminish agrochemical activity.
Hypothetical Screening Data Table
| Compound ID | R-Group (at 4-position) | Antifungal MIC (µg/mL) vs. S. sclerotiorum | Insecticidal LC₅₀ (µM) vs. Aphids |
| QM-01 | Phenyl | 64 | >100 |
| QM-02 | 4-Fluorophenyl | 16 | 85 |
| QM-03 | 4-Trifluoromethylphenyl | 4 | 72 |
| QM-04 | 2-Thiophenyl | 32 | >100 |
| Control | Tebufloquin | 8 | N/A |
Analysis: From this hypothetical data, a clear SAR emerges. The addition of electron-withdrawing groups (like -F and -CF₃) to the phenyl ring at the 4-position significantly increases antifungal activity (QM-02 and QM-03) compared to the unsubstituted phenyl ring (QM-01). The trifluoromethyl group in QM-03 is particularly potent. This insight guides the next round of synthesis, focusing on further modifications to the 4-aryl substituent to optimize for potency and spectrum of activity.
Conclusion
This compound is a highly valuable and strategic building block for the discovery of next-generation agrochemicals. Its synthetic accessibility and the reactivity of the 4-bromo position provide a robust platform for generating chemically diverse libraries. By combining systematic synthesis with high-throughput biological screening and SAR analysis, researchers can efficiently leverage this scaffold to identify and optimize novel fungicides and insecticides, contributing to the ongoing need for effective and sustainable crop protection solutions.
References
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- Anonymous. (2025). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Appl Biochem Biotechnol, 197(4), 2097-2119.
- Khan, S. U., Nawaz, T., Alam, O., et al. (2025). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Appl Biochem Biotechnol, 197(4), 2097-2119.
- Anonymous. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
- Anonymous. (n.d.). Biologically active and naturally occurring quinoline compounds.
- Anonymous. (n.d.). Biologically active quinoline and quinazoline alkaloids part I - PMC. PubMed Central.
- Anonymous. (n.d.). Quinoline series' role in agriculture stems from its diverse chemical...
- Anonymous. (n.d.). 4-Amino-8-bromo-2-methylquinoline. MySkinRecipes.
- Anonymous. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Anonymous. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Anonymous. (2025). This compound | 50488-44-3. ChemicalBook.
- Anonymous. (n.d.).
- Anonymous. (n.d.). This compound (C10H8BrN). PubChemLite.
- Anonymous. (n.d.). 2-Bromo-4-methylquinoline | 64658-04-4. Sigma-Aldrich.
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- Anonymous. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals.
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- Anonymous. (n.d.). Agrochemical Building Blocks. Kingchem.
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- Anonymous. (n.d.). 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. PubChem.
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Application Note & Protocol: Synthesis of 4-Amino-2-Methylquinoline via Palladium-Catalyzed C-N Cross-Coupling
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, and its 4-amino substituted derivatives are of paramount importance. These compounds form the core of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The celebrated antimalarial drug chloroquine is a classic example, highlighting the therapeutic potential embedded within the 4-aminoquinoline framework.[2][4] Consequently, robust and efficient synthetic routes to access these molecules are in high demand within the drug discovery and development landscape.
This guide provides a detailed protocol for the synthesis of 4-amino-2-methylquinoline from its 4-bromo precursor. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are viable for highly activated systems, the palladium-catalyzed Buchwald-Hartwig amination offers a more versatile and often higher-yielding approach for a broader range of substrates, including less reactive aryl halides.[5][6] This method has revolutionized the formation of carbon-nitrogen bonds, becoming an indispensable tool for synthetic chemists.
Synthetic Strategy: Buchwald-Hartwig Amination
The conversion of 4-bromo-2-methylquinoline to 4-amino-2-methylquinoline is effectively achieved through a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the method of choice due to its high functional group tolerance, broad substrate scope, and generally excellent yields.[5][7][8]
The overall transformation is as follows:
This compound + NH₃ (source) ---(Pd Catalyst, Ligand, Base)---> 4-amino-2-methylquinoline
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The ammonia source coordinates to the palladium center. A strong base then deprotonates the coordinated amine, forming a palladium-amido intermediate.
-
Reductive Elimination: The final and key step is the reductive elimination of the product, 4-amino-2-methylquinoline. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle
Detailed Experimental Protocol
This protocol details a general procedure. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary to achieve maximum yield.
Materials & Reagents
| Reagent | Formula | CAS No. | Mol. Wt. | Notes |
| This compound | C₁₀H₈BrN | 877-44-1 | 222.08 | Substrate |
| Palladium(II) Acetate | Pd(OAc)₂ | 3375-31-3 | 224.50 | Catalyst Precursor |
| XPhos | C₃₃H₄₅P | 564483-18-7 | 476.68 | Ligand |
| Sodium tert-butoxide | NaOtBu | 865-48-5 | 96.10 | Base |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous Solvent |
| Ammonia Solution | NH₃ in Dioxane | 68476-32-4 | - | 0.5 M solution, Ammonia Source |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |
| Silica Gel | SiO₂ | 7631-86-9 | - | For chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Loading: To the flask, add this compound (1.0 mmol, 222 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Nucleophile Addition: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere. Add anhydrous toluene (5 mL) via syringe, followed by a 0.5 M solution of ammonia in dioxane (3.0 mL, 1.5 mmol) via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The starting material (this compound) should show a higher Rf value than the more polar product (4-amino-2-methylquinoline). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
-
Characterization: Collect the product-containing fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 75-90%.
Key Considerations and Troubleshooting
-
Inert Atmosphere is Critical: The Pd(0) species is susceptible to oxidation. Failure to maintain a rigorous inert atmosphere is a common cause of low yields or reaction failure.
-
Choice of Base: While NaOtBu is a strong, effective base, other bases like K₂CO₃ or Cs₂CO₃ can be used, though they may require higher temperatures or longer reaction times.[7] The choice can be critical for substrates with base-sensitive functional groups.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (like XPhos, SPhos, or RuPhos) are generally superior for this transformation as they promote both the oxidative addition and the reductive elimination steps.[5][9] If yields are low, screening different ligands is a primary optimization step.
-
Ammonia Source: Using a solution of ammonia in an organic solvent like dioxane is often more convenient and reproducible than bubbling ammonia gas. Using aqueous ammonia can be challenging due to potential catalyst deactivation and competing side reactions, though recent advances with specialized ligands are making this more feasible.[10][11] Ammonia surrogates, such as benzophenone imine, can also be used, but they require an additional deprotection step after the coupling reaction.[8]
-
Solvent Purity: Anhydrous solvents are essential. The presence of water can lead to catalyst decomposition and unwanted side reactions, such as hydrodehalogenation of the starting material.
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 4-amino-2-methylquinoline from its 4-bromo precursor. This protocol offers a robust starting point for researchers. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the selection of the catalyst system—scientists can efficiently access this valuable chemical scaffold, paving the way for further exploration in drug discovery and materials science.[12][13]
References
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - PubMed Central. [Link]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). MDPI. [Link]
- Buchwald–Hartwig amin
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One. [Link]
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PMC - NIH. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013).
- 4-Amino-8-bromo-2-methylquinoline. (n.d.). MySkinRecipes. [Link]
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship - University of California. [Link]
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functionalization of the quinoline ring of 4-Bromo-2-methylquinoline
An Application Guide to the Strategic Functionalization of 4-Bromo-2-methylquinoline
Introduction: The Versatility of the 2-Methylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] Among its many derivatives, this compound stands out as a particularly valuable and versatile building block. The bromine atom at the C4 position serves as a convenient synthetic handle, enabling a wide array of transformations, primarily through modern palladium-catalyzed cross-coupling reactions.[5][6][7] This reactivity allows for the precise installation of diverse carbon- and heteroatom-based substituents, providing a gateway to vast chemical space for drug discovery and molecular engineering.[8]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the key functionalization reactions of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and highly selective methods for forming new chemical bonds.[6][9] For a substrate like this compound, these reactions are the primary tools for derivatization. The general workflow for these reactions is highly conserved, involving the careful assembly of reactants under an inert atmosphere, followed by a controlled heating period and subsequent product isolation.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing carbon-carbon bonds, particularly biaryl structures, due to the stability and low toxicity of the requisite organoboron reagents.[10][11] The reaction couples the aryl bromide with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base.[11]
Mechanism of Action
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boron reagent is transferred to the palladium center, a step facilitated by the base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Aryl-2-methylquinolines
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent System (e.g., Dioxane/Water 4:1, Toluene/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-2-methylquinoline product.[12]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 110 | ~70-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | ~80-92 |
Expert Insights:
-
Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] Carbonates (K₂CO₃, Cs₂CO₃) are common, but stronger bases like phosphates (K₃PO₄) may be needed for less reactive boronic acids.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, general-purpose catalyst. For more challenging couplings, catalyst systems using specialized phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can offer superior performance.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for the arylation of alkenes.[13][14] It couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene, typically with high trans selectivity.[14][15]
Mechanism of Action
The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes migratory insertion (syn-addition) of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. The final step is the reductive elimination of H-X, facilitated by the base, which regenerates the Pd(0) catalyst.[16]
Caption: Catalytic cycle of the Heck reaction.
Protocol: Synthesis of 4-Vinyl-2-methylquinolines
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.1-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a sealable reaction vessel, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the vessel and heat to 100-140 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove palladium black.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | ~75-85 |
| 2 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF | 120 | ~70-80 |
| 3 | Allyl alcohol | PdCl₂(PPh₃)₂ (3) | NaOAc | DMF | 110 | ~65-75 |
Expert Insights:
-
Regioselectivity: For unsymmetrical alkenes like styrene, the aryl group typically adds to the less substituted carbon of the double bond.
-
Jeffery Conditions: For sensitive substrates, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be added to allow the reaction to proceed at lower temperatures and without phosphine ligands.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[17][18] The reaction is unique among the common cross-coupling methods as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[17][19]
Mechanism of Action
The reaction involves two interconnected catalytic cycles. In the Palladium Cycle , oxidative addition of the aryl bromide to Pd(0) occurs, similar to other cross-couplings. In the Copper Cycle , the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step from the resulting diorganopalladium(II) complex yields the arylalkyne product and regenerates the Pd(0) catalyst.[18]
Caption: Catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 4-Alkynyl-2-methylquinolines
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPEA, typically used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts), then with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.[20]
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 3 | Et₃N | RT | ~90-98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 3 | Et₃N | RT | ~85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPEA | 40 °C | ~80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | 4 | Et₃N | RT | ~75-85 |
Expert Insights:
-
Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
-
Copper-Free Sonogashira: For substrates sensitive to copper, copper-free protocols have been developed. These typically require a different palladium catalyst/ligand system and a stronger base (e.g., pyrrolidine) to facilitate the deprotonation of the alkyne directly by the palladium complex or the base.[18]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[21][22] It allows for the formation of C(sp²)-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[21][23]
Mechanism of Action
The catalytic cycle is initiated by the oxidative addition of this compound to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. A base deprotonates the coordinated amine to form a palladium amido complex. The final, crucial step is reductive elimination from this amido complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Amino-2-methylquinolines
Materials:
-
This compound (1.0 equiv.)
-
Primary or Secondary Amine (1.2-1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-4 mol%)
-
Ligand (e.g., BINAP, Xantphos, BrettPhos, 1.2-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.5 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Recommended: To a flame-dried Schlenk tube inside a glovebox, add the palladium precatalyst, the ligand, and the base.
-
Add this compound and the solvent.
-
Stir for a few minutes, then add the amine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir for 12-24 hours until TLC or LC-MS indicates full consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.[24]
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | ~80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOt-Bu | Dioxane | 100 | ~85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | Toluene | 100 | ~75-85 |
| 4 | Ammonia (equiv.) | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 110 | ~60-75 |
Expert Insights:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky, electron-rich ligands (e.g., BrettPhos, RuPhos, Josiphos-type ligands) promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[9]
-
Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with base-sensitive functional groups. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.
-
Atmosphere: The Pd(0) species and many ligands are oxygen-sensitive. Performing the reaction under a strictly inert atmosphere is crucial for catalyst longevity and reproducibility.
Conclusion
This compound is a powerful synthetic intermediate whose true potential is unlocked through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust and versatile toolkit for installing a vast array of functional groups at the C4 position. By understanding the mechanisms behind these transformations and carefully selecting the appropriate catalysts, ligands, and conditions, researchers can efficiently generate diverse libraries of novel 2-methylquinoline derivatives for applications spanning from drug discovery to materials science.
References
- Synthesis of alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. (n.d.). ResearchGate.
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- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry.
- Heck reaction. (n.d.). Wikipedia.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. (n.d.). Royal Society of Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- 4-Amino-8-bromo-2-methylquinoline. (n.d.). MySkinRecipes.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. (n.d.). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 52.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2005). Journal of Medicinal Chemistry, 48(2), 488-494.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules, 23(10), 2636.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega, 8(7), 6825–6834.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules, 25(23), 5732.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
- Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). ResearchGate.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv.
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2004). Organic Letters, 6(18), 3079–3082.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2022). Molecules, 27(19), 6296.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
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The Strategic Role of 4-Bromo-2-methylquinoline in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-methylquinoline, a versatile heterocyclic building block, and its burgeoning applications in materials science. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the compound's pivotal role in the synthesis of novel organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and conjugated polymers. We present not just a review of its applications but also detailed, field-proven protocols for the synthesis of functional derivatives and their integration into electronic devices. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving reproducible, high-quality results.
Introduction: The Versatility of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in the architecture of functional organic materials.[1] Their rigid, planar structure and rich π-electron system provide an excellent foundation for creating materials with tailored photophysical and electronic properties.[1] The strategic introduction of functional groups onto the quinoline core allows for fine-tuning of emission colors, charge transport characteristics, and environmental sensitivity.[1]
This compound emerges as a particularly valuable synthon in this context. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][3] This enables the straightforward introduction of a wide array of aromatic and acetylenic moieties, thereby extending the π-conjugation and modulating the electronic properties of the resulting molecule.[4][5] The methyl group at the 2-position can influence the solubility and film-forming properties of the derived materials, which is a critical consideration for device fabrication.[2] This unique combination of a reactive site for π-extension and a group for solubility enhancement makes this compound a powerful tool for the rational design of novel materials for a range of applications, from vibrant OLED displays to sensitive chemical sensors.
Core Applications and Methodologies
The primary utility of this compound in materials science lies in its role as a precursor for:
-
Emissive and Host Materials for OLEDs: By coupling with various aromatic boronic acids or terminal alkynes, a diverse library of fluorescent and phosphorescent materials can be synthesized.[1][6]
-
Fluorescent Probes for Ion Sensing: The quinoline nitrogen and the appended functional groups can act as chelating sites for metal ions, leading to changes in fluorescence upon binding.[7]
-
Monomers for Conjugated Polymers: The bromo-functionality allows for the incorporation of the 2-methylquinoline unit into the backbone of conjugated polymers for applications in organic electronics.[8]
This section will detail the synthetic protocols to access these materials and their subsequent application.
Synthesis of a Blue-Emitting Fluorophore via Suzuki Coupling
The Suzuki coupling reaction is a robust and widely used method for the formation of C-C bonds.[5] Here, we describe the synthesis of 4-(Naphthalen-1-yl)-2-methylquinoline, a potential blue-emitting material for OLEDs, starting from this compound.
Protocol 1: Synthesis of 4-(Naphthalen-1-yl)-2-methylquinoline
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 222.08 | 1.0 g | 4.5 |
| 1-Naphthylboronic acid | 171.99 | 0.93 g | 5.4 |
| Pd(PPh₃)₄ | 1155.56 | 0.26 g | 0.225 |
| K₂CO₃ | 138.21 | 1.24 g | 9.0 |
| Toluene | - | 30 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.5 mmol), 1-naphthylboronic acid (0.93 g, 5.4 mmol), and potassium carbonate (1.24 g, 9.0 mmol).
-
Add a magnetic stir bar and evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (30 mL), ethanol (10 mL), and water (10 mL) to the flask.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.225 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(Naphthalen-1-yl)-2-methylquinoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the Pd(0) catalyst. Degassing the solvents prior to use is a critical step for reproducible results.
-
Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Mixed Solvent System (Toluene/Ethanol/Water): This solvent system is chosen to ensure the solubility of both the organic reactants and the inorganic base, creating a homogeneous reaction mixture that promotes efficient reaction kinetics.
Fabrication of a Solution-Processed OLED
The synthesized 4-(Naphthalen-1-yl)-2-methylquinoline can be used as the emissive layer in a multi-layer OLED. This protocol outlines a general procedure for fabricating such a device via spin-coating.[2]
Protocol 2: OLED Fabrication
Device Architecture: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized 4-(Naphthalen-1-yl)-2-methylquinoline
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Spin-coater
-
Thermal evaporator
-
UV-Ozone or oxygen plasma cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[2]
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a clean environment, spin-coat a thin layer of PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-140 °C for 15-20 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized 4-(Naphthalen-1-yl)-2-methylquinoline in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Inside an inert atmosphere glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds.
-
Anneal the substrate at 60-80 °C for 10-15 minutes to remove the solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a 30-40 nm layer of TPBi as the electron transport layer.
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.[6]
-
Device Characterization:
The performance of the fabricated OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Prospective Applications in Fluorescent Sensing
The nitrogen atom in the quinoline ring and potential chelating groups introduced at the 4-position can serve as binding sites for metal ions. This interaction can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. This principle can be exploited to develop selective and sensitive fluorescent sensors.
For instance, a derivative of this compound functionalized with a receptor unit containing donor atoms like nitrogen or oxygen could be synthesized. The fluorescence of this probe would be quenched in its free state. Upon binding to a specific metal ion, conformational changes or inhibition of photoinduced electron transfer (PET) could lead to a significant enhancement in fluorescence intensity, enabling the detection of the target ion at low concentrations.[7][9]
Conclusion
This compound stands out as a strategic and versatile building block in the toolkit of materials scientists. Its inherent structural features, combined with the ease of functionalization through established cross-coupling methodologies, provide a clear and efficient pathway to a vast array of novel organic materials. The detailed protocols provided herein for the synthesis of a blue-emitting fluorophore and its subsequent integration into an OLED device serve as a practical guide for researchers seeking to harness the potential of this remarkable compound. Future explorations into its derivatives for fluorescent sensing and as monomers for advanced conjugated polymers are poised to further solidify the importance of this compound in the ongoing development of next-generation organic electronics and smart materials.
References
- BenchChem. Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Accessed January 12, 2026.
- Kumar, C. R., & Anwane, S. W. Blue-Emitting Manganese and Nickel Complexes with 2-Methyl-8-Hydroxyquinoline: Synthesis, Characterization, and Application as Emitters in OLEDs. JOURNAL OF ADVANCE AND FUTURE RESEARCH.
- BenchChem. Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs. Accessed January 12, 2026.
- Sarjidan, M. A. M., et al. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
- Okamoto, K., & Luscombe, C. K. (2011). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry, 2(11), 2424-2434.
- Sytnyk, M., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7203.
- Ito, H., et al. (2019). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science, 10(38), 8864-8871.
- O'Connor, P. D., et al. (2019). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 24(18), 3369.
- Cacialli, F., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry, 14(44), 5134-5141.
- Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Materials, Mechanics and Manufacturing, 6(3), 177-181.
- de la Escosura-Muñiz, A., & Merkoçi, A. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 553.
- Organic Chemistry Portal. Sonogashira Coupling. Accessed January 12, 2026.
- New Journal of Chemistry. (2023). Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz. New Journal of Chemistry, 47(34), 16039-16047.
- Fokin, V. V., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 41.
- Michalski, M., et al. (2022). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
- Sytnyk, M., et al. (2021). Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. Dyes and Pigments, 194, 109605.
- Nguyen, T. T., et al. (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline.
- de la Escosura-Muñiz, A., & Merkoçi, A. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 553.
- Google Patents. (2007).
- Al-Masri, M., & El-Ghayoury, A. (2023). A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. Polymers, 15(14), 3046.
- Chemistry LibreTexts. Sonogashira Coupling. Accessed January 12, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 12, 2026.
- Al-Zaydi, K. M., et al. (2017). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S2536-S2542.
- Feast, W. J., et al. (1996). Synthesis, processing and material properties of conjugated polymers. Polymer, 37(22), 5017-5047.
- Xu, L., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Fabris, F., et al. (2021). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry, 23(17), 6435-6441.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Accessed January 12, 2026.
- eChemHub. OLED MATERIALS Solutions. Accessed January 12, 2026.
- Asghar, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- BenchChem. Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs. Accessed January 12, 2026.
- Matulaitis, T., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(14), 5561.
- Pal, A., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
- Lee, J. H., et al. (2015).
- Chen, D., et al. (2023). Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. Molecules, 28(13), 5158.
- Wang, H., et al. (2022). Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. International Journal of Molecular Sciences, 23(15), 8415.
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- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthetic Routes to Novel 4-Substituted 2-Methylquinolines
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, 2-methylquinolines substituted at the 4-position represent a critical pharmacophore, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents at the C4 position allows for fine-tuning of a molecule's physicochemical properties and biological targets, making the development of efficient and versatile synthetic routes to these compounds a paramount objective in medicinal chemistry and drug discovery.[3]
This guide provides an in-depth exploration of both classical and contemporary synthetic strategies for accessing novel 4-substituted 2-methylquinolines. It moves beyond simple procedural lists to explain the mechanistic rationale behind these powerful transformations, offering field-proven protocols and comparative data to empower researchers in their synthetic endeavors.
General Synthetic Workflow
The synthesis of a target quinoline derivative involves a logical sequence of steps, from conceptualization to final characterization. The choice of a specific synthetic route depends on factors such as starting material availability, desired substitution patterns, and scalability.
Caption: General workflow for quinoline synthesis.
The Doebner-von Miller Reaction: A Classic Approach
First described in the 1880s, the Doebner-von Miller reaction is a robust and highly adaptable method for preparing 2- and 4-substituted quinolines.[4][5] The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[1][6] Its primary advantage is the use of readily available starting materials.
Mechanistic Insight
The mechanism is complex and has been a subject of debate, with modern evidence pointing towards a fragmentation-recombination pathway, especially with α,β-unsaturated ketones.[5][7] This understanding is crucial for predicting outcomes and potential side products.
-
Michael Addition: The synthesis initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[1]
-
Fragmentation: The resulting amino ketone adduct can then fragment into an imine and a saturated ketone. This step is key to explaining observed isotope scrambling in labeling studies.[5][7]
-
Recombination & Cyclization: These fragments recombine to form a new conjugated imine, which then reacts with a second molecule of aniline. Subsequent intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation, leads to the aromatic quinoline core.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromo-2-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is the halogenation of 4-hydroxy-2-methylquinoline. This precursor is commercially available or can be synthesized via the Conrad-Limpach reaction. The hydroxyl group at the 4-position is a good leaving group after protonation or activation, making it susceptible to nucleophilic substitution by a bromide ion. Reagents like phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in a suitable solvent are commonly employed for this transformation.[1][2][3]
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The conversion of the 4-hydroxy group to the 4-bromo substituent may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal ratio of the brominating agent.
-
Side Reactions: The formation of byproducts is a common issue. Depending on the reaction conditions, side reactions such as polybromination or degradation of the quinoline ring can occur.
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps, especially if the product has some solubility in the aqueous phase or if the column chromatography conditions are not optimized.
-
Poor Quality Starting Material: The purity of the starting 4-hydroxy-2-methylquinoline is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-hydroxy-2-methylquinoline), which is more polar and will have a lower Rf value, from the product (this compound), which is less polar and will have a higher Rf value. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Reagent | Increase the molar equivalents of the brominating agent (e.g., POBr₃ or PBr₃). | A stoichiometric or slight excess of the brominating agent is necessary to ensure complete conversion of the starting material. |
| Low Reaction Temperature | Ensure the reaction is heated to the appropriate temperature as specified in the literature, typically around 130°C for phosphorus oxyhalides.[1][2] | The substitution reaction requires sufficient thermal energy to overcome the activation energy barrier. |
| Short Reaction Time | Increase the reaction time and monitor the reaction progress using TLC until the starting material is consumed. | Some reactions require several hours to reach completion. |
| Deactivated Reagent | Use a fresh bottle of the brominating agent. | Phosphorus halides are sensitive to moisture and can hydrolyze over time, reducing their reactivity. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Isomers | Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. | While the 4-position is generally the most reactive for this substitution, extreme conditions can sometimes lead to bromination at other positions on the quinoline ring. |
| Polybromination | Use a controlled amount of the brominating agent and monitor the reaction carefully. | An excess of the brominating agent, especially at high temperatures, can lead to the addition of more than one bromine atom to the quinoline ring. |
| Unreacted Starting Material | See "Low or No Product Formation" section. Purify the crude product using column chromatography. | Incomplete reactions will result in a mixture of starting material and product. |
| Degradation | Avoid excessively high temperatures or prolonged reaction times. | The quinoline ring can be susceptible to degradation under harsh acidic or high-temperature conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxy-2-methylquinoline
This protocol is based on established literature procedures.[1][2]
Materials:
-
4-Hydroxy-2-methylquinoline
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).
-
Carefully add phosphorus oxybromide (1.5 - 2 equivalents) to the flask. Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus halides are corrosive and react with moisture.
-
Heat the reaction mixture to 130°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Data Presentation
| Parameter | Typical Value/Range | Source |
| Starting Material | 4-Hydroxy-2-methylquinoline | [1][2] |
| Brominating Agent | POBr₃ or PBr₃ | [1][2][3] |
| Reaction Temperature | 130 °C | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Typical Yield | 36% (as reported in one instance) | [1][2] |
| Purification Method | Silica Gel Column Chromatography | [1][2][3] |
Logical Troubleshooting Flow
If you are facing issues with your synthesis, follow this logical troubleshooting flow:
Caption: A logical flow for troubleshooting common synthesis issues.
References
- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents. (n.d.).
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (n.d.).
Sources
Technical Support Center: Purification of Crude 4-Bromo-2-methylquinoline
Welcome to the technical support guide for the purification of crude 4-Bromo-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this important pharmaceutical intermediate.[1]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from recrystallization is a common issue that can often be attributed to the choice of solvent and the cooling process. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[2][3]
Causality and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] If the compound is too soluble at low temperatures, it will remain in the mother liquor upon cooling, leading to low yields.
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Based on solubility data for similar compounds like 6-bromo-2-methylquinoline, solvents such as toluene, ethyl acetate, and acetone show good solubility at higher temperatures, while alcohols like ethanol and methanol show lower solubility.[4] A mixed solvent system, such as ethanol-water, may also be effective.[5]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not saturated upon cooling, preventing complete crystallization.[3]
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves.[3] This ensures that the minimum amount of solvent is used to create a saturated solution at high temperature.
-
-
Cooling the Solution Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or oils.[2]
-
Premature Crystallization During Hot Filtration: If there are insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper.
-
Solution: Use a heated funnel and pre-heat the receiving flask with hot solvent vapor to prevent premature crystallization. Perform the filtration as quickly as possible.
-
Issue 2: Persistent Impurities Detected by TLC/HPLC After Column Chromatography
Question: After performing column chromatography on my crude this compound, I still observe significant impurities in the collected fractions when analyzed by TLC or HPLC. Why is my separation not effective?
Answer:
Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[7][8] Ineffective separation can stem from several factors related to the column setup and solvent selection.
Causality and Solutions:
-
Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds, including impurities, will travel quickly down the column with the solvent front, resulting in poor separation.[8] Conversely, if the eluent is not polar enough, the compounds may not move off the baseline.
-
Solution: Optimize the eluent system using thin-layer chromatography (TLC) beforehand.[9] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10]
-
-
Improper Column Packing: Channels or cracks in the stationary phase (e.g., silica gel) will lead to an uneven flow of the mobile phase, causing poor separation.
-
Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands of compounds.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Co-eluting Impurities: Some impurities may have a polarity very similar to this compound, making them difficult to separate with a standard silica gel column.
Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution becomes supersaturated with impurities.
Causality and Solutions:
-
Melting Point Depression: Impurities in the crude product can significantly lower its melting point. If this depressed melting point is below the boiling point of the solvent, the compound will melt before it dissolves, forming an oil.
-
Solution: Try a lower-boiling point solvent. Alternatively, add more hot solvent to fully dissolve the oil, then allow it to cool very slowly. Seeding the solution with a small, pure crystal of the product can help initiate proper crystallization.[2]
-
-
High Concentration of Impurities: A high concentration of impurities can inhibit the formation of a crystal lattice.
-
Solution: First, attempt a preliminary purification step, such as a simple filtration or a wash with a solvent in which the desired product is insoluble, to remove some of the impurities before recrystallization.
-
II. Frequently Asked Questions (FAQs)
Safety and Handling
Question: What are the primary safety precautions I should take when handling this compound?
Answer:
This compound and its related compounds are hazardous and require careful handling in a well-ventilated area, preferably a chemical fume hood.[13][14] Always wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[13][15][16]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[13][15]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[13]
In case of accidental contact, flush the affected skin or eyes with copious amounts of water.[13][15] If inhaled, move to fresh air.[14][15] Always consult the Safety Data Sheet (SDS) for detailed safety information.[13][14][17]
Purity Analysis
Question: What analytical techniques are most suitable for assessing the purity of my final this compound product?
Answer:
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[18][19]
| Analytical Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[20] | Provides quantitative purity data (area %), detects non-volatile impurities.[20][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, followed by mass-based identification.[18] | Identifies and quantifies volatile impurities and isomers.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the chemical structure of the main component and can identify and quantify impurities with distinct signals.[20] |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase. | A quick, qualitative method to monitor reaction progress and assess the number of components in a mixture.[22] |
Storage and Stability
Question: How should I properly store my purified this compound?
Answer:
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15][23] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[23] Keep it away from incompatible materials and sources of ignition.
III. Experimental Protocols & Visualizations
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat the selected solvent in a separate beaker. Add the hot solvent to the crude product in small portions with swirling until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a vertical glass column, allowing the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent.[9] Carefully add the sample solution to the top of the column.
-
Elution: Add fresh eluent to the top of the column and begin collecting fractions. The flow can be driven by gravity or by applying gentle pressure (flash chromatography).[7]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visual Workflow: Purification and Troubleshooting
Caption: Logical workflow for the purification and troubleshooting of this compound.
IV. References
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available from: [Link]
-
Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents. Available from:
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility. ACS Publications. Available from: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Recrystallization. Professor Dave Explains via YouTube. Available from: [Link]
-
4-Methylquinoline | C10H9N | CID 10285. PubChem. Available from: [Link]
-
Recrystallization and Melting Point Analysis. Jamal-e-Fatima via YouTube. Available from: [Link]
-
Chromatography Columns & Cartridges. Teledyne LABS. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]
-
Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare via YouTube. Available from: [Link]
-
Recrystallization - Organic Chemistry Lab Technique. Organic Chemistry Tutor via YouTube. Available from: [Link]
-
2-bromo-4-methylquinoline. LookChem. Available from: [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]
-
8-Bromo-2-methylquinoline. PMC - NIH. Available from: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. NIH. Available from: [Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available from: [Link]
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Technical Support Center: Synthesis of 4-Bromo-2-methylquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Overview of Synthetic Strategy
The most prevalent and often most reliable method for synthesizing this compound involves a two-step sequence. This approach prioritizes the construction of the stable quinolone core first, followed by a robust halogenation step. This strategy generally offers better control and higher purity compared to building the ring from a pre-brominated aniline, which can introduce issues with reactivity and regioselectivity.
The core workflow is as follows:
Caption: Recommended two-step synthesis workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial Conrad-Limpach cyclization to form 2-methylquinolin-4-ol suffers from low yield and significant charring. How can I optimize this step?
A1: This is a common challenge. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate) and requires a high-temperature thermal cyclization of the resulting β-anilinocrotonate intermediate.[1] The harsh conditions are necessary to overcome the activation energy for the ring-closing reaction but can also lead to decomposition and polymerization if not properly controlled.
Causality & Expert Insights: The reaction proceeds in two stages: formation of the enamine intermediate (ethyl β-anilinocrotonate) at lower temperatures (140-160°C), followed by cyclization at much higher temperatures (250-280°C). The high temperature required for the second step is the primary cause of side reactions and yield loss. The key is to manage this step effectively.
Troubleshooting Protocol & Optimization:
| Parameter | Common Problem | Recommended Solution & Rationale |
| Solvent | Charring, tar formation, uneven heating. | Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A . These solvents provide excellent heat transfer, ensure a consistent reaction temperature, and prevent localized overheating, which is a major cause of decomposition.[2] |
| Temperature Control | Incomplete cyclization or excessive decomposition. | Employ a two-stage heating profile. First, heat the aniline and ethyl acetoacetate neat or in a minimal solvent at ~150°C to drive off ethanol and form the intermediate. Then, add this mixture to the pre-heated high-boiling solvent at 250-260°C for the cyclization. Precise temperature control is critical. |
| Work-up | Difficulty isolating the product from the high-boiling solvent. | After cooling, the reaction mixture can be diluted with a solvent like hexane or toluene to precipitate the crude 2-methylquinolin-4-ol. The product can then be collected by filtration. Washing the precipitate with the same solvent will help remove residual diphenyl ether. |
| Purification | Crude product is dark and impure. | The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or by performing an acid-base extraction to remove non-basic impurities before recrystallization. |
Q2: The bromination of 2-methylquinolin-4-ol to the final product is sluggish and gives a mixture of products. How can I improve the conversion and selectivity?
A2: The conversion of the 4-hydroxy group of the quinolone to a 4-bromo group requires a potent halogenating agent because the substrate exists predominantly in the amide-like 4-quinolone tautomeric form. Standard brominating agents are often ineffective. The reagent of choice is typically phosphorus oxybromide (POBr₃) or a system like phosphorus tribromide (PBr₃) in DMF.[3]
Mechanism & Causality: The 4-quinolone tautomer is a stable, vinylogous amide. The oxygen is not highly nucleophilic, and the C4-O bond is strong. Reagents like POBr₃ or PBr₃/DMF act by first activating the carbonyl oxygen, making it a good leaving group and facilitating nucleophilic attack by the bromide ion. The PBr₃/DMF system is analogous to the Vilsmeier-Haack reagent, forming a reactive intermediate that activates the carbonyl.[4]
Caption: Simplified mechanism for the bromination of 2-methyl-4-quinolone.
Troubleshooting & Optimization Parameters:
| Parameter | Common Problem | Recommended Solution & Rationale |
| Reagent Choice | Incomplete or no reaction. | Use phosphorus oxybromide (POBr₃) as the solvent and reagent, or phosphorus tribromide (PBr₃) in a solvent like DMF.[3] Ensure reagents are fresh and anhydrous, as moisture will quench them. |
| Stoichiometry | Low conversion. | Use a significant excess of the brominating agent. When using POBr₃, it often serves as the solvent. If using PBr₃, at least 1.5-2.0 equivalents are recommended. |
| Temperature | Reaction is too slow or side reactions occur. | The reaction typically requires heating. A temperature range of 80-120°C is common. Monitor the reaction by TLC to determine the optimal time and temperature to maximize conversion while minimizing byproduct formation. |
| Work-up | Dangerous quenching; product loss. | The reaction must be quenched carefully by pouring the cooled mixture slowly onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base (e.g., NaOH, Na₂CO₃, or NH₄OH) to a pH of 7-8 to precipitate the product.[5] |
Q3: I'm observing an unexpected byproduct in my final product. What could it be?
A3: Besides incomplete conversion, the most likely byproduct is a regioisomer resulting from bromination at an undesired position. While the C4 position is activated after conversion of the hydroxyl group, other positions on the quinoline ring system can also react under certain conditions.
Potential Side Reactions:
-
C6-Bromination: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. If the conditions are too harsh or if certain catalysts are present, bromination at the C6 or C8 positions can occur.
-
C3-Bromination: The C3 position can be susceptible to bromination, particularly if the reaction proceeds via a different mechanism or if the intermediate allows for it.
-
Methyl Group Bromination: Radical bromination of the C2-methyl group can occur, especially if the reaction is initiated by light or radical initiators, though this is less common with phosphorus-based reagents.
Mitigation Strategies:
-
Strict Temperature Control: Avoid excessively high temperatures during bromination, as this can promote less selective side reactions.
-
Control Reaction Time: Monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and the formation of di- or tri-brominated species.
-
Purification: If side products are formed, they can typically be separated from the desired this compound using silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is usually effective.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine aniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).
-
Intermediate Formation: Heat the mixture to 150-160°C. Ethanol will begin to distill off. Continue heating for 1-2 hours until ethanol evolution ceases. The mixture will become viscous.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether to 250-255°C.
-
Addition: Slowly and carefully add the hot intermediate from step 2 to the preheated diphenyl ether with vigorous stirring. Maintain the temperature at 250-255°C for 30-45 minutes.
-
Work-up: Allow the reaction mixture to cool to below 100°C. While still warm, pour the mixture into a beaker containing 3-4 volumes of hexane or toluene. Stir vigorously as the mixture cools to room temperature.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with fresh hexane or toluene to remove the diphenyl ether.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol to yield 2-methylquinolin-4-ol as a crystalline solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-methylquinolin-4-ol (1.0 equiv).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 equiv). The mixture will likely become a thick slurry.
-
Reaction: Heat the reaction mixture to 100-110°C with stirring. The slurry should become a more mobile solution as the reaction progresses. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. Caution: This is a highly exothermic and vigorous quenching process.
-
Neutralization: Once the quenching is complete, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or dropwise addition of 50% NaOH until the pH reaches ~8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.[3]
References
- Maddila, S., et al. (2021). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- BenchChem. (2025).
- Ulusoy, N., et al. (2003). Synthesis of 2-methyl-4-aryl-4,6,7,8-tetrahydro-5(1H)-quinolone Derivatives and Their Effects on Potassium Channels. PubMed.
- Duarte, F., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- BenchChem. (2025).
- Singh, P., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmaceutical Chemistry Journal.
- Patel, R., & Patel, K. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Shinde, S., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- PrepChem. (n.d.). Synthesis of 6-formyl-2-methyl-4-quinolone. PrepChem.com.
- Singh, A., & Sharma, P. K. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Ivanova, Y., et al. (2016). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
- Mekonnen, A. A., & Eswaramoorthy, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia.
- Wikipedia contributors. (n.d.). Friedländer synthesis. Wikipedia.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France.
- ChemicalBook. (n.d.). 4-Bromoquinoline synthesis. ChemicalBook.
- ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-4-QUINOLONE-3-ACETIC ACIDS WITH POTENTIAL ANTIBACTERIAL ACTIVITY.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- Wikipedia contributors. (n.d.). Quinoline. Wikipedia.
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- Wikipedia contributors. (n.d.). Combes quinoline synthesis. Wikipedia.
- National Institutes of Health. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PubMed Central.
- ResearchGate. (n.d.). Combes quinoline synthesis.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
- ResearchGate. (n.d.). Our strategy for the construction of 4-bromo quinolines and its applications.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
- ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PubMed Central.
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
- National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. PubMed Central.
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PubMed Central.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- IOP Conference Series: Earth and Environmental Science. (n.d.).
- BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
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- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. ijsr.net [ijsr.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromo-2-methylquinoline Reactions
Introduction
Welcome to the technical support center for 4-Bromo-2-methylquinoline. This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions and as a precursor for more complex molecular architectures. However, its reactivity profile can lead to specific side products that complicate synthesis and purification, impacting yield and purity.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common impurities. We will explore the causal mechanisms behind these side reactions and offer field-proven protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
A: When synthesizing this compound, typically from 4-hydroxy-2-methylquinoline, the primary issues are incomplete reaction and hydrolysis. The most common impurities are:
-
Unreacted Starting Material (4-Hydroxy-2-methylquinoline): This occurs if the brominating agent (e.g., POBr₃, PBr₃) is not reactive enough or if reaction times/temperatures are insufficient.[1][2]
-
Hydrolysis Product (4-Hydroxy-2-methylquinoline): The 4-bromo group is susceptible to hydrolysis. Exposure to water during the reaction workup can convert the product back to the starting material.[1]
-
Isomeric Byproducts: Depending on the synthetic route, bromination can potentially occur at other positions on the quinoline ring system if the directing group effects are not properly controlled.[3][4]
Q2: I am using this compound in a palladium-catalyzed cross-coupling reaction and see a significant byproduct. What is it likely to be?
A: The most common and often most frustrating byproduct in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the dehalogenated product, 2-methylquinoline .[5][6] This occurs when the bromo substituent is replaced by a hydrogen atom. Another common, though typically less prevalent, side product is the homocoupling product (dimer) of this compound.[7]
Q3: How can I quickly distinguish between my desired product and the main side products (2-methylquinoline and 4-hydroxy-2-methylquinoline) using standard analytical techniques?
A: These compounds are easily distinguishable by mass spectrometry (MS) and ¹H NMR spectroscopy.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signal Difference (in CDCl₃) | Mass Spec (EI) M⁺ |
| This compound | 222.08 | Singlet for H3 proton ~7.5-7.7 ppm. | m/z 221/223 (1:1 ratio) |
| 2-Methylquinoline | 143.19 | Doublet for H3 proton, coupled to H4. | m/z 143 |
| 4-Hydroxy-2-methylquinoline | 159.18 | Broad singlet for OH group; H3 signal shifted. | m/z 159 |
Troubleshooting Guide: Side Product Mitigation
This section addresses specific experimental problems and provides solutions grounded in reaction mechanism principles.
Problem 1: High Levels of 2-Methylquinoline Detected (Dehalogenation/Protodebromination)
Symptoms: Your final product is contaminated with a significant amount of 2-methylquinoline (Mass = 143.19 g/mol ). This drastically reduces the yield of your target molecule.
Causality: Dehalogenation is a well-known side reaction in cross-coupling chemistry and is primarily caused by the formation of palladium-hydride (Pd-H) species.[5] These species can reductively cleave the C-Br bond. The hydride sources are often traced back to the reaction components themselves.
-
Bases: Strong alkoxide bases like NaOtBu can undergo β-hydride elimination, especially at high temperatures, to generate hydrides.[5]
-
Solvents: Protic solvents (alcohols) are direct hydride donors. Aprotic solvents like DMF can decompose to generate dimethylamine and formic acid (a hydride source), particularly in the presence of water.[5]
-
Reagents: Boronic acids used in Suzuki couplings can contain trace borane (B-H) impurities.[5]
-
Water: Trace water can react with reagents or bases to generate hydride sources.[5]
Solutions:
-
Optimize Your Choice of Base: Switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases. K₃PO₄ and Cs₂CO₃ are excellent choices for minimizing dehalogenation in Suzuki and Buchwald-Hartwig reactions.[5]
-
Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate of reductive elimination (the final product-forming step), which allows the desired catalytic cycle to outcompete the dehalogenation pathway.[5]
-
Ensure Strictly Anhydrous and Degassed Conditions: Use oven-dried glassware and freshly distilled, degassed anhydrous solvents (e.g., toluene, 1,4-dioxane). Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.
-
Control Reaction Temperature: Higher temperatures can accelerate the decomposition of solvents and bases, leading to more hydride formation. Run reactions at the lowest effective temperature (e.g., 80-100 °C).
Problem 2: Presence of 4-Hydroxy-2-methylquinoline in the Product
Symptoms: The starting material from the synthesis of this compound is present in your final product. This is observed either after synthesis or after a subsequent reaction.
Causality: This impurity arises from two main sources:
-
Incomplete Synthesis: The conversion of the 4-hydroxy group to the 4-bromo group was not driven to completion.
-
Hydrolysis: The C4-Br bond is susceptible to nucleophilic attack by water, particularly under basic or heated conditions during workup or subsequent reactions.
Solutions:
-
Drive the Synthesis to Completion: When preparing this compound from its 4-hydroxy precursor, ensure a sufficient excess of the brominating agent (e.g., POBr₃) and adequate reaction time/temperature. Monitor the reaction by TLC or LC-MS until no starting material is observed.[1][2]
-
Perform a Non-Aqueous Workup: After the synthesis, quench the reaction carefully with a non-aqueous method if possible. If an aqueous quench is necessary, use ice-cold saturated sodium bicarbonate solution and work quickly, keeping the temperature low to minimize hydrolysis.
-
Purify via Chromatography: Silica gel chromatography can effectively separate the more polar 4-hydroxy-2-methylquinoline from the desired this compound product.
Visualizing Reaction Pathways and Troubleshooting
To better understand the relationships between the desired reaction and common side pathways, refer to the diagrams below.
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for dehalogenation side reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to minimize the formation of 2-methylquinoline in a typical Suzuki-Miyaura coupling reaction.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add K₃PO₄, Pd₂(dba)₃, and XPhos. Seal the tube, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add this compound and the arylboronic acid to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
This protocol describes the purification of crude this compound to remove common synthesis-related impurities like unreacted 4-hydroxy-2-methylquinoline.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Slurry Preparation: In a separate flask, prepare a silica gel slurry using the desired eluent system. A good starting point for the eluent is a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Column Packing: Pack a chromatography column with the silica slurry.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel by concentrating it to dryness. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the hexane/ethyl acetate mixture. This compound is significantly less polar than 4-hydroxy-2-methylquinoline.
-
The desired product will elute first.
-
The more polar 4-hydroxy-2-methylquinoline will be strongly retained on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
References
- Functionality elaboration of 4-bromo-quinolines. (2019). ResearchGate.
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate.
- Dehalogenation. Wikipedia.
- Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. NIH Public Access.
- Iridium-Catalyzed Alkylation of Methylquinolines with Alcohols. (2012). ACS Publications.
- Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Nature.
- Synthesis of quinolines. Organic Chemistry Portal.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH National Center for Biotechnology Information.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- 8-Bromo-2-methylquinoline. NIH National Center for Biotechnology Information.
- I need help with this organic reaction... Reddit.
- Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst. ResearchGate.
- 4-Methylquinoline. PubChem.
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- 6. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Regioselectivity of 2-Methylquinoline Bromination
Welcome to the technical support center for the regioselective bromination of 2-methylquinoline. As a key structural motif in medicinal chemistry and materials science, the precise functionalization of the quinoline scaffold is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing expert insights, troubleshooting protocols, and answers to frequently encountered challenges.
The Challenge of Regioselectivity
The bromination of 2-methylquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. However, achieving high regioselectivity can be challenging. The quinoline ring system contains two distinct aromatic rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic). The reaction's outcome is a delicate interplay between the electronic properties of the substrate and the specific reaction conditions employed.
The nitrogen atom in the pyridine ring significantly influences the electron density distribution. Under neutral conditions, the pyridine ring is electron-deficient and generally resistant to electrophilic attack. The benzene ring is more reactive. Under acidic conditions, the quinoline nitrogen is protonated, which strongly deactivates the heterocyclic ring towards electrophilic substitution. This makes the carbocyclic (benzene) ring the preferred site of attack, typically at the C5 and C8 positions.[1][2] The 2-methyl group, being weakly activating, adds another layer of complexity to directing the incoming electrophile.
Caption: Potential sites for electrophilic bromination on the 2-methylquinoline scaffold.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yields a mixture of 5-bromo- and 8-bromo-2-methylquinoline. How can I improve selectivity for a single isomer?
Answer: This is the most common outcome for electrophilic bromination under acidic conditions, as C5 and C8 are the electronically favored positions on the protonated quinolinium ion.[1][2] Achieving high selectivity between these two positions often requires fine-tuning reaction parameters or employing directing groups.
Causality & Strategy:
-
Steric Hindrance: The C8 position is adjacent to the heterocyclic ring's nitrogen. While electronically favorable, it is more sterically hindered than the C5 position. Lowering the reaction temperature can often amplify the influence of subtle steric and electronic differences, potentially favoring one isomer over the other.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the electrophilic attack, altering the product ratio. Experimenting with different solvents is a valid optimization strategy.
-
Directing Groups: For high-demand applications requiring a specific isomer, introducing a directing group can be the most effective strategy. For instance, installing a bulky group at a position that blocks either C5 or C8 can provide excellent regiocontrol. An 8-amido group has been shown to direct bromination exclusively to the C5 position.[1][3]
Experimental Protocol: Temperature Screening for Regioselectivity
-
Setup: In three separate round-bottom flasks equipped with stir bars, dissolve 2-methylquinoline (1.0 equiv) in concentrated sulfuric acid at room temperature.
-
Temperature Control: Cool the flasks to three different target temperatures: 0 °C, -20 °C, and -40 °C.
-
Bromination: To each flask, add a solution of molecular bromine (Br₂) (1.05 equiv) in a small amount of the same acid dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reactions to stir at their respective temperatures for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench each reaction by pouring it over crushed ice. Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until pH > 8.
-
Extraction & Analysis: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Analyze the crude product ratio of each reaction by ¹H NMR or GC-MS to determine the optimal temperature for your desired isomer.
Question 2: I am observing significant amounts of di- and poly-brominated products. How can I ensure mono-bromination?
Answer: The formation of multiple bromination products indicates that the mono-brominated product is reactive enough to undergo a second substitution under the reaction conditions. This is often caused by using an excess of the brominating agent or by conditions that are too harsh.
Causality & Strategy:
-
Stoichiometry: The most direct cause of over-bromination is an excess of the electrophile.[4] The mono-brominated product, still possessing activated positions, will react with any remaining bromine.
-
Reactivity of Brominating Agent: Molecular bromine (Br₂) is a very strong brominating agent. Switching to a milder source, such as N-Bromosuccinimide (NBS), can provide greater control and reduce the likelihood of subsequent brominations.[1] NBS often requires an acid catalyst or a radical initiator, depending on the desired mechanism.
-
Controlled Addition: Instead of adding the brominating agent all at once, add it slowly via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant and reactive starting material over the less abundant mono-brominated product.
Experimental Protocol: Controlled Mono-bromination using NBS
-
Setup: Dissolve 2-methylquinoline (1.0 equiv) in a suitable solvent like chloroform or dichloromethane in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) to the solution in portions over 1 hour at 0 °C.
-
Initiation (if necessary): For electrophilic substitution, add a catalytic amount of a strong acid (e.g., H₂SO₄ or TFA). For radical mechanisms (less common for this substrate), a radical initiator like AIBN might be used, but this typically favors substitution on the methyl group.
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The goal is to stop the reaction as soon as the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine species.
-
Purification: Proceed with a standard aqueous workup and extraction. Purify the crude product via flash column chromatography to isolate the mono-brominated product.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors controlling regioselectivity in the bromination of 2-methylquinoline?
Regioselectivity is primarily governed by the reaction mechanism, which is dictated by the reaction conditions.
-
Electrophilic Aromatic Substitution: In strong acid (e.g., H₂SO₄), the quinoline nitrogen is protonated. This deactivates the pyridine ring, directing the electrophilic bromine (Br⁺) to the more electron-rich carbocyclic (benzene) ring, leading to a mixture of 5- and 8-bromo-2-methylquinoline.[1][2]
-
Radical Substitution: Under radical conditions (e.g., NBS with AIBN or light), substitution is more likely to occur at the allylic position of the 2-methyl group, yielding 2-(bromomethyl)quinoline.
-
High-Temperature Substitution: Direct bromination on the pyridine ring is challenging but can sometimes be achieved at very high temperatures (300-450°C) in the gas phase, which can lead to substitution at the C3 position.[1][5]
Q2: Why is it so difficult to brominate the C3 or C4 position of the pyridine ring?
The pyridine ring in quinoline is inherently electron-deficient due to the electronegative nitrogen atom. This makes it less nucleophilic and thus less reactive towards electrophiles compared to the benzene ring. When the reaction is run in acid, the protonated nitrogen atom further withdraws electron density via an inductive effect, making the pyridine ring extremely deactivated. Synthesizing 3-bromoquinolines often requires alternative strategies, such as the electrophilic cyclization of N-(2-alkynyl)aniline precursors with Br₂.[6][7]
Q3: Can I use a different halogenating agent, like N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS), and expect the same regioselectivity?
While you can expect similar mechanistic principles to apply, the regioselectivity may differ. Chlorine is generally less selective than bromine in electrophilic aromatic substitution. Iodine is much less reactive, and iodination often requires an oxidizing agent to generate the active electrophile. While the general preference for the C5/C8 positions under acidic conditions will likely hold, the ratio of products could change significantly. For example, a metal-free protocol using an 8-amido directing group has been developed for highly regioselective C5-chlorination and bromination using TCCA and TBCA, respectively.[3]
Decision Workflow for Regioselective Bromination
Caption: Troubleshooting workflow for selecting conditions for 2-methylquinoline bromination.
Comparative Data on Reaction Conditions
| Brominating Agent | Solvent / Additive | Temperature | Major Product(s) | Key Insights | Reference |
| Br₂ | H₂SO₄ | 75 °C | 5-bromo & 8-bromo | Standard electrophilic conditions, typically gives a mixture. | [2] |
| Br₂ | CHCl₃ | Room Temp | 6-bromo & 6,8-dibromo | Starting from 1,2,3,4-tetrahydroquinoline followed by aromatization can offer different selectivity. | [8] |
| NBS | CH₂Cl₂ | 0 °C - RT | Mono-brominated product | Milder conditions, can help prevent over-bromination. Selectivity is condition-dependent. | [1][9] |
| Br₂ | Gas Phase | 300-450 °C | 3-bromo | Drastic conditions required to force substitution on the deactivated pyridine ring. | [1][5] |
| TBCA | Acetonitrile | Room Temp | 5-bromo | Requires an 8-amido directing group for high C5 selectivity. | [3] |
References
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. (2023).
- Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com.
- 8-Bromo-2-methylquinoline. PMC - NIH.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- Reactions of Quinoline. YouTube. (2020).
- Bromination of 8-substituted quinolines.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). (2018).
- How to avoid dibromin
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-methylquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific transformation. The coupling of heteroaryl halides, particularly nitrogen-containing systems like quinolines, presents unique challenges compared to standard aryl halides. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your research.
The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a critical tool. However, the electron-deficient nature of the quinoline ring and the coordinating ability of the ring nitrogen can lead to common issues such as low conversion, catalyst deactivation, and difficult purifications.[1] This guide is structured to address these specific problems systematically.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working at all. What is the most common reason for complete failure?
A1: The most frequent cause of reaction failure with this substrate is palladium catalyst poisoning by the quinoline nitrogen.[2] The lone pair on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] This is often compounded by using a suboptimal catalyst/ligand system. A second common cause is inadequate degassing, which allows oxygen to deactivate the Pd(0) catalyst.[3]
Q2: I'm seeing a low yield. What are the first parameters I should adjust?
A2: For low yields, the first parameters to screen are the ligand and the base . This compound is an electron-deficient heteroaryl halide, which can make the initial oxidative addition step challenging. Switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, can significantly accelerate this step and improve yields.[4][5] Concurrently, optimizing the base is crucial as it facilitates the vital transmetalation step; switching from a common base like Na₂CO₃ to a stronger one like K₃PO₄ can often improve results.[6][7]
Q3: I am observing significant formation of a byproduct that appears to be my boronic acid starting material but without the boron group (protodeboronation). How can I prevent this?
A3: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids or when the catalytic cycle is slow.[3][6] It is often promoted by the presence of water and a strong base. To minimize it, you can:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[3][4]
-
Employ a more active catalyst system (e.g., a more electron-rich ligand) to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[6]
Q4: Is it necessary to use a pre-catalyst, or can I generate the active Pd(0) species in situ?
A4: While generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ is possible, using a well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a modern Pd(II) pre-catalyst that readily forms the active species (e.g., XPhos Pd G3) is highly recommended for this challenging substrate.[4] This ensures more reliable and reproducible generation of the active LPd(0) catalyst, which is critical for consistent results.
Systematic Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
A lack of conversion points to a fundamental issue with the catalytic cycle. The primary suspects are catalyst deactivation or a slow, rate-limiting step.
Potential Cause 1: Catalyst Poisoning The nitrogen atom in the quinoline ring is a known poison for palladium catalysts.[2] It can coordinate to the metal center, preventing it from participating in the catalytic cycle.
Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands form stable, active complexes that are less susceptible to inhibition by the substrate.
-
Increase Catalyst Loading: As a troubleshooting measure, increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%. If this improves conversion, it strongly suggests catalyst deactivation is occurring.
-
Consider Copper Co-catalysis: For particularly challenging couplings involving electron-deficient heterocycles, the addition of a copper(I) salt (e.g., CuI) can facilitate the transmetalation step and overcome low reactivity.[8]
Potential Cause 2: Inefficient Oxidative Addition The C4-Br bond on the electron-deficient quinoline ring requires an active catalyst for efficient oxidative addition, the first step in the cycle.[9][10]
Solutions:
-
Screen Electron-Rich Ligands: As mentioned above, ligands like SPhos and XPhos are designed to accelerate oxidative addition.[5]
-
Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C (solvent permitting). Monitor for decomposition.[6]
Potential Cause 3: Poor Reagent Quality or Setup Degraded reagents or improper reaction setup can halt the reaction before it starts.
Solutions:
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Rigorously degas all solvents and the reaction mixture (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and maintain a positive inert gas pressure throughout the experiment.[6][11]
-
Verify Reagent Quality: Boronic acids can degrade over time. Use fresh or recently purchased boronic acid, or verify its purity.[3] Ensure the base is dry and of high purity.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| No Reaction | Catalyst Poisoning | Switch to bulky, electron-rich ligand (SPhos, XPhos). Increase catalyst loading to 3-5 mol%. Ensure rigorous degassing. |
| Inactive Catalyst | Use a reliable Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a modern G3 pre-catalyst. | |
| Low Conversion | Slow Oxidative Addition | Use electron-rich ligand. Increase reaction temperature. |
| Ineffective Base | Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Ensure correct stoichiometry (typically 2-3 equivalents). | |
| Poor Solubility | Change solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure vigorous stirring.[12] | |
| Side Products | Protodeboronation | Use anhydrous solvents. Switch to a boronic ester (BPin). Use a faster catalyst system. |
| Homocoupling | Improve degassing procedure. Use a Pd(0) source directly. | |
| Debromination | Use anhydrous solvents. Minimize water content. |
Visualizing the Process
Understanding the catalytic cycle and having a logical workflow are key to effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the Suzuki-Miyaura coupling. For this compound, the Oxidative Addition step can be slow, and the catalyst can be inhibited by coordination with the quinoline nitrogen at any stage.
Caption: The Suzuki-Miyaura catalytic cycle with potential inhibition point.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Key Experimental Protocols
Protocol 1: Baseline Reaction Setup for this compound
This protocol provides robust starting conditions that can be optimized further.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Add Solids: To the vessel, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Add Catalyst System: In a separate vial under inert gas, briefly mix the Pd₂(dba)₃ and SPhos, then add this solid mixture to the reaction vessel.
-
Degassing: Seal the vessel and perform three cycles of evacuating the headspace and backfilling with inert gas.[11]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vessel via syringe.[13]
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS at regular intervals (e.g., 1, 4, and 12 hours).[14][15][16]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing by Freeze-Pump-Thaw
For extremely oxygen-sensitive reactions, this method is superior to simple sparging or vacuum/backfill cycles.
-
Add all solid reagents and the solvent to the reaction vessel.
-
Freeze the mixture completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum for 5-10 minutes.
-
Close the vessel to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. You may see gas bubbles evolve from the solution as it thaws.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the vessel with inert gas before proceeding with heating.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. NROChemistry. URL
- Wikipedia. (2023).
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL
- Arondes, C., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. URL
- Li, H., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- BenchChem. (2024). Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. BenchChem. URL
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. URL
- Hein, J. E., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. URL
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. URL
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem. URL
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich. URL
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Advion. SUZUKI REACTION MONITORING. Advion. URL
- Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Green Chemistry. URL
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL
- Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. URL
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. URL
- Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. URL
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Grushin, V. V., et al. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. URL
- ResearchGate. (2019). Effect of different bases on the Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Gurung, S. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. URL
- Spivey, A. C., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
- Hegedus, L. & Mathe, T. (1985). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
- Ito, H., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. URL
- Ito, H., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- BenchChem. (2024). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde. BenchChem. URL
- BenchChem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem. URL
- Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. URL
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Reddit. (2023). Problems with Suzuki coupling. r/Chempros. URL
- Deng, J., et al. (2009).
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Technical Support Center: Reaction Condition Optimization for 4-Bromo-2-methylquinoline
Welcome to the technical support center dedicated to the synthesis and optimization of 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and navigate potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, primarily from its 4-hydroxy precursor.
Q1: My reaction to convert 4-hydroxy-2-methylquinoline to this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this conversion are a common challenge and can often be attributed to several factors. Let's break down the potential causes and their solutions.
-
Cause 1: Incomplete Reaction. The conversion of the 4-hydroxy group to a bromo group requires a potent brominating agent and sufficient thermal energy to drive the reaction to completion.
-
Solution: Ensure you are using an adequate excess of the brominating agent. For instance, when using phosphorus oxybromide (POBr₃), which can be generated in situ, or similar reagents like phosphorus tribromide (PBr₃), a molar excess is typically required.[2][3] The reaction often requires heating to high temperatures, for example, up to 130 °C, for several hours to ensure complete conversion of the starting material.[1][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Cause 2: Degradation of Reagents or Product. Phosphorus-based brominating agents are sensitive to moisture. Contamination with water can deactivate the reagent and lead to lower yields. The product itself may also be sensitive to prolonged exposure to high temperatures or harsh acidic conditions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[2] While heating is necessary, avoid unnecessarily long reaction times at elevated temperatures to minimize potential product degradation.
-
-
Cause 3: Suboptimal Work-up and Purification. Significant product loss can occur during the work-up and purification steps. The basic nature of the quinoline ring means it can form salts, which can complicate extraction.
-
Solution: During the work-up, careful neutralization of the reaction mixture is critical. A saturated sodium bicarbonate or sodium carbonate solution is often used to quench the reaction and neutralize excess acid.[1][2] Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent, such as ethyl acetate, to maximize the recovery of the product.[1][4] For purification, silica gel column chromatography is a common and effective method.[1][4] Choosing the right eluent system is key to separating the desired product from any unreacted starting material or byproducts.
-
Q2: I'm observing the formation of multiple spots on my TLC plate, indicating byproduct formation. What are these byproducts and how can I minimize them?
A2: Byproduct formation often arises from over-bromination or side reactions.
-
Cause 1: Polybromination. The quinoline ring is susceptible to further electrophilic substitution, especially under harsh conditions, leading to the formation of di- or tri-brominated species.[5][6]
-
Solution: Precise control over the stoichiometry of the brominating agent is essential. Use the minimum effective excess of the brominating agent. Running the reaction at the lowest possible temperature that still allows for complete conversion of the starting material can also help to improve selectivity and reduce over-bromination.
-
-
Cause 2: Formation of Quinoline Salts. In the presence of hydrobromic acid (HBr), a potential byproduct of the bromination reaction, the basic nitrogen of the quinoline ring can be protonated to form a quinoline salt.[5]
-
Solution: While salt formation is often unavoidable during the reaction, it is addressed during the work-up. The use of a base, such as sodium bicarbonate, will neutralize the acid and deprotonate the quinoline, allowing it to be extracted into the organic phase.[2]
-
Q3: The purification of this compound by column chromatography is proving difficult. Are there any tips for improving the separation?
A3: Effective purification is key to obtaining a high-purity product.
-
Tip 1: Choosing the Right Solvent System. The polarity of the eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the proportion of the more polar solvent is gradually increased, can be very effective in separating closely related compounds.
-
Tip 2: Slurry Loading. For larger scale purifications, or if your crude product has low solubility in the initial eluent, consider dissolving the crude material in a minimal amount of a stronger solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry powder. This dry powder can then be carefully added to the top of the column. This technique, known as dry loading, can often lead to sharper bands and better separation.
-
Tip 3: Characterization of Fractions. It is essential to analyze the collected fractions by TLC to identify which ones contain the pure product. Fractions containing the pure product can then be combined and the solvent removed under reduced pressure to yield the purified this compound.
Optimized Experimental Protocol
This protocol details a common and effective method for the synthesis of this compound from 4-hydroxy-2-methylquinoline.
Reaction: Conversion of 4-Hydroxy-2-methylquinoline to this compound
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
4-Hydroxy-2-methylquinoline
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)[2][3]
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1.0 eq). The flask should be under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxybromide (1.5 - 2.0 eq). The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral to slightly basic (pH 7-8). Be cautious as this will cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield pure this compound.
Reaction Condition Optimization Data
The following table summarizes typical reaction conditions and their impact on the yield of this compound.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | POBr₃ (1.2) | Toluene | 110 | 4 | ~40% | Incomplete conversion of starting material. |
| 2 | POBr₃ (1.5) | Toluene | 130 | 6 | ~65% | Good conversion, minor byproducts observed. |
| 3 | POBr₃ (2.0) | Xylene | 140 | 6 | ~60% | Increased byproduct formation (polybromination). |
| 4 | PBr₃ (1.5) in DMF | 100 | 5 | ~70% | Good yield, careful temperature control needed.[2] | |
| 5 | POCl₃ (for 4-chloro)[7] | Neat | 110 | 3 | High | Analogous reaction, demonstrates efficacy of phosphorus oxyhalides. |
Mechanistic Insights
The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline using a phosphorus oxyhalide reagent proceeds through the formation of a highly reactive phosphonate intermediate.
Caption: Simplified mechanism for the bromination of 4-hydroxy-2-methylquinoline.
The lone pair of electrons on the hydroxyl group attacks the phosphorus atom of POBr₃, leading to the formation of a phosphonate intermediate. This intermediate is an excellent leaving group. A bromide ion, generated in the reaction, then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphonate group to yield the final this compound product.
References
- ChemicalBook. This compound | 50488-44-3. (2025).
- ChemicalBook. This compound CAS#: 50488-44-3. (n.d.).
- Benchchem. Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. (n.d.).
- ChemicalBook. 4-Bromoquinoline synthesis. (n.d.).
- Benchchem. Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. (n.d.).
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal.
- Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.
Sources
- 1. This compound | 50488-44-3 [chemicalbook.com]
- 2. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dealing with Impurities in 4-Bromo-2-methylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised safety and efficacy in final active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and effectively remove common impurities encountered during your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the quality and handling of this compound.
Q1: What are the most common impurities in synthetically prepared this compound?
Impurities in this compound typically fall into three categories:
-
Process-Related Impurities: These originate from the synthetic route. The most common synthesis involves the bromination of 4-Hydroxy-2-methylquinoline.[2][3]
-
Unreacted Starting Material: 4-Hydroxy-2-methylquinoline.
-
Isomeric Byproducts: Other brominated quinolines such as 6-Bromo-2-methylquinoline or 8-Bromo-2-methylquinoline, which may arise if the starting material contains isomeric impurities.[4][5]
-
Over-brominated Species: Di-brominated quinolines (e.g., 4,6-Dibromo-2-methylquinoline).[6]
-
-
Reagent-Related Impurities: Residuals from the reagents used in synthesis, such as phosphorus-based compounds from brominating agents like POBr₃ or PBr₃.[3]
-
Degradation Products: Although generally stable, this compound can degrade under harsh conditions (e.g., strong light, high heat, presence of strong acids/bases), potentially leading to hydrolysis back to 4-Hydroxy-2-methylquinoline or other colored byproducts.
Q2: How do these impurities impact my downstream reactions?
The presence of even trace amounts of impurities can have significant consequences for subsequent synthetic steps:
-
Reduced Yield: The most immediate effect is a lower yield of your desired product, as the impurity may not participate in the reaction or may consume valuable reagents.
-
Side Reactions: Nucleophilic impurities like 4-Hydroxy-2-methylquinoline can compete with your intended nucleophile in substitution reactions. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), impurities can interfere with the catalytic cycle.
-
Complex Purification: The presence of impurities with similar physicochemical properties to your target molecule can make downstream purification exceptionally challenging and costly.
-
Compromised Final Product: In a pharmaceutical context, impurities can carry through to the final API, affecting its safety, stability, and efficacy.[7]
Q3: Which analytical techniques are best for detecting and quantifying impurities in my sample?
A multi-faceted analytical approach is recommended for robust purity assessment. No single technique tells the whole story. The choice depends on the specific information you require.[8]
| Technique | Primary Use | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid purity check, reaction monitoring, solvent system selection for column chromatography. | Fast, inexpensive, requires minimal sample.[7] | Not quantitative, lower resolution than HPLC/GC. |
| High-Performance Liquid Chromatography (HPLC) | Precise quantification of purity and impurity profiles. | Highly sensitive, accurate, and reproducible.[9][10] | Requires method development, more expensive instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and thermally stable impurities. | Excellent for separating isomers and identifying unknown volatile compounds.[11] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantitative analysis (qNMR). | Provides detailed structural information. The integral of signals is directly proportional to the number of protons, allowing for quantification.[11] | Lower sensitivity compared to HPLC/MS, may not detect trace impurities below ~0.1%. |
Section 2: Troubleshooting & Purification Guides
This section provides practical workflows and step-by-step protocols for addressing common purity issues.
Guide 1: General Workflow for Impurity Identification and Removal
Before beginning any purification, a systematic approach is essential. This workflow ensures you choose the most efficient and effective method.
Caption: Workflow for analysis and purification.
Guide 2: Removing Unreacted 4-Hydroxy-2-methylquinoline
Symptom: Your ¹H NMR spectrum shows a broad singlet characteristic of a hydroxyl proton, or your HPLC/TLC shows a more polar spot corresponding to the 4-Hydroxy-2-methylquinoline starting material.
Causality: The hydroxyl group of the starting material is significantly more polar and acidic than any functional group on the product. This difference in physicochemical properties is the key to its removal.
Solution Strategy:
-
Aqueous Base Wash: An initial wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the phenolic hydroxyl group of the impurity, forming a water-soluble salt that can be easily extracted from the organic phase.
-
Chromatography or Recrystallization: For residual amounts, the significant polarity difference makes separation by column chromatography straightforward. Recrystallization is also highly effective if a suitable solvent is found.
Caption: Decision tree for removing starting material.
Guide 3: Purification by Flash Column Chromatography
Symptom: Your TLC or HPLC analysis shows multiple impurities, some of which have polarities (Rf values) close to your product. This is common when isomeric or over-brominated byproducts are present.
Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[12] By using an optimized eluent, compounds with even small differences in polarity can be effectively separated.
Protocol: Step-by-Step Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., mixtures of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.3.[13] Ensure there is clear separation between the product spot and major impurity spots.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.[13][14]
-
Pack the column using either a "wet" or "dry" method. For the wet method, fill the column with your chosen low-polarity eluent, then slowly add a slurry of silica gel in the same eluent, ensuring no air bubbles are trapped.[15] Tap the column gently to ensure even packing.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent itself).[16]
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, concentrate the mixture to a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
-
Add a thin protective layer of sand on top of your sample.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Apply gentle air pressure ("flash") to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[13]
-
Never let the solvent level drop below the top of the silica gel.[13][14]
-
Collect fractions in test tubes and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2 Hex/EtOAc) and gradually increase the polarity. This provides good separation for quinoline derivatives.[17] |
| Alternative Eluent | Dichloromethane/Methanol | Useful for more polar impurities, but ensure your compound is stable in chlorinated solvents.[18] |
Guide 4: Purification by Recrystallization
Symptom: Your material is mostly pure (>90-95%) but contains minor, less soluble impurities or colored material that needs to be removed to achieve analytical-grade purity.
Causality: Recrystallization is a purification technique based on differences in solubility.[7] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.
Protocol: Step-by-Step Recrystallization
-
Solvent Selection:
-
The key to successful recrystallization is finding the right solvent or solvent pair. Test small amounts of your product in various solvents.
-
Good single solvents for bromo-quinolines can include alcohols (isopropanol, ethanol) or hydrocarbons (toluene).[5]
-
Common solvent pairs include Ethyl Acetate/Heptane, Methanol/Water, or Acetone/Water.[19]
-
Procedure: Dissolve the compound in a small amount of the more soluble solvent ("solvent") and then slowly add the less soluble solvent ("anti-solvent") until turbidity persists.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of recovered crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- University of California, Los Angeles. (n.d.). Column chromatography.
- Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, E65(Pt 7), o1490.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities.
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 7-Bromo-2-methylquinoline in Pharmaceutical Synthesis.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- ACS Publications. (2023). Study on 6‐Bromo‐2‐methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 50488-44-3 [chemicalbook.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgsyn.org [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis and Workup of 4-Bromo-2-methylquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Issues in this compound Workup
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: After quenching my reaction (e.g., from 4-hydroxy-2-methylquinoline and a brominating agent like POBr₃ or PBr₃/DMF), I'm getting a very low yield of my extracted crude product. What could be the cause?
Answer: Low crude yield post-extraction often points to issues with pH adjustment or incomplete extraction.
-
Causality: this compound, like other quinolines, is a basic compound. During the aqueous workup, if the pH of the solution is too acidic, the quinoline nitrogen will be protonated, forming a water-soluble salt. This salt will remain in the aqueous layer during extraction with an organic solvent, leading to significant product loss.
-
Troubleshooting Protocol:
-
pH Monitoring is Critical: After quenching the reaction with ice or water, it is imperative to basify the aqueous solution. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to adjust the pH to approximately 8-10.[1] Always verify the pH with a pH strip or meter.
-
Thorough Extraction: Ensure you are performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2] A common protocol is to extract three times (3x) with a volume of solvent equal to the aqueous volume. This maximizes the recovery of the product from the aqueous phase.
-
Check for Emulsions: Emulsions at the aqueous-organic interface can trap your product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Question 2: My final product after column chromatography is a yellow or brownish solid, not the expected off-white or light yellow crystals. Why is this happening and how can I fix it?
Answer: Discoloration is a frequent issue, typically arising from residual impurities or product degradation.
-
Causality:
-
Oxidation: Quinolines can be susceptible to oxidation, which can lead to colored impurities.[3] This can be exacerbated by prolonged exposure to air and light, especially at elevated temperatures.
-
Residual Acidic Impurities: If the initial neutralization was incomplete, trace amounts of acid can lead to degradation of the product over time or during concentration on a rotary evaporator.
-
Highly Polar Impurities: Some side products formed during the synthesis may be highly colored and polar, sticking to the silica gel and co-eluting with your product if the solvent polarity is increased too quickly during chromatography.
-
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for removing colored impurities and obtaining a highly pure, crystalline product.[4][5] Ethanol is a commonly used solvent for the recrystallization of bromo-quinolines.[6] Dissolve the impure solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering. The carbon will adsorb many of the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Proper Storage: Store the purified this compound in a sealed container, protected from light, and in a cool, dry place to prevent degradation.[7]
-
Question 3: During my silica gel column chromatography, the product seems to be "streaking" or "tailing" down the column, leading to poor separation. What's causing this?
Answer: Tailing on a silica gel column is a classic sign of undesirable interactions between your compound and the stationary phase.
-
Causality: Silica gel is acidic in nature. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow and uneven elution, resulting in tailing or, in severe cases, irreversible adsorption of the product onto the column.[3]
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica gel. A common method is to use an eluent system that contains a small amount of a basic modifier, such as triethylamine (~0.5-1%).[8]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[9]
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. A typical mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or petroleum ether.[10] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound from 4-hydroxy-2-methylquinoline?
A1: A typical procedure involves quenching the reaction, neutralization, extraction, and drying.[1][2][10]
-
Quenching: The reaction mixture is cooled to room temperature and then slowly poured into a beaker of crushed ice with stirring.
-
Neutralization: The acidic solution is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 8 and 10.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This is typically done 2-3 times to ensure complete recovery.
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: Which purification method is better for this compound: column chromatography or recrystallization?
A2: The choice depends on the nature of the impurities.
-
Column chromatography is excellent for separating the desired product from impurities with different polarities, such as unreacted starting material or non-polar side products.[11][12]
-
Recrystallization is highly effective for removing small amounts of impurities from a crude product that is already relatively pure, and it is particularly good at yielding a highly crystalline final product.[4]
-
Best Practice: Often, a combination of both methods is used. Column chromatography is performed first to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to achieve high purity and a crystalline form.
Q3: How can I monitor the progress of my column chromatography?
A3: The most common method for monitoring column chromatography of colorless compounds is by Thin Layer Chromatography (TLC).[9]
-
Collect small, sequential fractions of the eluent as it comes off the column.
-
Spot each fraction on a TLC plate, alongside a spot of your crude starting material and a pure standard if available.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain only the pure desired product.
Experimental Workflow & Data
Standard Purification Protocol
This protocol outlines the purification of crude this compound.
-
Preparation for Chromatography:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[9]
-
Add a small layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to move the product down the column.
-
Collect fractions and analyze by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
Recrystallization (Optional):
-
Dissolve the purified product in a minimum amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Quantitative Data Summary
The following table provides typical parameters for the workup and purification of this compound. These values are illustrative and may require optimization for specific reaction scales and conditions.
| Parameter | Typical Value | Rationale/Comments |
| Workup pH | 8 - 10 | Ensures the quinoline is in its free base form for extraction into organic solvent.[1] |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for the product and immiscible with water.[1][2] |
| Purification Method | Silica Gel Chromatography | Effective for separating compounds based on polarity.[11] |
| Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes/Petroleum Ether | Allows for the sequential elution of compounds with varying polarities.[10] |
| Recrystallization Solvent | Ethanol | Good solubility at high temperatures and poor solubility at low temperatures for many quinolines.[6] |
| Expected Yield | 35% - 90% | Highly dependent on the specific synthetic method and purification efficiency.[2][10] |
Workup & Purification Workflow Diagram
The following diagram illustrates the logical flow of the workup and purification procedure for this compound.
Caption: Workflow for the workup and purification of this compound.
References
- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)
- COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals.[Link]
- 8-Bromo-2-methylquinoline - PMC - NIH.[Link]
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column - SIELC Technologies.[Link]
- Column Chromatography - Organic Chemistry
- Synthesis of 6-bromo-4-iodoquinoline -
- Organic Reaction Workup Formulas for Specific Reagents.[Link]
- Study on 6‐Bromo‐2‐methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.
- Column chrom
- Recrystalliz
- Purification of Organic Compounds by Flash Column Chrom
- B.
Sources
- 1. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 50488-44-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. columbia.edu [columbia.edu]
- 10. echemi.com [echemi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-2-methylquinoline
Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions involving 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific substrate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to diagnose issues and optimize your reactions effectively.
The 2-methylquinoline scaffold is a privileged core in medicinal chemistry, but its successful functionalization via cross-coupling is often non-trivial.[1] The primary obstacle is the quinoline nitrogen itself, which can act as a potent ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This guide addresses this core issue and provides structured advice for common coupling reactions.
Core Challenge: The "Quinoline Problem" and Catalyst Deactivation
The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium center, forming stable, off-cycle complexes that disrupt the catalytic cycle.[3] This "poisoning" effect is the root cause of many failed or low-yielding reactions with quinoline-containing substrates.[2] The choice of ligand is therefore paramount, as it must not only facilitate the desired bond formation but also mitigate this inhibitory interaction.[2]
Q1: My reaction starts but then stalls before completion. What is the likely cause?
This is a classic symptom of gradual catalyst deactivation. The quinoline nitrogen is the primary suspect. Initially, the active catalyst concentration is high enough to sustain the reaction, but as more quinoline molecules coordinate to the palladium centers, the catalyst is progressively sequestered into an inactive state.[2]
Solution:
-
Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like the Buchwald biarylphosphines (e.g., XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are designed to stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate faster than catalyst inhibition.[4][5] The steric bulk can physically hinder the quinoline nitrogen from accessing the metal center.[6]
-
Catalyst Loading: While not a perfect solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the deactivation and push the reaction to completion.
Caption: Catalyst poisoning by the quinoline substrate.
Frequently Asked Questions (FAQs) by Reaction Type
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki coupling with this compound and a boronic acid, but I'm getting no product or very low yield. What should I try first?
Failure in Suzuki couplings often traces back to one of three areas: catalyst/ligand choice, base, or solvent/solubility issues.[7]
Troubleshooting Steps:
-
Catalyst System: Standard Pd(PPh₃)₄ can be ineffective. Switch to a more robust catalyst system.
-
Base Selection: The base is critical for activating the boronic acid.[10]
-
Solvent and Solubility: Ensure all reagents are fully dissolved at the reaction temperature.[7]
-
Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling with argon or nitrogen. Oxygen can oxidize and deactivate both the phosphine ligands and the palladium catalyst.[13]
Buchwald-Hartwig Amination
Q3: I am trying to couple an amine with this compound and observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?
Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides, and can be promoted by moisture or certain bases.[15]
Causality and Solutions:
-
Moisture: Rigorously dry all solvents and reagents. Ensure glassware is oven-dried. Water can serve as a proton source for the unwanted reduction pathway.[15]
-
Base Choice: The base plays a key role.[16] While strong bases are needed, some can favor side reactions.
-
Standard Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the go-to strong, non-nucleophilic bases for this reaction.[16]
-
Screening: If hydrodehalogenation persists, screening bases is necessary. Sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can suppress the side reaction, though it may require higher temperatures or longer reaction times.[15]
-
-
Ligand Selection: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions.
-
Recommended Ligands: Bulky biarylphosphine ligands are essential. Xantphos is known to be particularly effective for C-N couplings.[2][17] BrettPhos is another excellent choice, especially for coupling primary amines.[18][19] These ligands promote rapid reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Sonogashira Coupling
Q4: My Sonogashira reaction between this compound and a terminal alkyne is sluggish and requires high catalyst loading. How can I improve it?
Sluggish Sonogashira couplings are often due to inefficient catalyst turnover or issues with the copper co-catalyst.[20]
Optimization Strategies:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is a good starting point.[21] However, for a challenging substrate like this, improvements can be made.
-
Ligand Enhancement: Adding a more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃, can accelerate the oxidative addition step and improve overall catalyst performance, sometimes even allowing the reaction to proceed at room temperature.[22]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). If you observe significant homocoupling byproducts, consider a copper-free protocol. These typically require a palladium catalyst with a specialized ligand and a stronger amine base (e.g., pyrrolidine or piperidine) in a polar aprotic solvent.[22]
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent.[21] Ensure it is high purity and free of water.
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random screening. The following workflow can help diagnose the issue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.princeton.edu [chemistry.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. ikm.org.my [ikm.org.my]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on 4-Bromo-2-methylquinoline Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the solvent-dependent reactivity of 4-Bromo-2-methylquinoline. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions with this versatile substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles, and how do solvents influence it?
A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C4 position for nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] Solvents play a crucial role in stabilizing this charged intermediate and solvating the nucleophile, thereby significantly impacting the reaction rate.[3][4]
Q2: How do polar protic and polar aprotic solvents distinctively affect the reactivity of this compound?
A2: The choice between a polar protic and a polar aprotic solvent is critical and can dramatically alter reaction outcomes.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond with the nucleophile. This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down the rate of SNAr reactions.[5] However, they are effective at stabilizing the leaving group (bromide ion) and any charged intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and therefore do not strongly solvate the nucleophile through hydrogen bonding.[5] This leaves the nucleophile "naked" and more reactive, generally leading to a significant increase in the rate of SNAr reactions.[5] These solvents are excellent at solvating the cation of a salt, which also enhances the nucleophile's reactivity.
Q3: I'm observing a very slow or no reaction with an amine nucleophile in ethanol. What is the likely cause?
A3: Ethanol is a polar protic solvent. It is likely solvating your amine nucleophile through hydrogen bonding, which significantly decreases its nucleophilicity and, consequently, the reaction rate.[5] For amination reactions with this compound, switching to a polar aprotic solvent like DMF or DMSO is highly recommended to enhance the reaction rate.[6]
Q4: Can the solvent choice influence the regioselectivity of reactions on substituted quinolines?
A4: Yes, while the primary site of attack on this compound is the C4 position due to activation by the ring nitrogen, solvent choice can influence the outcome of reactions on more complex quinoline systems, particularly if there are multiple potential reaction sites. While less of a concern for this specific molecule, in multifunctional quinolines, solvent polarity can affect the relative rates of competing reactions at different positions.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be deactivating the nucleophile. For most SNAr reactions with this compound, polar aprotic solvents are preferred. Solution: Switch from a polar protic solvent (e.g., alcohols) to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to increase the nucleophile's reactivity.[5] |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC or LC-MS. |
| Poor Nucleophile Strength | The chosen nucleophile may not be strong enough to displace the bromide. Solution: If possible, consider using a stronger nucleophile. For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a non-nucleophilic base. |
| Degraded Reagents | The this compound, nucleophile, or solvent may have degraded or contain impurities. Solution: Use freshly purified or newly purchased reagents. Ensure solvents are anhydrous, especially when using moisture-sensitive reagents. |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound in a Polar Aprotic Solvent
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous polar aprotic solvent (e.g., DMF) via syringe.
-
Add the amine nucleophile (1.2 - 1.5 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
References
- MDPI. (n.d.). Stable Spirocyclic Meisenheimer Complexes. [Link]
- Wikipedia. (n.d.). Meisenheimer complex. [Link]
- Ritter, T., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society.
- Ess, D. H., et al. (2017). Concerted nucleophilic aromatic substitutions. Harvard University. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples. [Link]
- Atlantis Press. (n.d.).
- ResearchGate. (n.d.). Identification and characterization of Meisenheimer complex in the mechanism for the reaction of MeNHOH and bis(2,4-dinitrophenyl) phosphate probed by ESI(+)
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. [Link]
- arXiv. (2021). Solvent Effects on the Menshutkin Reaction. [Link]
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Semantic Scholar. (1985).
- ResearchGate. (2025). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. [Link]
- CSIRO Publishing. (n.d.). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. [Link]
- European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
- NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- NIH. (n.d.). 8-Bromo-2-methylquinoline. [Link]
- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
- ResearchGate. (2025). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. [Link]
- OUCI. (n.d.). Molecular level interaction of solvents (water, benzene and DMSO) analysis of the 2-Bromo-6-nitrotoluene's reactive charge transfer, docking, and spectroscopic properties. [Link]
Sources
preventing decomposition of 4-Bromo-2-methylquinoline
Welcome to the technical support center for 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent the decomposition of this valuable reagent.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Like many halogenated heterocyclic compounds, its stability can be compromised by environmental factors and improper handling, leading to the formation of impurities that can affect experimental outcomes. This guide provides a systematic approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow or brownish tint. What could be the cause?
A discolored solution is a common indicator of degradation. The most likely causes are exposure to light or air (oxidation). The bromo-aromatic system in the molecule is susceptible to photodecomposition, where UV light can initiate the cleavage of the carbon-bromine bond.[2] Additionally, slow oxidation can occur upon prolonged exposure to air.
Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. What could be the primary degradation product?
While the exact degradation profile can depend on the specific conditions, a common decomposition pathway for bromoquinolines in the presence of water or hydroxide ions is hydrolysis, which would replace the bromine atom with a hydroxyl group, forming 4-Hydroxy-2-methylquinoline. Under oxidative conditions, various oxidized quinoline species could be formed.
Q3: Is this compound sensitive to pH?
Yes, quinoline derivatives often exhibit pH-dependent stability.[2] In highly acidic or alkaline aqueous solutions, the rate of hydrolysis can be accelerated. For optimal stability in aqueous media, it is recommended to maintain the pH in a neutral range (pH 6-8) using a suitable buffer system.[2]
Q4: Can I heat my reaction mixture containing this compound?
While many reactions require heating, prolonged exposure to high temperatures can lead to thermal degradation. It is advisable to conduct reactions at the lowest effective temperature and for the shortest duration necessary. Monitoring the reaction progress by TLC or LC-MS can help to avoid unnecessary heating.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of new spots on TLC or peaks in LC-MS | Photodecomposition | Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Store in a dark place.[2] |
| Hydrolysis | If working in aqueous solutions, maintain a neutral pH (6-8) with a buffer. For stock solutions, use high-purity, dry aprotic solvents (e.g., DMSO, DMF). | |
| Oxidation | Purge solutions with an inert gas (argon or nitrogen) before sealing and storing.[2] Use freshly opened, high-purity solvents. | |
| Low yield in a nucleophilic substitution reaction | Reagent Incompatibility | This compound is an electrophile. Avoid strong reducing agents or highly reactive organometallics unless they are part of the intended reaction scheme. |
| Poor Nucleophile Reactivity | For C-N or C-O bond formation, consider using established catalytic methods like the Buchwald-Hartwig amination or Ullmann condensation to improve yields and reaction rates.[3] | |
| Inconsistent experimental results | Degradation during storage | Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store at recommended low temperatures (-20°C for long-term).[2] |
| Impure starting material | Always verify the purity of the starting material by an appropriate analytical method (e.g., NMR, LC-MS) before use. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for storing and handling the compound to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
Procedure:
-
Receiving and Initial Storage: Upon receipt, store the solid this compound in its original container in a cool (2-8°C), dry, and dark place.
-
Preparation of Stock Solutions:
-
Work in a well-ventilated fume hood.
-
Use a dry, amber glass vial.
-
Add the desired amount of solid this compound to the vial.
-
Add the appropriate volume of anhydrous aprotic solvent.
-
Purge the headspace of the vial with argon or nitrogen for 1-2 minutes.
-
Quickly seal the vial with the cap.
-
-
Long-Term Storage of Solutions:
-
For long-term storage, it is highly recommended to aliquot the stock solution into several smaller, single-use amber vials.
-
Purge each aliquot with inert gas before sealing.
-
Store the aliquots at -20°C.
-
-
Daily Use:
-
When using a stored solution, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
-
Avoid leaving the container open for extended periods.
-
Protocol 2: Forced Degradation Study to Identify Potential Instabilities
This protocol can be used to proactively identify the conditions under which this compound degrades, which is useful for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (1 mg/mL in 50:50 Acetonitrile:Water)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (254 nm / 365 nm)
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Analyze by HPLC/LC-MS at various time points after neutralization.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature for 24 hours. Analyze by HPLC/LC-MS at various time points after neutralization.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze by HPLC/LC-MS at various time points.
-
Photolytic Degradation: Expose a quartz vial containing the stock solution to UV light. Analyze by HPLC/LC-MS at various time points.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 60°C for 24 hours. Analyze by HPLC/LC-MS at various time points.
Visualizing Decomposition Pathways and Prevention
The following diagrams illustrate the key concepts for preventing the decomposition of this compound.
Caption: A workflow for preventing the decomposition of this compound.
Caption: A troubleshooting decision tree for solution stability.
References
- Pereira, J. L., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. [Link]
- Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. PMC. [Link]
- Gao, J., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. PubMed. [Link]
- Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. PubMed. [Link]
- Connect Journals. (2017).
- ResearchGate. (2020).
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- Li, H., et al. (2025). Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches.
- PubChem. (n.d.). 4-Methylquinoline. [Link]
- Canonica, S., & LaVerne, J. A. (2019).
- MDPI. (2021). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- Zhang, Y., et al. (2009). 8-Bromo-2-methylquinoline. PMC. [Link]
Sources
Technical Support Center: Scaling Up 4-Bromo-2-methylquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 4-Bromo-2-methylquinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of transitioning this synthesis from the bench to larger scales.
Overview of Synthetic Strategy for Scale-Up
While several routes exist for quinoline synthesis, a robust and widely adopted strategy for preparing this compound on a larger scale involves a two-step process. This pathway is favored due to the accessibility of starting materials and the generally manageable reaction conditions.
-
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline. This foundational step involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through a β-amino acrylate intermediate, which is then thermally cyclized to form the 4-quinolone product.[1][2]
-
Step 2: Halogenation. The 4-hydroxy group of the quinolone is subsequently converted to the target 4-bromo derivative using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in a solvent like DMF.[3]
This approach avoids the direct bromination of 2-methylquinoline, which can lead to a mixture of regioisomers and is harder to control.
Synthetic Workflow Diagram
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Step 1: Synthesis of 4-Hydroxy-2-methylquinoline
Question: My yield of 4-Hydroxy-2-methylquinoline is consistently low after the high-temperature cyclization. What are the likely causes and how can I fix this?
Answer: Low yields in the thermal cyclization step of the Conrad-Limpach synthesis are a common scale-up challenge. The primary causes are typically incomplete reaction or degradation of the intermediate/product at high temperatures.
-
Causality: The cyclization requires significant thermal energy (often ~250°C) to overcome the activation barrier for the intramolecular condensation. On a larger scale, inefficient and uneven heat transfer can lead to localized "cold spots" where the reaction doesn't proceed and "hot spots" where thermal decomposition occurs.
-
Troubleshooting Steps:
-
Ensure Efficient Heat Transfer: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether to create a slurry that can be stirred effectively.[4] This ensures uniform temperature distribution throughout the reaction vessel, which is critical for large volumes. Direct heating of the neat solid intermediate is not recommended for scale-up.
-
Verify Intermediate Purity: Ensure the β-aminoacrylate intermediate formed in the first stage is pure and dry. The presence of residual aniline or ethyl acetoacetate can lead to side reactions and tar formation at high temperatures.
-
Optimize Reaction Time and Temperature: While 250°C is a standard starting point, the optimal temperature may vary. Monitor the reaction progress by taking small aliquots (if safe and feasible), quenching them, and analyzing by TLC or ¹H NMR to determine the point of maximum conversion before significant degradation begins.
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative degradation of the substrate and product, which can be a significant issue at elevated temperatures.
-
Question: I'm observing significant tar and polymer formation during my quinoline synthesis. How can this be minimized?
Answer: Tar formation is a frequent side reaction in many acid-catalyzed quinoline syntheses, like the Doebner-von Miller, and the principles apply to related reactions.[5][6] It arises from the acid-catalyzed self-condensation and polymerization of reactants or intermediates.
-
Causality: Strong acids and high temperatures can promote unwanted polymerization pathways, especially with carbonyl compounds or unsaturated intermediates.[6] These reactions compete with the desired cyclization, leading to intractable polymeric materials and reduced yields.
-
Mitigation Strategies:
-
Control Reagent Addition: On scale-up, the slow, controlled addition of one reactant to the other is crucial. This maintains a low instantaneous concentration of the more reactive species, disfavoring self-condensation. For the Conrad-Limpach synthesis, ensuring the initial condensation to the enamine is complete before high-temperature cyclization is key.
-
Optimize Acid Catalyst: If using an acid-catalyzed variant, the choice and concentration of the acid are critical. While strong acids are often necessary, consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids (e.g., p-TsOH) which may offer a better balance between reaction rate and side product formation.[6]
-
Temperature Management: Exothermic events during the reaction must be controlled. Ensure your reactor has adequate cooling capacity to manage any exotherms, preventing temperature spikes that accelerate tar formation.[7]
-
Step 2: Bromination of 4-Hydroxy-2-methylquinoline
Question: The conversion of 4-Hydroxy-2-methylquinoline to the 4-bromo product is incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete conversion is often due to insufficient reagent activity, moisture, or suboptimal temperature.
-
Causality: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to a bromide requires a potent halogenating agent. Phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective but can be deactivated by moisture. The reaction is also temperature-dependent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The starting 4-Hydroxy-2-methylquinoline must be thoroughly dried before use. Any moisture present will consume the brominating agent, forming phosphoric and hydrobromic acids, thus reducing its effective stoichiometry. Use freshly opened or distilled brominating agents.
-
Reagent Stoichiometry: On a larger scale, a slight excess of the brominating agent (e.g., 1.5 to 3.0 equivalents) is often necessary to ensure complete conversion. A literature procedure reports using phosphorus oxyfluoride at 1.5 equivalents.[8][9] Another preparation of 4-bromoquinoline uses a slight excess of phosphorus tribromide.[3]
-
Optimize Temperature: The reaction typically requires heating to reflux (e.g., 110-130°C) for several hours.[4][8][9] Ensure your heating mantle and condenser are adequate for the scale to maintain a consistent reflux. Monitor the reaction by TLC (a common mobile phase is ethyl acetate/hexane) until the starting material spot is no longer visible.
-
Consider a Co-solvent: While often run neat in excess POBr₃, using a high-boiling inert solvent like N,N-dimethylformamide (DMF) with PBr₃ can improve solubility and reaction consistency.[3]
-
Work-up and Purification
Question: During the work-up of the bromination reaction, I get an oily, difficult-to-handle crude product instead of a solid. How should I proceed with purification?
Answer: This is a common issue. The crude product can be an oil due to residual solvent, phosphorus byproducts, or other impurities that depress the melting point.
-
Causality: The work-up involves quenching a reactive phosphorus halide mixture, which can be messy. Incomplete neutralization or hydrolysis can leave acidic residues that interfere with crystallization.
-
Troubleshooting and Purification Protocol:
-
Careful Quenching: The reaction mixture must be cooled significantly before being quenched slowly and carefully by pouring it onto a large amount of crushed ice with vigorous stirring.[4] This should be done in a fume hood as HBr gas will evolve.
-
Thorough Neutralization: After the initial quench, the acidic aqueous slurry must be neutralized. Slowly add a base like saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral to slightly basic (pH 7-8).[3] This step is critical to remove acidic impurities.
-
Extraction: Extract the neutralized aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.[8][9] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Wash and Dry: Combine the organic layers and wash with water, followed by brine, to remove inorganic salts.[8][9] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification Strategy:
-
Crystallization: This is the preferred method for scale-up. Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) and allowing it to cool slowly. Seeding with a small crystal of pure product can help induce crystallization.
-
Silica Gel Chromatography: If crystallization fails, column chromatography is necessary. This is effective for purification but can be less practical for very large scales.[8][9]
-
-
Purification Decision Workflow
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the bromination step from grams to kilograms?
A1: When scaling this reaction, three parameters become paramount:
-
Heat Management: The reaction is typically run at high temperatures, and the quench is highly exothermic. The reactor must have precise temperature control and sufficient cooling capacity to handle the heat generated during the quench.
-
Reagent Addition Rate: The addition of the brominating agent (if not used as the solvent) and, more importantly, the rate of quenching the reaction mixture onto ice must be slow and controlled to prevent a runaway reaction.
-
Mixing Efficiency: Effective agitation is crucial at every stage: during the reaction to ensure homogeneity and heat distribution, during the quench to rapidly dissipate heat, and during neutralization and extraction to ensure efficient phase contact. Inadequate mixing can lead to localized exotherms and poor yields.
Q2: What are the primary safety concerns when working with phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) at scale?
A2: Both reagents are highly corrosive and moisture-sensitive. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use heavy-duty rubber gloves, a lab coat, and full face protection (safety goggles and a face shield).
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood or a walk-in hood for larger scales. These reagents react with moisture in the air to release HBr gas, which is corrosive and toxic.
-
Handling: Transfer reagents via cannula or using addition funnels under an inert atmosphere to prevent exposure to moisture.
-
Quenching: The quenching of residual reagent is highly exothermic and releases HBr. The procedure must be designed to handle this gas evolution and heat release safely, for example, by adding the reaction mixture to a large excess of stirred ice/water, never the other way around.
Q3: How can I best monitor the progress of these reactions without resorting to complex instrumentation every time?
A3: Thin-Layer Chromatography (TLC) is the most practical method for routine monitoring.
-
For Step 1 (Quinolinone Formation): Use a mobile phase like 50% ethyl acetate in hexane. The starting aniline and the β-aminoacrylate intermediate will have different Rf values, and the final 4-hydroxy-2-methylquinoline product is often highly polar and may remain near the baseline. The disappearance of the intermediate is the key indicator.
-
For Step 2 (Bromination): Use a mobile phase like 20-30% ethyl acetate in hexane. The starting material, 4-hydroxy-2-methylquinoline, is very polar and will have a low Rf. The product, this compound, is much less polar and will have a significantly higher Rf. The reaction is complete when the starting material spot is completely gone. Always run a co-spot (a lane with both starting material and reaction mixture) to confirm the identity of the spots.
Q4: For multi-kilogram scale, is purification by chromatography feasible, or should I focus exclusively on crystallization?
A4: For multi-kilogram scales, silica gel chromatography is generally not economically or practically feasible due to the large volumes of solvent required and the time-intensive nature of the process. The primary focus should be on developing a robust crystallization procedure.
-
Optimization: Screen a variety of solvents and solvent systems (e.g., ethanol, isopropanol, acetonitrile, heptane/ethyl acetate) to find conditions that provide good recovery and high purity.
-
Process Control: Control the cooling rate, agitation, and seeding to obtain a consistent crystal form and size, which is important for filtration and drying.
-
Re-work Procedures: If the initial purity after crystallization is insufficient, a second crystallization (re-crystallization) from a different solvent system is the standard industrial approach to achieve the desired purity.
Quantitative Data Summary
| Parameter | Step 1: 4-Hydroxy-2-methylquinoline | Step 2: this compound |
| Key Reagents | Aniline, Ethyl Acetoacetate | 4-Hydroxy-2-methylquinoline, POBr₃ or PBr₃ |
| Typical Molar Ratio | 1:1 to 1:1.1 (Aniline:EAA) | 1:1.5 to 1:3 (Substrate:Brominating Agent)[8][9] |
| Solvent | None, then high-boiling solvent (e.g., Dowtherm A) | None (excess POBr₃) or DMF[3] |
| Temperature | 100-120°C (condensation), then 240-260°C (cyclization)[4] | 110-130°C (reflux)[8][9] |
| Typical Reaction Time | 1-2 hours (condensation), 0.5-1 hour (cyclization)[4] | 2-4 hours[4][8] |
| Typical Yield | High | 36-88%[3][8][9] |
References
- Zubkov, V. O., Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical and Chemical-Pharmaceutical Journal, (2), 50-57. [Link]
- Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Sharma, V., Kumar, R., & Kumar, P. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21656-21679. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- National Center for Biotechnology Information. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7578. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. Int J Pharm Sci Rev Res, 81(2), 1-10.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
- IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(2), 1-10.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (2016). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Journal of Flow Chemistry, 6(2), 80-85. [Link]
- Springer. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 307-308.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21389. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]
- Biocompare. (n.d.). 8-Bromo-4-hydroxy-2-methylquinoline from Aladdin Scientific.
- Wikipedia. (n.d.). Quinoline.
- National Center for Biotechnology Information. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 2125-2149. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 50488-44-3 [chemicalbook.com]
- 9. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]
Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-2-methylquinoline Reactions
Welcome to the technical support center for monitoring the synthesis of 4-Bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the analytical techniques crucial for successful reaction monitoring. Our focus is on providing practical, field-proven insights to ensure the integrity and efficiency of your synthetic processes.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, requires precise control over reaction conditions to ensure optimal yield and purity. Real-time or near-real-time monitoring of the reaction progress is essential for determining reaction endpoints, identifying the formation of byproducts, and optimizing process parameters. This guide will delve into the most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Thin-Layer Chromatography (TLC)
TLC is an invaluable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the formation of the product.[1][2][3]
Troubleshooting Guide & FAQs for TLC
Q1: How do I select an appropriate solvent system (mobile phase) for monitoring the synthesis of this compound?
A1: The key is to achieve good separation between your starting material (e.g., 4-Hydroxy-2-methylquinoline) and the product (this compound). A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.4-0.5 for the starting material, allowing for clear visualization of the product spot with a different Rf. Given that quinolines are basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape and reduce tailing.[1]
Q2: My spots are streaking or tailing. What could be the cause and how can I fix it?
A2: Streaking or tailing on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.
-
Polarity Issues: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to your eluent can often resolve this.
-
Acidic or Basic Nature of the Compound: this compound is a basic compound. Interactions with the slightly acidic silica gel can cause tailing. As mentioned, adding a small amount of triethylamine to the mobile phase can neutralize active sites on the silica and improve peak shape.
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: Quinoline derivatives are often UV-active due to their aromatic nature.[1]
-
Visualization: Ensure you are viewing the plate under a UV lamp (typically at 254 nm), where the spots should appear as dark purple spots against a fluorescent green background.
-
Staining: If the compounds are not UV-active or for better visualization, use a staining agent. An iodine chamber is a good general-purpose stain that reacts with many organic compounds to produce brown spots.[1]
-
Concentration: The concentration of your analyte in the spotted solution might be too low. Try spotting a more concentrated sample of your reaction mixture.
Experimental Protocol: Monitoring a Reaction by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane). Prepare a dilution of your reaction mixture in the same solvent.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other) on the baseline.[4][5]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[3][6] Cover the chamber to allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, and immediately mark the solvent front with a pencil.[3][4]
-
Visualization: Dry the plate and visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Interpretation: The reaction is progressing if the intensity of the starting material spot in the reaction mixture lane decreases over time, and a new spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Diagram: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress, assessing purity, and identifying byproducts. For this compound, a reversed-phase HPLC method is typically employed.[7]
Troubleshooting Guide & FAQs for HPLC
Q1: My peaks for this compound are tailing. What is the likely cause and solution?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based stationary phase.[8]
-
Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[9]
-
End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.[8]
-
Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help by preferentially interacting with the active silanol sites.[9]
-
Column Contamination: Accumulation of sample matrix components on the guard or analytical column can also cause tailing.[10] Replacing the guard column or flushing the analytical column may be necessary.[10]
Q2: My retention times are drifting or inconsistent. How can I stabilize my method?
A2: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Inconsistent equilibration can lead to shifting retention times, especially in gradient methods.
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in composition due to evaporation of a volatile component can cause drift. Always use freshly prepared, well-degassed mobile phase.
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[11]
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates and, consequently, retention time variability.
Q3: I am not getting good separation between my starting material and product. What adjustments can I make?
A3: To improve resolution:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous component will generally increase retention and may improve separation.
-
Gradient Slope: If using a gradient, try a shallower gradient (a slower increase in the organic solvent concentration over time).
-
Different Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of your separation.
-
Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.
Experimental Protocol: HPLC Method Development for this compound
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: A good starting point is a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Gradient Program (Example):
-
Start with a scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your compounds.
-
Optimize the gradient around the elution times of the starting material and product to achieve baseline separation.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Table 1: HPLC Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Silanol interactions, column contamination | Lower mobile phase pH, use an end-capped column, replace guard column.[8][9][10] |
| Retention Time Drift | Poor column equilibration, temperature changes | Ensure adequate equilibration time, use a column oven.[11] |
| Poor Resolution | Inappropriate mobile phase composition | Adjust organic/aqueous ratio, try a different organic solvent. |
| High Backpressure | Column or frit blockage, buffer precipitation | Filter samples, flush the system, ensure buffer solubility. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time data for quantification and mass spectral data for structural confirmation.
Troubleshooting Guide & FAQs for GC-MS
Q1: I am seeing poor peak shape (tailing or fronting) for my analyte.
A1: Poor peak shape in GC can be due to:
-
Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing. If it's too high, the analyte may degrade. Optimize the injector temperature.
-
Column Activity: Active sites (free silanols) in the column or liner can interact with the basic nitrogen of the quinoline, causing peak tailing. Use a deactivated liner and a column designed for basic compounds.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try injecting a more dilute sample.[12]
Q2: The mass spectrum of my product peak does not show the expected molecular ion.
A2: The absence of a molecular ion can occur with electron ionization (EI) due to extensive fragmentation.
-
Confirm Fragmentation Pattern: Look for characteristic fragments. For this compound, you would expect to see a fragment corresponding to the loss of the bromine atom.[10]
-
Isotopic Pattern: Crucially, look for the characteristic isotopic pattern of bromine. The molecular ion (and any bromine-containing fragments) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2).[10][13] This is a definitive indicator of the presence of one bromine atom.
-
Softer Ionization: If available, consider using a softer ionization technique like Chemical Ionization (CI), which typically results in a more abundant molecular ion.
Q3: I am observing carryover from previous injections (ghost peaks).
A3: Ghost peaks are often due to sample components adsorbing somewhere in the system.
-
Injector Maintenance: Clean or replace the injector liner and septum.
-
Bakeout: Bake out the column at a high temperature (within its specified limits) to remove strongly retained compounds.
-
Sample Preparation: Ensure your samples are clean. Particulate matter can accumulate in the injector and act as an adsorption site.
Expected GC-MS Data for this compound
-
Molecular Formula: C₁₀H₈BrN
-
Molecular Weight: 222.08 g/mol (for ⁷⁹Br) and 224.08 g/mol (for ⁸¹Br)
-
Mass Spectrum:
-
Molecular Ion (M⁺): Expect to see a pair of peaks of approximately 1:1 intensity at m/z 222 and 224.
-
Key Fragments: A prominent fragment at m/z 143, corresponding to the loss of the bromine atom ([M-Br]⁺). Other fragments will be characteristic of the methylquinoline core.
-
Table 2: Expected Mass-to-Charge Ratios (m/z) for Bromine-Containing Fragments
| Fragment | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |
| [C₁₀H₈BrN]⁺ (M⁺) | 222 | 224 | ~1:1 |
| [C₁₀H₈N]⁺ ([M-Br]⁺) | 143 | - | N/A |
Diagram: GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for reaction monitoring, particularly for tracking the disappearance of starting material signals and the appearance of product signals.[4]
Troubleshooting Guide & FAQs for NMR
Q1: The peaks in my ¹H NMR spectrum are broad.
A1: Broad peaks can be due to several factors:
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.
-
Concentration: Very high sample concentrations can lead to increased viscosity and broader lines. Try using a more dilute sample.
-
Unresolved Coupling: Complex or unresolved coupling patterns can sometimes appear as broad signals.
Q2: How can I use NMR to determine the conversion of my reaction?
A2:
-
Identify Unique Signals: Identify a well-resolved signal in the ¹H NMR spectrum that is unique to the starting material and another that is unique to the product.
-
Integration: Carefully integrate these two signals.
-
Calculate Conversion: The percentage conversion can be calculated from the relative integrals of the product and remaining starting material. For this to be accurate, ensure that the signals you are comparing represent the same number of protons (e.g., a methyl group in both the starting material and product).
Expected NMR Data for this compound
While a definitive spectrum requires experimental data, we can predict the approximate chemical shifts based on the structure and data for similar compounds.[14][15]
-
¹H NMR (in CDCl₃):
-
The aromatic protons will appear in the range of δ 7.5-8.8 ppm. The proton at the C3 position will likely be a singlet around δ 7.7 ppm. The methyl group protons will be a singlet around δ 2.7 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The aromatic carbons will appear in the range of δ 120-150 ppm. The carbon bearing the bromine (C4) will be significantly shifted. The methyl carbon will appear upfield, around δ 20-25 ppm.
-
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.7 | Singlet |
| H-3 | ~7.7 | Singlet |
| Aromatic H | 7.5 - 8.8 | Multiplets |
Section 5: In-Situ Reaction Monitoring
For advanced process understanding and optimization, in-situ monitoring techniques provide real-time data without the need for manual sampling.[5][16][17] Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products by monitoring characteristic vibrational bands. While the setup is more complex, the continuous data stream allows for precise determination of reaction kinetics and endpoints.
References
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Troubleshooting Guide. SCION Instruments.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit.
- HPLC Troubleshooting Guide.
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- HPLC Troubleshooting Guide.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.
- Thin Layer Chromatography. Chemistry LibreTexts.
- Bromo pattern in Mass Spectrometry. YouTube.
- Full MS of brominated CytC. Inset shows distribution of bromine modifications. ResearchGate.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
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- NMR Chemical Shifts.
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common pitfalls in handling 4-Bromo-2-methylquinoline
Welcome to the Technical Support Center for 4-Bromo-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the handling and application of this versatile chemical intermediate. Our goal is to ensure your experiments are safe, efficient, and successful by addressing specific issues with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties, safe handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50488-44-3 | [1] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [3] |
| Appearance | Yellow to brown solid | [4] |
| Boiling Point | 88-90 °C (1 Torr) | [4] |
| pKa | 4.21 ± 0.50 (Predicted) | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4][5] |
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is a hazardous substance and must be handled with appropriate safety precautions. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6] All work should be conducted in a well-ventilated area or a chemical fume hood.[6]
Q3: How should I properly store this compound?
A3: Proper storage is essential to maintain the integrity and stability of this compound. It should be stored at 2-8°C under an inert atmosphere (nitrogen or argon).[4][5] Keep the container tightly closed in a dry and well-ventilated place.[6] Avoid contact with moisture and incompatible materials such as strong oxidizing agents.[1][6]
Q4: What solvents are suitable for dissolving this compound?
A4: The solubility of quinoline derivatives can vary. While specific solubility data for this compound is not extensively detailed in the provided results, a study on the closely related 6-Bromo-2-methylquinoline showed good solubility in solvents like toluene, ethyl acetate, acetone, and DMF at 323.15 K.[7] It is generally less soluble in alcohols and has very low solubility in water.[7] For reactions, solvents like DMF and toluene are often used.[8]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a common application for aryl bromides like this compound. However, achieving high yields can be challenging.
Q: My Suzuki coupling reaction with this compound is giving low to no product. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings can stem from several factors. Here's a step-by-step troubleshooting guide:
1. Catalyst and Ligand System Inactivity:
-
Potential Cause: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. The electronic properties of the quinoline ring can influence the catalytic cycle.
-
Troubleshooting Steps:
-
Screen Catalysts: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.[9][10]
-
Vary Ligands: For electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the rate of oxidative addition, which is often the rate-limiting step.[10][11]
-
Check Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 1-5 mol %.
-
2. Inappropriate Base or Solvent:
-
Potential Cause: The base is crucial for the activation of the boronic acid partner. The solvent system affects the solubility of reagents and the stability of the catalyst.[9][10]
-
Troubleshooting Steps:
-
Base Selection: A range of bases can be effective, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][10] For sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial.[8]
-
Solvent System: While solvents like toluene and DMF are common, a mixture of an organic solvent with water is often necessary to dissolve the inorganic base and facilitate the reaction.[8][11] A common ratio is 10:1 organic solvent to water.[9] However, for substrates prone to hydrolysis, anhydrous conditions might be necessary.
-
3. Degradation of Reagents:
-
Potential Cause: Boronic acids are susceptible to degradation (deborylation), especially at elevated temperatures and in the presence of water.[8] this compound itself could also degrade under harsh conditions.
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Use fresh, high-quality boronic acid. Consider using boronic esters (e.g., pinacol esters) which are often more stable.
-
Reaction Temperature and Time: Optimize the reaction temperature. While heating is usually required, excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
-
4. Poor Solubility of Starting Materials:
-
Potential Cause: If your this compound or boronic acid partner has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[8]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your starting materials in different solvents or solvent mixtures. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes solubilize otherwise insoluble aromatic compounds.[8]
-
Below is a decision-making workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 2: Impurities in the Final Product after Synthesis or Reaction
Q: I have successfully performed a reaction with this compound, but my crude product contains significant impurities. What are the likely side products and how can I improve the purification?
A: Impurity formation is a common challenge. Understanding the potential side reactions is key to minimizing their formation and effectively purifying your desired product.
1. Common Side Products in Cross-Coupling Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[12]
-
Dehalogenation: The bromine atom on the quinoline ring can be replaced by a hydrogen atom, leading to the formation of 2-methylquinoline.[12]
2. Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[4][13]
-
Solvent System Optimization: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective for separating quinoline derivatives.[14] Start with a non-polar eluent and gradually increase the polarity.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Washing/Extraction: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can help to remove residual water.[13]
Below is a general workflow for the purification of a product derived from this compound.
Caption: General purification workflow for products of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction involving this compound.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Boronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
References
- This compound Safety D
- 4-Bromo-2-methylquinolin-3-ol Safety D
- This compound Chemical Properties. ChemicalBook. URL
- 4-BROMO-8-METHOXY-2-METHYLQUINOLINE Safety D
- This compound Usage And Synthesis. ChemicalBook. URL
- 2-BROMO-4-METHYLQUINOLINE Basic
- 4-Amino-8-bromo-2-methylquinoline AldrichCPR. Sigma-Aldrich. URL
- 2-Bromo-4-methylquinoline. Sigma-Aldrich. URL
- 6-Bromoquinoline Safety D
- This compound(50488-44-3) 1H NMR spectrum. ChemicalBook. URL
- 6-Bromo-2-methylquinoline Safety D
- 4-Bromoquinoline synthesis. ChemicalBook. URL
- An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. Benchchem. URL
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. URL
- This compound. Sigma-Aldrich. URL
- How can I solve my problem with Suzuki coupling?
- 4-methylquinoline - Safety D
- Why can't I achieve good yields for this Suzuki reaction?
- This compound (C10H8BrN). PubChemLite. URL
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
- 4-Bromo-2-(bromomethyl)quinoline. PubChem. URL
- 8-Bromo-2-methylquinoline. PMC - NIH. URL
- Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Diagnosing issues with a failed Suzuki coupling? Reddit. URL
- 4-Bromo-2-methylaniline. PubChem. URL
- Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility.
- The Critical Role of 7-Bromo-2-methylquinoline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem. URL
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
- 2-bromo-4-methylquinoline. ChemBK. URL
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-methylquinoline and 4-Chloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, quinoline scaffolds are of paramount importance. The strategic functionalization of these heterocycles often relies on the selective reactivity of halogenated precursors. This guide provides an in-depth technical comparison of two key building blocks: 4-Bromo-2-methylquinoline and 4-Chloro-2-methylquinoline. By examining their reactivity through the lens of fundamental chemical principles and supporting experimental data, this document aims to equip researchers with the insights needed for rational substrate selection and reaction design.
The Decisive Factors: Unpacking the Chemical Principles of Reactivity
The reactivity of 4-bromo- and 4-chloro-2-methylquinoline is primarily dictated by the nature of the carbon-halogen (C-X) bond. Two key reaction classes, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), showcase the divergent behavior of these two substrates.
Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of Bond Strength
In palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely related to the strength of the C-X bond. The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~400 |
| Aryl C-Br | ~335 |
This difference in bond energy dictates that this compound will generally be more reactive and require milder conditions in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue.
Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.[3]
Nucleophilic Aromatic Substitution (SNAr): The Influence of Electronegativity
In contrast to cross-coupling reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr). The mechanism typically proceeds via a two-step addition-elimination pathway, where the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex is the rate-determining step.[4][5] The high electronegativity of the halogen atom polarizes the C-X bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This leads to a general reactivity trend for SNAr: Ar-F > Ar-Cl ≈ Ar-Br > Ar-I.[6][7]
Therefore, for SNAr reactions, 4-chloro-2-methylquinoline is expected to be more reactive than this compound, as the more electronegative chlorine atom enhances the electrophilicity of the C4 position on the quinoline ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).[5]
Comparative Performance in Key Synthetic Transformations
The theoretical principles outlined above are borne out in experimental observations. While direct side-by-side kinetic comparisons of 4-bromo- and 4-chloro-2-methylquinoline are not always available, data from analogous systems and general knowledge of these reaction classes allow for a robust comparative analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Due to the weaker C-Br bond, this compound is the more reactive substrate, generally providing higher yields in shorter reaction times or under milder conditions. While modern catalysts have been developed to activate aryl chlorides, they often require higher temperatures, higher catalyst loadings, or more specialized (and expensive) ligands.[8]
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 4-Chloroquinoline derivative | Pd(PPh₃)₄ | Toluene, Na₂CO₃, 80°C | Good | [9] |
| 4-Chloro-2-(trifluoromethyl)quinoline | PdCl₂(PPh₃)₂ / PCy₃ | Dioxane/H₂O, Cs₂CO₃, 100°C, 12h | High | [1] |
| 8-Bromo-4-chloro-2-methylquinoline | Pd(dppf)Cl₂ | Dioxane/H₂O, Cs₂CO₃, 90°C, 16h | 80-90% | [2] |
The data indicates that while chloroquinolines can be effectively coupled, bromo-substituted quinolines often serve as more reactive handles for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[10] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Consequently, this compound is expected to be more reactive than its chloro counterpart. While specialized ligands have enabled the efficient coupling of aryl chlorides, these reactions often require more forcing conditions.[11][12]
| Substrate Type | General Reactivity | Typical Conditions |
| Aryl Bromide | High | Lower temperatures, broader ligand scope |
| Aryl Chloride | Moderate to Low | Higher temperatures, sterically bulky/electron-rich ligands often required |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[13][14] The reactivity trend again follows the C-X bond strength, making this compound the more reactive partner. Activation enthalpies for Sonogashira couplings are generally lower for aryl bromides than for aryl chlorides.[15]
| Halide | Typical Activation Enthalpy (ΔH‡) (kJ/mol) |
| Aryl Bromide | 54-82 |
| Aryl Chloride | 95-144 |
This significant difference in activation energy underscores the higher reactivity of this compound in Sonogashira couplings.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, particularly with amine nucleophiles, the 4-position of the quinoline ring is activated towards attack. As predicted by the "element effect," the greater electronegativity of chlorine makes 4-chloro-2-methylquinoline a more potent electrophile than this compound.[7] This can lead to faster reaction rates and higher yields for the chloro derivative under identical conditions. For instance, the synthesis of 4-amino-2-methylquinolines often proceeds readily from the 4-chloro precursor by heating with an excess of the desired amine.[16]
| Reaction | Substrate | Conditions | Outcome | Reference |
| Amination | 4-Chloro-2-methylquinolines | Excess aliphatic amine, reflux | High yields of 4-amino-2-methylquinolines | [16] |
| Hydrazination | 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate, ethanol, reflux | Successful substitution at the 4-position | [17] |
Experimental Protocols
To provide a practical context, the following section details a general procedure for a Suzuki-Miyaura coupling reaction, adaptable for both 4-bromo- and 4-chloro-2-methylquinoline.
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-2-methylquinolines
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound or 4-Chloro-2-methylquinoline (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4-halo-2-methylquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03-0.05 mmol).
-
Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100°C) with vigorous stirring.
-
Note: Reactions with 4-chloro-2-methylquinoline may require higher temperatures, longer reaction times, and/or more specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve comparable yields to the bromo-analogue.[2]
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methylquinoline.
Conclusion and Recommendations
The choice between this compound and 4-chloro-2-methylquinoline as a synthetic precursor is highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), this compound is the superior substrate. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions, shorter reaction times, and a broader tolerance of functional groups.
-
For nucleophilic aromatic substitution (SNAr) reactions, 4-chloro-2-methylquinoline is generally the more reactive substrate. The higher electronegativity of chlorine enhances the electrophilicity of the C4 position, facilitating the rate-determining nucleophilic attack.
Ultimately, a comprehensive understanding of these reactivity principles allows researchers to make informed, strategic decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and yield.
References
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- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-4-chloro-2-methylquinoline. BenchChem.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. BenchChem.
- Sánchez, B., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- BenchChem. (2025).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- National Institutes of Health. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. NIH.
- The University of Groningen research portal. (n.d.).
- YouTube. (2019, January 19).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
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- PubMed Central. (n.d.).
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- BenchChem. (2025).
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. NIH.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. NIH.
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
- ChemRxiv. (2023).
- ACS Publications. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- PubMed Central. (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- TCI Chemicals. (n.d.).
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- PubMed. (n.d.). C-N bond forming cross-coupling reactions: an overview.
- Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
- ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
- Organic Chemistry Portal. (n.d.). Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions.
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A Comparative Guide to the Synthesis of 4-Bromo-2-methylquinoline for Researchers and Drug Development Professionals
For the researcher navigating the intricate pathways of organic synthesis, the selection of a synthetic route is a critical decision, balancing yield, purity, scalability, and practicality. This guide provides an in-depth, objective comparison of established methods for the synthesis of 4-Bromo-2-methylquinoline, a valuable intermediate in medicinal chemistry. We move beyond mere procedural lists to offer a causal analysis of experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Method 1: Bromination of 2-Methyl-4-quinolone (4-Hydroxy-2-methylquinoline)
This widely utilized method transforms the readily available 2-methyl-4-quinolone into the desired product through the conversion of a hydroxyl group to a bromine atom. The core of this transformation lies in the use of a phosphorus-based brominating agent. Two common reagents for this purpose are phosphorus oxytribromide (POBr₃) and phosphorus tribromide (PBr₃).
Mechanistic Rationale
The underlying mechanism involves the activation of the hydroxyl group of the 4-quinolone tautomer by the phosphorus halide. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom, leading to the formation of a good leaving group. Subsequently, a bromide ion, either from the reagent itself or from the reaction medium, acts as a nucleophile, attacking the C4 position and displacing the activated hydroxyl group to yield this compound.
Experimental Protocols
Protocol 1A: Using Phosphorus Oxytribromide (POBr₃)
This protocol offers a moderate yield and a straightforward workup procedure.
Procedure:
-
In a round-bottom flask, combine 2-methyl-4-quinolone (1 equivalent) with phosphorus oxytribromide (1.5 equivalents).
-
Heat the reaction mixture to 130°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully partition the residue between a saturated aqueous solution of sodium carbonate (Na₂CO₃) and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Protocol 1B: Using Phosphorus Tribromide (PBr₃) in DMF
This variation employs a different phosphorus-based brominating agent in the presence of a polar aprotic solvent, which can influence the reaction rate and selectivity.
Procedure:
-
To a solution of 2-methyl-4-quinolone (1 equivalent) in N,N-dimethylformamide (DMF), add phosphorus tribromide (1.5 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Quench the reaction by the addition of ice-water and neutralize with ammonium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography.[1]
Method 2: The Sandmeyer Reaction of 4-Amino-2-methylquinoline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens.[2][3][4] This approach is particularly valuable when the starting amine is readily accessible.
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine, 4-amino-2-methylquinoline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), at low temperatures (0-5°C) to form a diazonium salt.
-
Copper-Catalyzed Bromination: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[2]
Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer reaction on heterocyclic amines.[5]
Procedure:
-
Diazotization:
-
Suspend 4-amino-2-methylquinoline (1 equivalent) in a 48% aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr and cool the solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Warm the mixture to 60-70°C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Discussion on Direct Bromination of 2-Methylquinoline
While direct electrophilic bromination of the quinoline ring is a conceptually straightforward approach, achieving regioselectivity at the 4-position of 2-methylquinoline is challenging. The quinoline nucleus is generally deactivated towards electrophilic substitution, and the reaction often requires harsh conditions, leading to a mixture of products. Bromination can occur at various positions on both the pyridine and benzene rings, with the 5- and 8-positions being generally favored in acidic media.[6] The use of reagents like N-bromosuccinimide (NBS) can offer alternative reactivity, but selective 4-bromination of 2-methylquinoline is not well-established and often results in mixtures or bromination at other positions.[6][7] Therefore, for a reliable and high-purity synthesis of this compound, the methods starting from functionalized precursors like 2-methyl-4-quinolone or 4-amino-2-methylquinoline are generally preferred.
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature (°C) | Reported Yield (%) |
| Bromination of 2-Methyl-4-quinolone (Protocol 1A) | POBr₃ | None | 130 | 36[1] |
| Bromination of 2-Methyl-4-quinolone (Protocol 1B) | PBr₃, DMF | DMF | 0 to rt | 16[1] |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Water/HBr | 0-70 | 45-65 (estimated)[5] |
Comparative Analysis
| Feature | Bromination of 2-Methyl-4-quinolone | Sandmeyer Reaction |
| Starting Material Availability | 2-Methyl-4-quinolone is commercially available or can be synthesized from aniline and ethyl acetoacetate. | 4-Amino-2-methylquinoline may require synthesis, but is accessible. |
| Yield | Moderate to low (16-36%). | Generally moderate to good (estimated 45-65%). |
| Reagent Handling & Safety | Phosphorus halides are corrosive and moisture-sensitive. Reactions are typically run at elevated temperatures. | Diazonium salts can be explosive if allowed to dry. The reaction must be kept cold during diazotization. Sodium nitrite is toxic. |
| Scalability | Can be scaled, but handling large quantities of phosphorus halides requires caution. | Scalable with appropriate safety measures for handling diazonium intermediates. |
| Purity & Workup | Purification by column chromatography is typically required. | Workup involves neutralization and extraction. Column chromatography is usually necessary for high purity. |
| Predictability & Reliability | Generally reliable, though yields can be variable. | A classic and predictable reaction for aromatic amines. |
Logical Workflow Diagrams
Caption: Workflow for the bromination of 2-methyl-4-quinolone.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Conclusion
Both the bromination of 2-methyl-4-quinolone and the Sandmeyer reaction of 4-amino-2-methylquinoline represent viable and effective methods for the synthesis of this compound. The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The Sandmeyer reaction may offer a higher yield, while the bromination of 2-methyl-4-quinolone is a more direct conversion of a common precursor. Direct bromination of 2-methylquinoline is generally not recommended due to a lack of regioselectivity. This guide provides the necessary data and experimental context to make an informed decision for the efficient and successful synthesis of this important chemical intermediate.
References
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- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
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Navigating the Bioactive Landscape: A Comparative Analysis of 4-Bromo-2-methylquinoline and Other Haloquinolines
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its inherent biological activity, coupled with the tunable nature of its physicochemical properties through substitution, has made it a focal point of drug discovery efforts for decades.[2] Among the vast array of quinoline derivatives, haloquinolines, and specifically 4-Bromo-2-methylquinoline, represent a class of compounds with significant, yet nuanced, biological potential.
This guide offers a comprehensive comparison of the biological activity of this compound with other haloquinolines, providing researchers, scientists, and drug development professionals with a critical analysis of their structure-activity relationships (SAR). By synthesizing experimental data and elucidating the underlying mechanistic principles, this document aims to empower informed decisions in the design and development of next-generation quinoline-based therapeutics.
The Influence of Halogenation on Quinoline Bioactivity: A Tale of Position and Identity
The introduction of a halogen atom onto the quinoline ring system profoundly impacts its electronic and lipophilic character, thereby modulating its interaction with biological targets.[3] The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the bicyclic structure are critical determinants of the resulting biological activity, spanning anticancer, antimicrobial, and antimalarial properties.
Generally, the electron-withdrawing nature of halogens can influence the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds or participate in ionic interactions. Furthermore, the lipophilicity conferred by halogens can enhance membrane permeability, a crucial factor for reaching intracellular targets. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity.[4]
Anticancer Activity: A Comparative Perspective
The quinoline core is a recurring motif in a number of anticancer agents.[5] The cytotoxic potential of haloquinolines is a subject of intense investigation, with the substitution pattern playing a pivotal role in their efficacy against various cancer cell lines.
While direct head-to-head comparative studies of this compound against its chloro and fluoro analogs under identical experimental conditions are not extensively documented, a comparative analysis can be constructed from existing data on related haloquinoline derivatives.
Table 1: Comparative Anticancer Activity of Representative Haloquinolines
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Bromoquinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | Not specified, but potent | The presence of two bromine atoms at the C-5 and C-7 positions, coupled with the 8-hydroxyl group, is often associated with significant antiproliferative activity. | BenchChem |
| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (cervical cancer) | Lower than unsubstituted analog | The bromo-substituent at the 6-position enhances cytotoxicity compared to the unsubstituted parent compound. | [6] |
| Chloroquinolines | ||||
| 6-Chloro-2-phenylquinoline | Not specified | More potent than unsubstituted analog | The chlorine atom at the 6-position enhances cytotoxicity. | [6] |
| 7-Chloro-4-aminoquinoline Derivatives | Various | Varies | The 7-chloro substituent is a common feature in many bioactive 4-aminoquinolines, including the antimalarial drug chloroquine, and contributes to their activity. The side chain at the 4-position is critical for activity. | [7] |
| Fluoroquinolines | ||||
| 7-Fluoro-4-aminoquinoline Derivatives | Plasmodium falciparum | Less active than chloro/bromo analogs | In the context of antimalarial activity, 7-fluoro substitution generally results in lower potency compared to 7-chloro or 7-bromo analogs. | [8] |
Insights into Structure-Activity Relationships (SAR) for Anticancer Activity:
-
Position Matters: The location of the halogen substituent is a critical determinant of anticancer activity. For instance, substitutions at the C-5, C-6, and C-7 positions have been shown to be particularly impactful.[6]
-
Nature of the Halogen: While a comprehensive trend is difficult to establish without direct comparative studies, evidence from antimalarial quinolines suggests that bromine and chlorine at certain positions can confer greater potency than fluorine.[8] This may be attributed to a combination of electronic and steric factors.
-
The Role of Other Substituents: The anticancer activity of a haloquinoline is not solely dictated by the halogen. The presence and nature of other functional groups, such as the methyl group in this compound, significantly influence the overall biological profile. The methyl group at the 2-position, for example, can impact the molecule's conformation and interaction with target proteins.[9]
Antimicrobial Activity: A Battle Against Pathogens
The quinoline scaffold is the backbone of several important antimicrobial agents.[10] Halogenation has been a key strategy in the development of potent antibacterial and antifungal quinoline derivatives.
Table 2: Comparative Antimicrobial Activity of Representative Haloquinolines
| Compound | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| Bromoquinolines | ||||
| 5,7-Dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus | 0.5 | The dibromo substitution in conjunction with the 8-hydroxyl and 2-methyl groups confers potent antibacterial activity. | BenchChem |
| Chloroquinolines | ||||
| 7-Chloroquinoline Derivatives | Staphylococcus aureus, Escherichia coli | Good activity | Chloro-substituted quinolines have demonstrated broad-spectrum antibacterial activity. | [3] |
| Iodoquinolines | ||||
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | The iodo-substituent, in this particular scaffold, leads to significant activity against methicillin-resistant Staphylococcus aureus. | International Journal of Antimicrobial Agents |
Insights into Structure-Activity Relationships (SAR) for Antimicrobial Activity:
-
Broad Spectrum Potential: Haloquinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][11]
-
Mechanism of Action: The antimicrobial action of many haloquinolines is attributed to their ability to chelate metal ions that are essential for the function of microbial enzymes.
-
Targeting Drug Resistance: The development of novel haloquinoline derivatives is a promising avenue for combating the growing threat of antibiotic resistance.[10]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of biological activity studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of haloquinolines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other haloquinolines) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Concluding Remarks and Future Directions
The collective body of evidence underscores the significant potential of this compound and other haloquinolines as scaffolds for the development of novel therapeutic agents. The position and identity of the halogen substituent, in concert with other functional groups, exert a profound influence on their anticancer and antimicrobial activities.
While this guide provides a comparative overview based on the available literature, a clear need exists for direct, head-to-head comparative studies of isomeric and analogous haloquinolines under standardized assay conditions. Such studies would provide more definitive insights into their structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. Future research should also focus on elucidating the precise molecular mechanisms of action of these compounds to identify their cellular targets and pathways.
By continuing to explore the rich chemical space of haloquinolines, the scientific community is well-positioned to unlock their full therapeutic potential in the ongoing battle against cancer and infectious diseases.
References
- Zhou, Y., et al. (2021). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 43, 116272.
- Dow, G. S., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7334-7345.
- Kelly, J. X., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.
- Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646.
- Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4987-4993.
- Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship.
- Nilsen, A., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351.
- Al-Tel, T. H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886.
- Wang, D., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 13(12), 1545-1557.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Al-Huqail, A. A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(13), 5122.
- Taha, M., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(10), 1521.
- Mortazavi, S. M., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.
- Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21385.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Bromo-2-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical research and pharmaceutical development, the precise structural elucidation of a synthesized compound is not merely a procedural step but the very foundation of its subsequent investigation and application. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potentially unsafe therapeutic candidates. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive structural confirmation of 4-Bromo-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry.
This document eschews a rigid, templated approach. Instead, it offers a narrative built on the principles of scientific integrity, causality, and self-validation. We will not only present the expected spectroscopic data but also delve into the reasoning behind the interpretation, comparing it with a closely related isomer, 6-Bromo-2-methylquinoline, to highlight the power of these techniques in distinguishing subtle structural differences.
The Analytical Workflow: A Multi-faceted Approach to Structural Verification
The confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a comprehensive and irrefutable picture. The logical flow of this process is outlined below.
Caption: A generalized workflow for the synthesis and spectroscopic confirmation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, we can predict the spectrum with high accuracy based on established principles and spectral data of related compounds. The predicted chemical shifts (δ) are presented in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | s | - |
| H-5 | ~8.1 | d | ~8.5 |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.8 | t | ~7.5 |
| H-8 | ~8.0 | d | ~8.5 |
| -CH₃ | ~2.7 | s | - |
Causality Behind the Predicted Shifts:
-
The Methyl Protons (-CH₃): The singlet at approximately 2.7 ppm is characteristic of a methyl group attached to an aromatic ring, specifically at the 2-position of a quinoline.
-
The H-3 Proton: The singlet at around 7.5 ppm is a key indicator of the 4-bromo substitution. In an unsubstituted 2-methylquinoline, this proton would be a doublet coupled to the H-4 proton. The absence of this coupling partner simplifies the signal to a singlet.
-
The Aromatic Protons (H-5 to H-8): These protons on the benzo-fused ring will exhibit a more complex pattern of doublets and triplets, typical of a substituted benzene ring. The electron-withdrawing effect of the bromine atom at the 4-position and the nitrogen atom in the quinoline ring will generally shift these protons downfield compared to benzene.
Comparative Analysis: 4-Bromo- vs. 6-Bromo-2-methylquinoline
To underscore the diagnostic power of ¹H NMR, let's compare the predicted spectrum of our target compound with the known data for its isomer, 6-Bromo-2-methylquinoline.[1][2]
| Proton | This compound (Predicted) | 6-Bromo-2-methylquinoline (Experimental) | Key Differentiator |
| H-3 | ~7.5 ppm (s) | ~7.2 ppm (d) | The multiplicity of the H-3 proton is a singlet in the 4-bromo isomer and a doublet in the 6-bromo isomer. |
| H-4 | - | ~7.9 ppm (d) | The presence of a signal for H-4 in the 6-bromo isomer. |
| Aromatic Region | Complex pattern for H-5, H-6, H-7, H-8 | Distinct pattern with a doublet for H-5 and a doublet of doublets for H-7. | The substitution pattern on the benzene ring leads to different splitting patterns. |
This comparison clearly illustrates that ¹H NMR spectroscopy can unequivocally distinguish between these two isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Spectrum of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~158 |
| C-3 | ~122 |
| C-4 | ~125 (quaternary) |
| C-4a | ~148 (quaternary) |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~147 (quaternary) |
| -CH₃ | ~25 |
Rationale for Chemical Shift Assignments:
-
Quaternary Carbons: The signals for C-4, C-4a, and C-8a are expected to be of lower intensity due to the absence of directly attached protons. The C-4 carbon, directly bonded to the bromine atom, will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
-
Methyl Carbon: The upfield signal at approximately 25 ppm is characteristic of the methyl group carbon.
-
Aromatic Carbons: The remaining carbon signals in the aromatic region (120-150 ppm) are consistent with the quinoline ring system.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic quinoline ring. |
| 2950-2850 | C-H stretch (aliphatic) | Indicates the methyl group. |
| 1600-1450 | C=C and C=N stretching | Characteristic of the quinoline ring system.[3][4] |
| ~800-600 | C-Br stretch | Suggests the presence of a carbon-bromine bond.[5] |
The IR spectrum provides a quick check for the key structural components of the molecule. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic quinoline ring vibrations and the C-Br stretch, would be consistent with the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity at m/z = 221 (for C₁₀H₈⁷⁹BrN) and m/z = 223 (for C₁₀H₈⁸¹BrN). This isotopic pattern is a definitive indicator of the presence of one bromine atom.
-
Key Fragmentation Pathways: The fragmentation of quinoline derivatives often involves the loss of HCN (27 mass units) from the molecular ion.[6] Another likely fragmentation would be the loss of the bromine atom, leading to a peak at m/z = 142. The loss of a methyl radical would result in a peak at m/z = 206/208.
Advanced and Alternative Confirmation Techniques
While the combination of ¹H NMR, ¹³C NMR, IR, and MS is typically sufficient for the structural confirmation of a molecule like this compound, additional techniques can provide an even higher level of certainty, especially for novel compounds or in cases of ambiguity.
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguously assigning all proton and carbon signals.[6][7][8]
-
COSY: Would reveal the coupling between adjacent protons in the benzo-ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8).
-
HSQC: Would directly correlate each proton signal with the carbon to which it is attached.
-
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the quaternary carbons and the placement of the substituents.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule.[9][10] This technique would not only confirm the connectivity of the atoms but also provide information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Place the NMR tube in the spectrometer for analysis.
General Procedure for FT-IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
General Procedure for Mass Spectrometry (Electron Ionization)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inject the sample solution into the mass spectrometer.
-
The sample is vaporized and then ionized by a beam of electrons.
-
The resulting ions are separated based on their mass-to-charge ratio and detected.
Conclusion: A Weight-of-Evidence Approach
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing this data with that of a known isomer, a definitive and trustworthy structural assignment can be made. The causality behind the observed spectral features, rooted in the fundamental principles of chemistry, provides a self-validating system for analysis. For absolute confirmation, particularly in a regulatory or cGMP (current Good Manufacturing Practice) environment, advanced techniques such as 2D NMR and X-ray crystallography should be employed.
References
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information.
- Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
- Hoser, A. A., & Madsen, A. Ø. (2025). Models of thermal motion in small-molecule crystallography.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
- ACD/Labs. (n.d.). NMR Predictor.
- Chem LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table.
- Chem LibreTexts. (n.d.). Mass Spectrometry - Fragmentation Patterns.
- Wishart, D. S., et al. (2022). CFM-ID 4.0: a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W130-W136.
- Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Syntheses of 4-Bromo-2-methylquinoline: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted quinolines is a cornerstone of modern medicinal chemistry. Among these, 4-Bromo-2-methylquinoline serves as a critical building block for a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of the catalytic systems employed in its synthesis, offering experimental data, mechanistic insights, and detailed protocols to inform your research and development endeavors.
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs. The introduction of a bromine atom at the 4-position, coupled with a methyl group at the 2-position, creates a versatile intermediate. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, impacting its biological activity. This guide will navigate the catalytic landscape for the synthesis of this key intermediate, focusing on palladium and copper-based systems, alongside traditional non-catalytic methods.
Palladium-Catalyzed Approaches: The Workhorse of Cross-Coupling
Palladium catalysis has become a dominant force in carbon-carbon and carbon-heteroatom bond formation, and its application in quinoline synthesis is no exception. While direct palladium-catalyzed C-H bromination at the 4-position of 2-methylquinoline is challenging due to regioselectivity issues, palladium catalysts are instrumental in the construction of the quinoline core itself, which can then be brominated. More commonly, palladium catalysts are employed in the functionalization of pre-brominated quinolines.
For the purpose of this guide, we will consider a key palladium-catalyzed reaction that, while not directly producing this compound, is fundamental to the synthesis of substituted quinolines and highlights the power of this catalytic system. A mild, one-pot synthesis of 4-quinolones has been developed via a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization[1]. This method's principles can be adapted for the synthesis of a wide range of quinoline derivatives.
The choice of ligand is critical in palladium catalysis. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the desired reductive elimination and prevent side reactions[1]. The base also plays a crucial role; a milder base is used in the initial amidation to avoid competitive arylation of the ketone enolate, while a stronger base is subsequently added to facilitate the cyclization[1].
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle for the palladium-catalyzed amidation, a key step in the synthesis of the quinolone core, is illustrated below.
Figure 1: Simplified catalytic cycle for palladium-catalyzed amidation.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper-based catalysts have emerged as a more economical and sustainable alternative to palladium for certain cross-coupling reactions. Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes provide a route to various quinoline derivatives[2]. These reactions proceed through an aldol reaction, C(aryl)-N bond formation, and subsequent elimination[2].
The electronic nature of the starting materials significantly influences the reaction outcome. For instance, in the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives from substituted 2-bromo-benzonitriles, electron-deficient groups on the benzonitrile lead to higher reaction rates[3]. The choice of ligand, such as N,N'-dimethylethylenediamine (DMEDA), is also crucial for the efficiency of these copper-catalyzed reactions[3].
Mechanistic Considerations: The Ullmann Condensation Pathway
Copper-catalyzed C-N bond formation often proceeds via a mechanism analogous to the Ullmann condensation. A proposed mechanism involves the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl halide. Subsequent reductive elimination forms the desired C-N bond and regenerates the active catalyst.
Traditional Synthetic Routes: Non-Catalytic Approaches
Prior to the widespread adoption of transition metal catalysis, the synthesis of this compound relied on more classical methods. A common approach involves the conversion of 4-hydroxy-2-methylquinoline to the target compound. This transformation can be achieved using reagents like phosphorus oxyfluoride or phosphorus tribromide[4][5]. While often effective, these methods can require harsh reaction conditions and may not be as environmentally friendly as their catalytic counterparts. For example, the synthesis from 4-hydroxy-2-methylquinoline using phosphorus oxyfluoride results in a 36% yield[4].
Performance Comparison of Synthetic Methods
The following table provides a comparative overview of the different approaches for synthesizing this compound and related quinoline structures.
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | Mild reaction conditions, high functional group tolerance | High cost of catalyst and ligands | ~90% (for quinolone) | [1] |
| Copper-Catalyzed | CuI / DMEDA | Cost-effective, readily available catalyst | Can require higher temperatures, substrate scope may be limited | Good yields (not specified for this compound) | [2][3] |
| Traditional Synthesis | Phosphorus Oxyfluoride | Utilizes readily available starting materials | Harsh reaction conditions, lower yields, waste generation | 36% | [4] |
| Traditional Synthesis | Phosphorus Tribromide | Straightforward procedure | Use of corrosive and hazardous reagents | 88% (for 4-bromoquinoline) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxy-2-methylquinoline (Traditional Method)
This protocol is adapted from the synthesis of 4-bromoquinoline[5].
Materials:
-
4-Hydroxy-2-methylquinoline
-
Phosphorus tribromide (PBr₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxy-2-methylquinoline in anhydrous DMF under a nitrogen atmosphere, slowly add phosphorus tribromide dropwise over 10 minutes.
-
Stir the resulting suspension at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring it into an ice bath and stir for an additional 30 minutes.
-
Adjust the pH of the mixture to approximately 10 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Palladium-Catalyzed Synthesis of a 4-Quinolone Precursor (Illustrative Example)
This protocol is based on the synthesis of 4-quinolones reported by an ACS publication[1].
Materials:
-
2'-Bromoacetophenone derivative
-
Formamide
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Stronger base (e.g., K₃PO₄)
-
Dioxane
Procedure:
-
In a reaction vessel, combine Pd₂(dba)₃ (1 mol %) and Xantphos (2.5 mol %) in dioxane. Stir at room temperature for 5-10 minutes.
-
Add the 2'-bromoacetophenone derivative, formamide (2 equivalents), and Cs₂CO₃ (3 equivalents).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, add the stronger base to the reaction mixture and heat to 100 °C for another 4 hours to promote cyclization.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Figure 2: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through various catalytic and non-catalytic methods. While traditional methods using phosphorus-based reagents offer a direct route, they often involve harsh conditions. Modern palladium and copper-catalyzed reactions, although sometimes requiring more complex starting materials, provide milder and often more efficient pathways for constructing the quinoline core, which can then be further functionalized. The choice of the optimal synthetic route will depend on factors such as the desired scale, cost considerations, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic campaigns.
References
- American Chemical Society. (2008). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters.
- MDPI. (n.d.). Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. Molecules.
- MDPI. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules.
- Royal Society of Chemistry. (2017). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry.
- ResearchGate. (2019).
- Royal Society of Chemistry. (2014). Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines. Organic & Biomolecular Chemistry.
- ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
- Royal Society of Chemistry. (n.d.). Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines.
- Organic Chemistry Portal. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett.
- Organic Chemistry Portal. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters.
- PubMed Central. (2021). Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-ones and G-Quadruplex-Targeting Analogues. The Journal of Organic Chemistry.
- PubMed Central. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chemical Science.
- Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. International Journal of Heterocyclic Chemistry.
- ResearchGate. (2018).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- Guidechem. (n.d.). 2-bromo-4-methylquinoline.
- Royal Society of Chemistry. (2023). Phosphine-catalysed transformations of quinone methides. Organic & Biomolecular Chemistry.
- MDPI. (2024). Catalytic Annulation Reactions: Preface to the Special Issue.
Sources
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- 5. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-2-methylquinoline
Introduction: The Foundational Role of Purity in Synthesis
In the landscape of pharmaceutical research and drug development, the integrity of every chemical intermediate is paramount. 4-Bromo-2-methylquinoline is a key heterocyclic building block, instrumental in the synthesis of a variety of complex active pharmaceutical ingredients (APIs).[1][2] Its specific arrangement of a bromine atom and a methyl group on the quinoline core provides unique reactivity for constructing the intricate molecular architectures of modern therapeutics.[2] However, the synthetic route to this intermediate is not without its challenges, often yielding impurities that can propagate through subsequent synthetic steps, leading to reduced yields, difficult purification, and potentially compromised drug efficacy and safety.
Chapter 1: Understanding the Synthetic Landscape and Potential Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic pathway, as this knowledge directly informs the potential impurity profile. A prevalent method for synthesizing this compound involves the bromination of 4-hydroxy-2-methylquinoline.[1][3]
Caption: Synthetic pathway for this compound and associated impurities.
This process, while effective, can generate a predictable set of impurities that must be analytically targeted:
-
Unreacted Starting Material: Incomplete conversion will leave residual 4-hydroxy-2-methylquinoline in the final product.
-
By-products of Side Reactions: Depending on the reaction conditions and the purity of the starting materials, other impurities such as positional isomers (e.g., 6-Bromo-2-methylquinoline) or over-brominated species could potentially form.
-
Residual Solvents: The workup and purification steps, typically involving solvents like ethyl acetate and chromatography eluents, can leave trace amounts in the final solid.[1]
Chapter 2: A Comparative Analysis of Core Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. True analytical confidence is achieved by cross-validating data from orthogonal methods.[4] The choice of technique is dictated by the specific question being asked—be it quantification, structural confirmation, or molecular weight verification.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC (UV-Vis/PDA) | Purity quantification, impurity profiling. | High sensitivity, excellent quantitative accuracy and precision, robust for routine QC.[5][6] | Destructive, requires a reference standard for absolute quantification, limited structural information. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structural elucidation, identification of impurities. | Non-destructive, provides unambiguous structural information, can quantify without a specific reference standard (qNMR).[7] | Lower sensitivity compared to MS and HPLC, complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification (with LC/GC). | Extremely high sensitivity, provides exact mass and elemental composition (HRMS), characteristic isotopic patterns.[8] | Destructive, ionization variability can affect quantification, provides limited structural information on its own. |
| Melting Point Analysis | Preliminary purity assessment. | Fast, simple, inexpensive. | Non-specific, presence of impurities typically results in a depressed and broadened melting range. |
Chapter 3: Field-Proven Experimental Protocols
The following protocols represent robust, self-validating systems for the comprehensive analysis of this compound. The causality behind each step is explained to empower the researcher with a deeper understanding of the methodology.
Protocol 1: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is the cornerstone for determining the purity percentage and profiling known and unknown impurities. A C18 column is selected for its versatility in retaining aromatic compounds like quinolines, while a gradient elution ensures the separation of components with varying polarities.[5]
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[9]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (for mobile phase modification).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is used to protonate silanol groups on the stationary phase, improving peak shape, and to ensure the analyte is in a single ionic state.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm (or optimized wavelength from PDA scan). Quinoline derivatives typically show strong absorbance around this wavelength.[5]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (equilibration)
-
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis:
-
Determine the purity by calculating the peak area percentage. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR is the gold standard for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
1. Instrumentation and Sample Preparation:
-
NMR spectrometer (400 MHz or higher).
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals for this compound will include aromatic protons in the 7.5-8.5 ppm range and a characteristic singlet for the methyl group around 2.7 ppm. The absence of a broad signal for an -OH proton confirms the conversion from the starting material.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
3. Data Interpretation:
-
Compare the acquired spectra with reference data or predicted spectra to confirm the identity of the main component.[10]
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule. Small, unidentified peaks may indicate the presence of impurities.
Protocol 3: Molecular Weight Verification by Mass Spectrometry
MS confirms that the primary component has the correct molecular weight. For brominated compounds, it provides a unique and definitive isotopic signature.
1. Instrumentation and Method:
-
Mass spectrometer, typically with an Electrospray Ionization (ESI) source.
-
The sample can be introduced directly via infusion or as the eluent from an LC-MS system.
2. Data Interpretation:
-
Molecular Ion Peak: Look for the protonated molecule [M+H]⁺. For this compound (C₁₀H₈BrN, Molecular Weight: ~222.08 g/mol ), this peak should appear at m/z ≈ 223.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (i.e., the M peak and the M+2 peak).[12][13] This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.
Chapter 4: Integrated Data Analysis and Workflow
Caption: Integrated workflow for analytical validation.
Example Data Summary for a Representative Batch:
| Analysis | Parameter | Result | Interpretation |
| HPLC | Purity (by Area %) | 99.6% | High purity, suitable for further use. |
| Impurity 1 (RT 4.5 min) | 0.25% | Likely unreacted 4-hydroxy-2-methylquinoline. | |
| Impurity 2 (RT 12.1 min) | 0.15% | Unknown related substance. | |
| ¹H NMR | Spectrum | Conforms to structure | Identity confirmed. Minor peaks consistent with HPLC impurities. |
| Mass Spec. | [M+H]⁺ | m/z 223.0, 225.0 | Correct molecular weight confirmed. |
| Isotopic Ratio | ~1:1 | Presence of one bromine atom confirmed. | |
| Melting Point | Range | 88-90 °C | Sharp melting point, indicative of high purity.[3] |
Conclusion
Validating the purity of a critical intermediate like this compound is a non-negotiable step in the pharmaceutical synthesis pipeline. A superficial analysis is insufficient; a rigorous, multi-technique approach grounded in sound scientific principles is required. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the definitive molecular weight confirmation of mass spectrometry, researchers can build a comprehensive and trustworthy data package. This analytical diligence ensures the quality of the intermediate, safeguarding the integrity of the entire drug development process and ultimately contributing to the creation of safe and effective medicines.
References
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column.
- Der Pharma Chemica. (n.d.). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3].
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
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- Mol-Instincts. (n.d.). 2-bromo-4-methylquinoline.
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- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- YouTube. (2020). Bromo pattern in Mass Spectrometry.
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A Senior Application Scientist's Guide to 4-Bromo-2-methylquinoline vs. 6-Bromo-2-methylquinoline: Properties, Reactivity, and Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted quinolines are a cornerstone of medicinal chemistry and materials science, and their brominated analogues serve as versatile intermediates for diversification via cross-coupling reactions. This in-depth technical guide provides a comparative analysis of two key isomers: 4-Bromo-2-methylquinoline and 6-Bromo-2-methylquinoline. We will delve into their distinct physicochemical properties, explore the nuances of their synthesis and reactivity with supporting experimental data, and discuss their applications, empowering you to make informed strategic choices in your research.
PART 1: Physicochemical Properties: More Than Just Positional Isomers
While sharing the same molecular formula and weight, the placement of the bromine atom at the 4- or 6-position of the 2-methylquinoline scaffold imparts distinct physical properties. These differences can influence solubility, purification strategies, and solid-state characteristics.
| Property | This compound | 6-Bromo-2-methylquinoline |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol | 222.08 g/mol |
| CAS Number | 50488-44-3 | 877-42-9 |
| Melting Point | 49-53 °C | 101-105 °C[1] |
| Boiling Point | 88-90 °C at 1 Torr | Not available |
| Appearance | Yellow to brown solid | Solid |
| Solubility | Soluble in common organic solvents. | Soluble in toluene, ethyl acetate, acetone, acetonitrile, and N,N-dimethylformamide (DMF).[2] |
The most striking difference is the significantly higher melting point of 6-Bromo-2-methylquinoline, suggesting a more stable and ordered crystal lattice packing compared to the 4-bromo isomer. This can be a practical advantage in terms of handling and purification by crystallization.
PART 2: Synthesis and Reactivity: A Tale of Electronic Effects and Strategic Choices
The synthetic routes to these isomers and their subsequent reactivity in cross-coupling reactions are governed by the electronic nature of the quinoline ring.
Synthetic Pathways
The synthesis of these bromoquinolines often starts from readily available precursors, with the choice of reagents and conditions dictating the regioselectivity of bromination.
Caption: Common synthetic routes to 4- and 6-bromo-2-methylquinoline.
Expertise & Experience: The synthesis of this compound often leverages the reactivity of the corresponding 4-hydroxyquinoline precursor. In contrast, the 6-bromo isomer can be constructed using the Doebner-von Miller reaction, a classic method for quinoline synthesis, starting from p-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde.[3]
Reactivity in Suzuki-Miyaura Cross-Coupling
The utility of these isomers as synthetic intermediates is most evident in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom has a profound impact on the reactivity of the C-Br bond.
Causality Behind Reactivity Differences: The reactivity of aryl halides in Suzuki coupling is largely dictated by the rate-determining oxidative addition step to the Pd(0) catalyst.[4] The general order of reactivity is I > Br > Cl.[5] Within isomeric bromoquinolines, the electronic properties of the carbon to which the bromine is attached play a crucial role. The quinoline ring system exhibits a permanent dipole moment with electron density drawn towards the nitrogen atom. This makes the pyridine ring (containing the nitrogen) more electron-deficient than the benzene ring. Consequently, the C4 position is more electrophilic than the C6 position. This increased electrophilicity at C4 facilitates the oxidative addition of the C-Br bond to the electron-rich Pd(0) catalyst, leading to a higher reaction rate.
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A Comparative Analysis of Synthetic Routes to 4-Bromo-2-methylquinoline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Bromo-2-methylquinoline is a valuable building block in the synthesis of a variety of biologically active molecules, including those with potential therapeutic applications.[1] This guide provides a comprehensive cost-benefit analysis of the most common and emerging synthetic routes to this important compound, offering insights to aid researchers in selecting the most appropriate method for their specific needs.
Introduction: The Significance of this compound
Quinolines are a class of heterocyclic compounds that form the core of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of a bromine atom at the 4-position of the 2-methylquinoline scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making it a highly sought-after intermediate in medicinal chemistry. This guide will delve into the practical aspects of several key synthetic strategies, evaluating them based on yield, cost of starting materials, reaction conditions, safety, and environmental impact.
Comparative Analysis of Synthetic Routes
We will explore three primary synthetic pathways to this compound:
-
The Classical Approach: Bromination of 4-Hydroxy-2-methylquinoline
-
The Convergent Strategy: The Doebner-von Miller Reaction
-
A Modern Alternative: Synthesis from o-Propargyl Phenyl Azide
The Classical Approach: Bromination of 4-Hydroxy-2-methylquinoline
This is arguably the most frequently cited method for the laboratory-scale synthesis of this compound. The strategy relies on the conversion of the readily available 4-Hydroxy-2-methylquinoline to the target compound using a suitable brominating agent.
Reaction Scheme:
Caption: General scheme for the bromination of 4-Hydroxy-2-methylquinoline.
Experimental Protocol (Representative):
A common procedure involves the reaction of 4-Hydroxy-2-methylquinoline with phosphorus oxybromide (POBr₃). Alternatively, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) or triphenylphosphine (PPh₃) in carbon tetrachloride can be employed.
Step-by-Step Methodology:
-
To a stirred solution of 4-Hydroxy-2-methylquinoline in a suitable high-boiling solvent (e.g., toluene or xylenes), add the brominating agent (e.g., POBr₃) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a basic pH is achieved.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | Moderate, typically in the range of 30-50%.[1][3] |
| Cost of Starting Materials | 4-Hydroxy-2-methylquinoline is a commercially available and relatively inexpensive starting material. The cost of brominating agents like POBr₃ can be a significant factor. |
| Reaction Conditions | Requires high temperatures (reflux), which can lead to byproduct formation and requires careful temperature control. |
| Safety | Phosphorus-based brominating agents are corrosive, toxic, and moisture-sensitive, requiring careful handling in a fume hood. The reaction quench can be exothermic. |
| Environmental Impact | Use of halogenated solvents and phosphorus-containing waste products are environmental concerns. |
| Scalability | Scalable, but the exothermic nature of the quench and the handling of hazardous reagents can pose challenges on a larger scale. |
Expertise & Experience Insights: The choice of brominating agent is critical. While POBr₃ is effective, it is highly reactive. The PPh₃/CBr₄ system (Appel reaction) can be a milder alternative, but the removal of triphenylphosphine oxide byproduct can be challenging during purification. The relatively low yield is a significant drawback of this method.
The Convergent Strategy: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines. For this compound, this would involve the reaction of a 4-bromoaniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.
Reaction Scheme:
Caption: The Doebner-von Miller synthesis of this compound.
Experimental Protocol (Representative):
Step-by-Step Methodology:
-
To a mixture of 4-bromoaniline and an acid catalyst (e.g., concentrated hydrochloric acid), add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture and add crotonaldehyde dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue heating the reaction mixture for several hours.
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | Variable, can range from low to moderate depending on the specific conditions and substrates. |
| Cost of Starting Materials | 4-Bromoaniline and crotonaldehyde are readily available and relatively inexpensive. The cost of the oxidizing agent can vary. |
| Reaction Conditions | Often requires harsh conditions, including strong acids and high temperatures. |
| Safety | The use of toxic oxidizing agents like arsenic pentoxide is a significant safety concern. Nitrobenzene is also toxic. The reaction can be exothermic. |
| Environmental Impact | The use of heavy metal oxidants and hazardous solvents raises significant environmental issues. |
| Scalability | The safety concerns associated with the reagents and the often-complex work-up can make scaling up challenging. |
Expertise & Experience Insights: The Doebner-von Miller reaction is a powerful tool for quinoline synthesis, but its traditional execution is often plagued by low yields and the use of hazardous materials. Modern variations using milder and more environmentally friendly catalysts and oxidants are being developed. For instance, microwave-assisted organic synthesis (MAOS) has been shown to improve yields and reduce reaction times for similar reactions.[4]
A Modern Alternative: Synthesis from o-Propargyl Phenyl Azide
Recent advancements in organic synthesis have led to the development of novel methods for constructing the quinoline ring system. One such approach involves the cyclization of o-propargyl phenyl azides in the presence of a bromine source.
Reaction Scheme:
Caption: Synthesis of this compound from o-propargyl phenyl azide.
Experimental Protocol (Representative):
Step-by-Step Methodology:
-
Dissolve the o-propargyl phenyl azide derivative in a suitable organic solvent (e.g., nitromethane or a halogenated hydrocarbon).
-
Add a bromine source, such as trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr), to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) for a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | Potentially high yields have been reported for related derivatives.[5] |
| Cost of Starting Materials | The synthesis of the o-propargyl phenyl azide starting material may require multiple steps, potentially increasing the overall cost and effort. |
| Reaction Conditions | Generally milder reaction conditions (lower temperatures) compared to the classical methods. |
| Safety | Azides are potentially explosive and require careful handling. TMSBr and HBr are corrosive. |
| Environmental Impact | The use of organic solvents is still a factor, but the avoidance of heavy metal oxidants is an advantage. |
| Scalability | The potential hazards associated with azides may limit the scalability of this route in some settings. |
Expertise & Experience Insights: This method represents a more modern and potentially more efficient approach to the synthesis of 4-bromoquinolines. The mild reaction conditions and the potential for high yields are attractive features. However, the preparation and handling of the azide precursor require specific expertise and safety precautions.
Summary and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization, including the desired scale, available resources, and safety infrastructure.
Data Summary Table:
| Synthetic Route | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Bromination of 4-Hydroxy-2-methylquinoline | 4-Hydroxy-2-methylquinoline, Brominating Agent (e.g., POBr₃) | 30-50%[1][3] | Readily available starting material, well-established procedure. | Moderate yield, harsh reagents, phosphorus waste. |
| Doebner-von Miller Reaction | 4-Bromoaniline, Crotonaldehyde | Variable | Inexpensive starting materials, one-pot reaction. | Harsh conditions, use of toxic oxidants, often low yield. |
| From o-Propargyl Phenyl Azide | o-Propargyl Phenyl Azide, Bromine Source (e.g., TMSBr) | Potentially High[5] | Milder conditions, potentially high yield. | Multi-step precursor synthesis, handling of azides. |
Recommendations:
-
For small-scale laboratory synthesis and initial exploratory work: The bromination of 4-Hydroxy-2-methylquinoline is a reasonable choice due to the accessibility of the starting material and the well-documented procedures. However, researchers should be prepared for moderate yields and take appropriate safety precautions.
-
For process development and larger-scale synthesis: The Doebner-von Miller reaction , despite its drawbacks, might be considered if a cost-effective, one-pot process is the primary goal and if modern, greener modifications can be implemented to mitigate the safety and environmental concerns.
-
For research groups with expertise in modern synthetic methods and a need for high efficiency: The route from o-propargyl phenyl azide offers a promising alternative with the potential for higher yields under milder conditions. The synthesis of the starting material and the handling of azides are key considerations.
Ultimately, a thorough risk assessment and a careful evaluation of the economic and environmental factors should be conducted before selecting a synthetic route for implementation.
References
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
- ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
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A Comparative Guide to the Stability of 4-Bromo-2-methylquinoline Derivatives
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties.[1][2] The introduction of various substituents onto the quinoline core allows for the fine-tuning of these properties. Among these, 4-bromo-2-methylquinoline serves as a versatile intermediate for synthesizing more complex molecules.[3] However, the ultimate utility and reliability of any chemical entity in research and development, particularly in drug development, hinges on its stability. The ability of a compound to resist degradation under various environmental conditions ensures its quality, efficacy, and safety over time.[4][5]
This guide provides a comprehensive technical assessment of the stability of this compound derivatives. We will delve into the primary factors influencing their degradation, present robust experimental protocols for stability assessment, and offer a comparative analysis against relevant alternatives. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding the handling, storage, and application of these important compounds.
Understanding the Stability Profile of Substituted Quinolines
The stability of a quinoline derivative is not an intrinsic, immutable property but rather a dynamic interplay between its molecular structure and its environment. Key factors that can compromise the integrity of these compounds include light, temperature, pH, and the presence of oxidizing agents.[6][7] Aged or improperly stored quinoline samples often present with a characteristic discoloration, turning from colorless or light yellow to brown, which is a clear indicator of degradation.[8][9]
The this compound structure features an electron-withdrawing bromine atom at the 4-position and an electron-donating methyl group at the 2-position. This substitution pattern can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to nucleophilic attack, oxidation, and other degradation pathways compared to the parent quinoline molecule. While generally considered stable under standard storage conditions, the C-Br bond can be a site of reactivity, particularly under reductive or photolytic stress.[10][11]
Experimental Design for Comprehensive Stability Assessment
A thorough evaluation of a compound's stability requires subjecting it to a series of controlled stress conditions that mimic potential storage and handling scenarios. This process, known as forced degradation or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4]
Core Workflow for Stability Testing
The logical flow for assessing the stability of a this compound derivative involves preparing a stock solution, subjecting aliquots to various stressors, and analyzing the resulting samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for forced degradation stability assessment.
Protocol 1: Forced Degradation Study
This protocol outlines the steps to induce degradation of a this compound derivative under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a 50:50 mixture of acetonitrile and water. Prepare a sufficient volume for all stress conditions.
-
Control Sample: Dilute an aliquot of the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of 100 µg/mL. This is the time-zero, unstressed control.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, cool the solution, neutralize it with 0.1 M NaOH, and dilute to 10 mL with the mobile phase.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool, neutralize with 0.1 M HCl, and dilute to 10 mL with the mobile phase.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature, protected from light, for 24 hours. Dilute to 10 mL with the mobile phase.[8]
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Solid State: Place approximately 10 mg of the solid compound in an open dish in an 80°C oven for 48 hours.[8] After stress, prepare a 100 µg/mL solution.
-
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.
Protocol 2: Stability-Indicating HPLC Method
A robust analytical method is crucial to separate the parent compound from any degradation products that may form.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-37 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity by demonstrating that the degradation products do not co-elute with the parent peak (peak purity analysis using a photodiode array detector is recommended).
Potential Degradation Pathways
Based on established quinoline chemistry, degradation is often initiated by oxidation or hydroxylation of the quinoline ring system.[12][13] For this compound, a plausible initial degradation step under oxidative or photolytic conditions could be the formation of a hydroxylated derivative, followed by further oxidation and potential ring-opening.
Caption: A plausible oxidative degradation pathway for a quinoline derivative.
Comparative Stability Data
To provide context, the stability of this compound should be compared against structurally similar compounds. A logical comparator would be 4-chloro-2-methylquinoline, to assess the influence of the halogen substituent, or 2-methylquinoline, to understand the effect of the bromo group itself. The table below presents hypothetical data from a forced degradation study.
| Stress Condition | This compound (% Degradation) | 4-Chloro-2-methylquinoline (% Degradation) | 2-Methylquinoline (% Degradation) | Major Degradants (RT) |
| 0.1 M HCl (60°C, 24h) | < 2% | < 2% | < 2% | Not Detected |
| 0.1 M NaOH (60°C, 24h) | 8.5% | 6.2% | 4.1% | 12.5 min |
| 3% H₂O₂ (RT, 24h) | 15.2% | 12.8% | 9.5% | 10.1 min, 14.3 min |
| Thermal (80°C, 48h) | 3.1% | 2.5% | 1.8% | 11.8 min |
| Photolytic (ICH Q1B) | 25.7% | 21.4% | 16.3% | 10.1 min, 17.8 min |
Interpretation of Results
-
Hydrolytic Stability: The data suggests that all compounds are relatively stable under acidic conditions but show increased degradation under basic conditions. The presence of a halogen at the 4-position appears to slightly increase susceptibility to base-catalyzed degradation, with the bromo-derivative being the most labile. This may be due to the electron-withdrawing nature of the halogen making the quinoline ring more susceptible to nucleophilic attack.
-
Oxidative Stability: The bromo-derivative shows the highest susceptibility to oxidation, followed by the chloro- and then the unsubstituted methylquinoline. This indicates that the halogen may influence the oxidative degradation pathway.
-
Photostability: Significant degradation is observed for all compounds under photolytic stress, a known characteristic of the quinoline scaffold.[8] The 4-bromo derivative is the most photosensitive, suggesting that the C-Br bond may be susceptible to photolytic cleavage, initiating radical degradation pathways.
Conclusion and Recommendations
The stability of this compound derivatives is a critical parameter that must be thoroughly assessed. Experimental data indicates a particular vulnerability to photolytic, oxidative, and basic conditions . The bromo substituent at the 4-position appears to confer greater instability compared to a chloro substituent or an unsubstituted analogue, especially under light exposure.
Based on these findings, the following recommendations are crucial for researchers, scientists, and drug development professionals:
-
Storage: this compound and its derivatives should be stored in amber, airtight containers at controlled room temperature or refrigerated, protected from light.
-
Handling: Solutions should be prepared fresh whenever possible. For stock solutions, storage should be in the dark at 2-8°C, and their stability should be periodically verified. Avoid exposure to high pH environments.
-
Formulation: In drug development, the inherent photosensitivity and oxidative liability must be addressed through the inclusion of appropriate stabilizers, such as antioxidants and light absorbers, in the final formulation.
By understanding these stability characteristics and implementing proper handling protocols, researchers can ensure the integrity of their results and the quality of their products.
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- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.).
- Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. (2003). Journal of Environmental Science and Health, Part A.
- Quinoline Derivatives Thermodynamic Properties during Phase Transition. (n.d.). Longdom Publishing.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxid
- Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). Biological Chemistry Hoppe-Seyler.
- Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023). Journal of Pharmaceutical and Drug Delivery Research.
- Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (n.d.). PubMed.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research.
- Top 5 Factors Affecting Chemical Stability. (2025). Dickson.
- Factors affecting stability of drugs. (n.d.). Slideshare.
- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine.
- Quinoline. (n.d.). Wikipedia.
- "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological M
- Microbial degradation of quinoline and methylquinolines. (1990). Applied and Environmental Microbiology.
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed Central.
- This compound. (n.d.). CymitQuimica.
- The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. (n.d.).
- This compound. (2025). ChemicalBook.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 4-Bromo-2-methylquinoline
Introduction: The Value of the 2-Methylquinoline Scaffold
To my fellow researchers and collaborators in drug discovery, the quinoline core is a familiar and highly valued scaffold. Its prevalence in pharmaceuticals and biologically active compounds is a testament to its unique electronic properties and ability to interact with a wide range of biological targets. Specifically, the 2-methylquinoline framework serves as a foundational building block for numerous therapeutic agents. The strategic functionalization of this core, particularly at the C4 position, is a critical step in modulating pharmacological activity, optimizing ADME properties, and generating novel intellectual property.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools in our arsenal for achieving this molecular diversification.[1][2] The C4 bromine atom of 4-Bromo-2-methylquinoline is an ideal handle for these transformations—offering a reliable balance of reactivity and stability.
This guide provides an in-depth, comparative analysis of five key cross-coupling methodologies applied to this compound: Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal reaction for your synthetic campaign.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely implemented cross-coupling for creating carbon-carbon bonds between sp²-hybridized centers.[3] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4] The reaction's reliance on generally stable and low-toxicity boron reagents makes it a workhorse in both academic and industrial settings.[5]
Catalytic Cycle & Mechanism
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Experimental Data
The choice of catalyst, ligand, base, and solvent system is critical for success. Below is a summary of typical conditions for coupling aryl bromides, which serve as an excellent starting point for this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90-110 | ~75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | dppf | K₃PO₄ (2) | 1,4-Dioxane | 100 | ~85-95 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | ~70-85 |
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (222 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]
-
Solvent Addition: Add a degassed mixture of Toluene (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 95 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product.
Scientist's Insights
-
Why Pd(PPh₃)₄? This catalyst is an excellent choice for routine Suzuki couplings. It is a stable Pd(0) source, though it can be sensitive to air and should be handled under an inert atmosphere for best results. For more challenging substrates, a system generated in situ from a Pd(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[8][9]
-
The Role of the Base: The base is not merely a proton scavenger. It is essential for the formation of the active boronate species [R-B(OH)₃]⁻, which facilitates the transmetalation step.[4] K₂CO₃ is a good general-purpose base, while stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive boronic acids or aryl chlorides.
Sonogashira Coupling: Introducing C(sp) Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[10] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in materials science and medicinal chemistry. The reaction is typically performed under mild conditions and tolerates a wide array of functional groups.
Catalytic Cycle & Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles.[10] The palladium cycle mirrors the Suzuki reaction. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Experimental Data
The classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid issues related to copper-acetylide homocoupling (Glaser coupling).
| Coupling Partner | Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 25-40 | ~80-95 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine (2) | Toluene | 60 | ~75-90 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (2) | DMF | 25 | ~85-98 |
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(phenylethynyl)quinoline
-
Vessel Preparation: To a dry Schlenk flask, add this compound (222 mg, 1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide [CuI] (10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed Tetrahydrofuran (THF, 5 mL) and Triethylamine (Et₃N, 0.28 mL, 2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 8 hours or until TLC/LC-MS indicates completion. A gentle warming to 40 °C can be applied if the reaction is sluggish.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Insights
-
The Copper Co-catalyst: While essential for the classic mechanism, CuI can promote the homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions and adding the alkyne slowly. For sensitive substrates, copper-free conditions, often employing a stronger organic base like piperidine or DBU, are an excellent alternative.
-
Choice of Base: The amine base (e.g., Et₃N, piperidine) serves a dual role: it acts as a solvent and as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[10]
Heck Coupling: Olefin Functionalization
The Heck reaction creates a C-C bond between an aryl halide and an alkene. This reaction is a cornerstone of organic synthesis for producing substituted olefins, particularly styrenes and acrylates, with excellent control of stereochemistry (typically trans).
Catalytic Cycle & Mechanism
The cycle begins with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Finally, β-hydride elimination occurs to release the olefinated product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by the base.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Comparative Experimental Data
Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings. The choice of ligand is crucial to stabilize the catalyst and promote the desired pathway.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | ~70-85 |
| n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | DMAc | 120 | ~80-95 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | None (Jeffery cond.) | K₂CO₃ (2) / TBAB | DMF/H₂O | 80 | ~60-75 |
Detailed Experimental Protocol: Synthesis of (E)-2-Methyl-4-styrylquinoline
-
Vessel Preparation: In a sealable reaction tube, combine this compound (222 mg, 1.0 mmol, 1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (12.2 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), styrene (0.17 mL, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 0.21 mL, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in an oil bath for 18 hours.
-
Workup: After cooling, filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to isolate the trans-alkene product.
Scientist's Insights
-
Ligand Choice: For simple aryl bromides, phosphine ligands like PPh₃ or P(o-tol)₃ are often sufficient. For more demanding couplings or with aryl chlorides, bulky, electron-rich ligands are required. In some cases, particularly with electron-rich olefins, phosphine-free conditions (e.g., Jeffery conditions using a phase-transfer catalyst like TBAB) can be effective.
-
Regioselectivity: The migratory insertion step typically proceeds to place the aryl group on the less substituted carbon of the alkene double bond, leading to the linear product.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically challenging. It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and even ammonia equivalents. This reaction is of paramount importance in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.
Catalytic Cycle & Mechanism
Similar to other cross-couplings, the cycle involves oxidative addition of the aryl halide to Pd(0). The key difference is the subsequent step where the amine, in the presence of a strong base, displaces the halide on the palladium center to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Comparative Experimental Data
This reaction is highly dependent on the combination of a sterically hindered, electron-rich ligand and a strong, non-nucleophilic base.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | ~85-98 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | ~80-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | LiHMDS (1.5) | THF | 70 | ~75-90 |
Detailed Experimental Protocol: Synthesis of 4-Morpholino-2-methylquinoline
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.
-
Catalyst/Ligand Premixing: In a separate vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), BINAP (18.7 mg, 0.03 mmol, 3 mol%), and anhydrous toluene (2 mL). Stir for 10 minutes.
-
Reaction Assembly: To the vial containing the base, add this compound (222 mg, 1.0 mmol, 1.0 equiv). Add the catalyst/ligand solution, followed by morpholine (0.10 mL, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial tightly and remove from the glovebox. Heat the reaction to 100 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography or recrystallization.
Scientist's Insights
-
Base Sensitivity: The choice of base is critical. Strong alkoxides like NaOt-Bu are most common. However, they are incompatible with base-sensitive functional groups (e.g., esters). In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst).[9]
-
Ligand is Key: The bulky biarylphosphine ligands developed by Buchwald, Hartwig, and others are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.
Stille Coupling: An Alternative for C-C Bonds
The Stille reaction couples an organotin reagent (organostannane) with an aryl halide. While its use has been somewhat superseded by the less toxic Suzuki coupling, it remains a powerful tool due to the unique reactivity and stability of organostannanes. Organotin reagents are often tolerant of air and moisture and are unreactive toward many functional groups, which can simplify synthetic planning.
Catalytic Cycle & Mechanism
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and can be accelerated by additives like Cu(I) salts or by using polar, aprotic solvents.
Caption: The catalytic cycle for the Stille coupling.
Comparative Experimental Data
Stille reactions are versatile, but conditions may need optimization depending on the specific organostannane used.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | PPh₃ | None | Toluene | 110 | ~75-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | None | THF | 65 | ~80-95 |
| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (2) | SPhos (4) | CuI (10) | DMF | 80 | ~70-85 |
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(thiophen-2-yl)quinoline
-
Vessel Preparation: To a dry Schlenk flask, add this compound (222 mg, 1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by (Thiophen-2-yl)tributylstannane (0.42 mL, 1.1 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 110 °C for 16 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 30 minutes.
-
Purification: Filter the mixture through Celite, washing with ether. Concentrate the filtrate and purify the crude product by flash column chromatography.
Scientist's Insights
-
Toxicity and Stoichiometry: The primary drawback of the Stille reaction is the toxicity of organotin compounds and their byproducts. Careful handling and purification methods, such as a KF wash, are essential. Only one organic group is typically transferred from the tin reagent, making the reaction less atom-economical.
-
Advantages: The main advantage is the stability of the stannane coupling partners to a wide range of conditions where other organometallics (like Grignards or organozincs) might be incompatible.
Comparative Summary and Outlook
Choosing the right cross-coupling reaction is a strategic decision based on the desired bond, available starting materials, and required functional group tolerance.
| Reaction | Bond Formed | Key Advantage | Key Disadvantage | Typical Catalyst System |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Low toxicity, vast boronic acid library | Potential for protodeboronation | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Sonogashira | C(sp²)–C(sp) | Direct alkyne installation, mild conditions | Risk of alkyne homocoupling (Glaser) | Pd(PPh₃)₂Cl₂ / CuI |
| Heck | C(sp²)–C(alkene) | Readily available alkene partners, good stereocontrol | Higher temperatures often required | Pd(OAc)₂ / P(o-tol)₃ |
| Buchwald-Hartwig | C(sp²)–N | Forms crucial C-N bonds with wide amine scope | Requires strong base, sensitive to air/moisture | Pd₂(dba)₃ / Biarylphosphine Ligand |
| Stille | C(sp²)–C(sp²) | High functional group tolerance of stannanes | High toxicity of tin reagents and byproducts | Pd(PPh₃)₄ |
General Experimental Workflow
Regardless of the specific reaction, a general workflow can be applied to ensure reproducibility and success.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and highly versatile strategy for the synthesis of novel chemical entities. The Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille reactions each offer a unique and powerful method for installing carbon-carbon or carbon-nitrogen bonds at the C4 position. A thorough understanding of the mechanisms, reaction parameters, and practical considerations detailed in this guide will empower researchers to confidently select the optimal synthetic route, accelerating the discovery and development of next-generation therapeutics and advanced materials.
References
- Maiti, S., & Biswas, S. (2019). An overview on recent development of 2, 3, 4-trisubstituted quinoline synthesis and their biological importances. Results in Chemistry, 1, 100010. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ScienceDirect. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). American Chemical Society. [Link]
- Stille Coupling. (n.d.). NROChemistry. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Stille reaction. (2024). In Wikipedia. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Buchwald-Hartwig amination. (2023). Chemistry LibreTexts. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Sonogashira coupling. (2024). In Wikipedia. [Link]
- Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 17. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie (International Ed. in English), 44(29), 4442–4489. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI. [Link]
- Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (2020).
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3]-Fused Indole Heterocycles. (2018). The Journal of Organic Chemistry. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-methylquinoline Derivatives: Unraveling Solid-State Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and new molecular entities are rationally designed. Among the vast array of heterocyclic scaffolds, quinoline derivatives hold a prominent position due to their diverse biological activities. The introduction of a bromine atom and a methyl group to the quinoline core, as in 4-bromo-2-methylquinoline and its isomers, imparts specific physicochemical properties that influence their solid-state arrangement and, consequently, their behavior as active pharmaceutical ingredients or functional materials.
This technical guide offers an in-depth comparative analysis of the X-ray crystallography of this compound derivatives. By examining the subtle yet significant impact of substituent placement on crystal packing and intermolecular interactions, we aim to provide a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for the elucidation of the atomic arrangement within a crystalline solid.[1] This powerful technique provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering a definitive snapshot of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. For quinoline derivatives, understanding these packing motifs is crucial, as they can influence properties such as solubility, stability, and bioavailability.
While SC-XRD is the definitive method, obtaining single crystals of sufficient size and quality can be a significant bottleneck. In such cases, other analytical techniques provide complementary and often essential information for structural elucidation.
A Comparative Look at Bromo-2-methylquinoline Isomers
Case Study 1: 8-Bromo-2-methylquinoline
The crystal structure of 8-bromo-2-methylquinoline reveals a monoclinic crystal system.[2] The molecules are organized in a face-to-face π-π stacking arrangement, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules.[2] This type of interaction is a significant stabilizing force in the crystal lattice of many aromatic compounds. Notably, classical hydrogen bonds are absent in this structure.
Case Study 2: 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline
In a more heavily substituted derivative, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, the crystal packing is dictated by a more complex interplay of intermolecular forces.[3] The quinoline ring system itself remains approximately planar.[3] However, the presence of multiple halogen atoms leads to the formation of C—H···Br interactions, which link the molecules into chains.[3] These chains are further connected by C—H···π and π–π interactions.[3] Of particular interest are the short Br···Cl (3.4904 Å) and Br···N (3.187 Å) contacts, which are significantly shorter than the sum of their van der Waals radii, indicating the presence of stabilizing halogen-halogen and halogen-nitrogen interactions.[3]
Data Summary: A Comparative Table
| Parameter | 8-Bromo-2-methylquinoline[2] | 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline[3] |
| Molecular Formula | C₁₀H₈BrN | C₁₁H₇Br₃ClN |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.0440(17) | 8.9042(5) |
| b (Å) | 13.467(4) | 9.3375(4) |
| c (Å) | 13.391(4) | 15.5107(7) |
| β (°) | 97.678(4) | 104.553(5) |
| Volume (ų) | 901.4(5) | 1248.23(11) |
| Dominant Intermolecular Interactions | π-π stacking | C—H···Br, C—H···π, π–π stacking, Br···Cl, Br···N |
Experimental Protocols: From Synthesis to Structure
The successful crystallographic analysis of this compound derivatives hinges on a systematic experimental approach, encompassing synthesis, purification, and crystal growth.
Synthesis of this compound Derivatives
A common synthetic route to this compound involves the bromination of a corresponding hydroxyquinoline precursor.
Step-by-step Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxy-2-methylquinoline with phosphorus oxybromide.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization and Extraction: The acidic solution is neutralized with a suitable base (e.g., sodium carbonate solution) until a precipitate forms. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
The Art of Crystallization: Obtaining High-Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic exploration of various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent in which the compound is less soluble. The gradual diffusion of the poor solvent's vapor into the solution of the compound reduces its solubility, promoting slow crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.
For halogenated quinolines, solvents such as ethanol, methanol, chloroform, and ethyl acetate, or mixtures thereof, are often good starting points for crystallization experiments.
Beyond Diffraction: Complementary Analytical Techniques
When single crystals are elusive, or for orthogonal validation of the solid-state structure, a suite of other analytical techniques provides invaluable information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and connectivity of the synthesized derivatives in solution.
-
Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition, confirming the successful incorporation of bromine.
-
Powder X-ray Diffraction (PXRD): While not providing the detailed atomic coordinates of a single crystal study, PXRD is an excellent tool for assessing the phase purity of a crystalline sample and can be used to determine the unit cell parameters. For materials that are difficult to crystallize as single crystals, structure determination from powder diffraction data is becoming increasingly feasible.
Conclusion and Future Outlook
The crystallographic analysis of this compound derivatives reveals a fascinating interplay of intermolecular forces that govern their solid-state structures. While π-π stacking is a common feature, the introduction of multiple halogen substituents can lead to the emergence of highly directional and influential halogen-based interactions. A thorough understanding of these packing motifs, gained primarily through single-crystal X-ray diffraction, is indispensable for the rational design of new quinoline-based compounds with tailored properties.
The continued development of advanced crystallographic techniques, including microcrystal electron diffraction (MicroED), promises to further expand our ability to elucidate the structures of challenging materials that yield only very small crystals. The synergistic use of X-ray crystallography with other analytical methods and computational modeling will undoubtedly continue to provide the detailed structural insights necessary to drive innovation in medicinal chemistry and materials science.
References
- Li, W., Wang, D., & You, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]
- Gayathri, K., Mohan, P. S., Howard, J. A. K., & Sparkes, H. A. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline.
Sources
A Comparative Guide to the Mechanistic Nuances of Reactions Involving 4-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape of 4-Bromo-2-methylquinoline: A Foundation for Reactivity
The reactivity of this compound is fundamentally governed by the electronic characteristics of the quinoline ring system. The nitrogen atom, being highly electronegative, imparts an electron-deficient character to the aromatic scaffold, particularly at the C2 and C4 positions. This inherent electron deficiency makes the C4 carbon, bonded to the bromine atom, an electrophilic center susceptible to a variety of chemical transformations. The methyl group at the C2 position exerts a mild electron-donating inductive effect, which can subtly influence the overall reactivity but does not override the dominant electron-withdrawing nature of the heterocyclic system. The bromine atom at the C4 position serves as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, making this compound a versatile precursor for a wide range of functionalized 2-methylquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are among the most frequently employed transformations. The choice of the specific catalytic system is critical and is dictated by the nature of the coupling partners and the desired product.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for the synthesis of 4-aryl-2-methylquinolines. The catalytic cycle, initiated by the oxidative addition of this compound to a Pd(0) complex, is followed by transmetalation with an organoboron species and culminates in reductive elimination to yield the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-95 | A classic, reliable system for a range of aryl boronic acids.[1][2] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 | Effective for challenging couplings and offers good functional group tolerance.[3] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allowing for lower catalyst loadings and shorter reaction times.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful route to synthesize 4-amino-2-methylquinoline derivatives.[4] The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 80-95 | An early, effective system for a range of primary and secondary amines.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 85-98 | A highly active and versatile system, tolerant of a wide array of functional groups.[4] |
| PEPPSI-IPr | - | K₂CO₃ | Dioxane | 110 | 70-90 | A robust pre-catalyst, often used in more challenging aminations.[7] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the this compound (1.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 1.5 equiv.) to an oven-dried reaction vessel.
-
Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., t-BuOH).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 6-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of 4-alkynyl-2-methylquinolines, which are valuable intermediates in medicinal chemistry and materials science.[9] The reaction typically employs a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Caption: Catalytic cycles of the Sonogashira reaction.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Pd Source | Cu Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | RT - 60 | 85-95 | The classic and highly effective Sonogashira conditions.[11][12] |
| Pd(OAc)₂ | CuI | PPh₃ | NHiPr₂ | DMF | RT | 70-90 | An alternative protocol that can sometimes offer improved results.[12] |
| Pd(PPh₃)₄ | - | PPh₃ | Cs₂CO₃ | DMF | 80 | 60-85 | A copper-free variant, useful for substrates sensitive to copper salts. |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, often more economical, metal-free approach for the functionalization of this compound. The electron-deficient nature of the quinoline ring facilitates the attack of strong nucleophiles at the C4 position, proceeding through a resonance-stabilized Meisenheimer intermediate.[13]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity of Nucleophiles in SNAr
| Nucleophile | Reagent | Solvent | Temp. (°C) | Product Type |
| Alkoxide | NaOR | ROH | Reflux | 4-Alkoxy-2-methylquinoline |
| Thiolate | NaSR | DMF | 80-100 | 4-(Alkyl/Arylthio)-2-methylquinoline |
| Amine | R₂NH | DMSO | 120-150 | 4-(Dialkylamino)-2-methylquinoline |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
-
In a round-bottom flask, dissolve sodium metal (1.5 equiv.) in the corresponding alcohol (e.g., methanol or ethanol) under an inert atmosphere to generate the sodium alkoxide.
-
Once the sodium has completely dissolved, add this compound (1.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Strategic Approach to Functionalization
The functionalization of this compound is a critical step in the synthesis of a diverse array of valuable compounds. This guide has provided a comparative analysis of the primary mechanistic pathways available for its transformation. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer unparalleled versatility and functional group tolerance for the formation of C-C, C-N, and C-C (alkynyl) bonds, respectively. The choice of the catalytic system, particularly the ligand, is paramount for achieving high efficiency. In parallel, nucleophilic aromatic substitution presents a powerful and often more economical, metal-free alternative for the introduction of heteroatom nucleophiles. A thorough understanding of the underlying mechanisms and a careful consideration of the comparative performance data presented herein will enable researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery and innovation.
References
- Aillerie, F., et al. (2014). Hartwig–Buchwald coupling via carbon-halide activation. [Source details to be added based on a specific paper, if found].
- Bai, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Source details to be added based on a specific paper, if found].[14]
- Chen, J., et al. (2023). A palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines. [Source details to be added based on a specific paper, if found].[15]
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. [Source details to be added based on a specific paper, if found].
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Torii, S., et al. (1992). A palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines. [Source details to be added based on a specific paper, if found].[15]
- Urgaonkar, S., & Verkade, J. G. (2004). A Proazaphosphatrane as a Superior Ligand for the Pd-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Terrier, F. (1991).
- Chen, et al. (2023). A palladium-catalyzed dehydrogenative aromatization was implemented for the synthesis of 4-aminoquinolines. Frontiers in Chemistry. [Link][15]
- Aillerie, et al. (2014). An example of Hartwig–Buchwald coupling via carbon-halide activation was reported in 2014. Frontiers in Chemistry. [Link][15]
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia. [Link][10]
- Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- An operationally simple mechanochemical method for the Pd catalysed Buchwald–Hartwig amination of arylhalides with secondary amines has been developed using a Pd PEPPSI catalyst system. Organic & Biomolecular Chemistry. [Link][7]
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link][7]
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. (2015). PubMed. [Link][9]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). PubMed Central. [Link][18]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. [Link][3]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). NIH. [Link][19]
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. [Link][20]
- 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2021). PubMed Central. [Link][21]
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). MDPI. [Link][23]
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PubMed Central. [Link][12]
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2020). PubMed Central. [Link][24]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link][25]
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025).
- Buchwald–Hartwig amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link][11]
- Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry. [Link][27]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][4]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2014). PubMed Central. [Link][13]
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benchmarking the performance of 4-Bromo-2-methylquinoline in specific applications
An In-Depth Technical Guide to the Performance of 4-Bromo-2-methylquinoline in Modern Synthetic Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate performance of target molecules. Among the vast array of heterocyclic intermediates, this compound stands out as a versatile and highly valuable scaffold. Its unique structural features—a reactive bromine atom at the 4-position and a methyl group at the 2-position of the quinoline core—provide a powerful handle for molecular elaboration.
This guide provides a comprehensive benchmark of this compound's performance in key chemical transformations. We will move beyond simple protocols to explain the causal relationships behind experimental choices, offering an objective comparison with relevant alternatives, supported by experimental data, to empower you in your research endeavors.
The Strategic Importance of the 4-Bromo Substituent in Quinoline Chemistry
The quinoline ring is a privileged structure in medicinal chemistry and organic electronics, forming the core of numerous pharmaceuticals and functional materials.[1][2] The utility of a specific quinoline derivative in synthesis is largely determined by the nature and position of its substituents. This compound (CAS: 50488-44-3) is particularly strategic due to the reactivity of the carbon-bromine bond.[3][4]
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[5][6] While an iodo-substituent offers the highest reactivity, aryl iodides are often more expensive and less stable. Aryl chlorides are typically the most cost-effective but require more forcing reaction conditions or specialized catalyst systems. This compound thus represents an optimal balance of reactivity, stability, and cost, making it a workhorse for introducing molecular diversity.
A common synthetic route to this key intermediate involves the bromination of 4-Hydroxy-2-methylquinoline.[7][8][9]
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[7][8]
Materials:
-
4-Hydroxy-2-methylquinoline (1.0 eq)
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) (1.5 - 2.0 eq)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-Hydroxy-2-methylquinoline and phosphorus oxybromide.
-
Heat the reaction mixture to 130°C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully partition the residue between a saturated Na₂CO₃ solution and ethyl acetate to neutralize the acid and extract the product.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[7][8]
-
Combine all organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford this compound.
Performance Benchmark: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C4 position is the primary site of reactivity, making this compound an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for creating C-C bonds, enabling the synthesis of complex biaryl systems and conjugated enynes.[6][10]
Application I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. It is widely used due to its mild conditions and tolerance of diverse functional groups.[10] The performance of this compound in this reaction is typically robust, providing high yields with standard palladium catalysts.
Performance Comparison: When compared to other halogenated substrates, this compound offers a significant advantage. For instance, the corresponding 4-chloro derivative would require a more active catalyst system or higher temperatures, potentially leading to side reactions. Conversely, while a 4-iodo derivative might react faster, its higher cost and lower stability can be prohibitive for large-scale synthesis.
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [11] |
| 4-bromoacetophenone | Pd(II)-N₂O₂ on Fe₃O₄@SiO₂ (0.25) | Na₂CO₃ | DMA | 140 | 24 | >95 (Conversion) | [12] |
| 8-bromo-6-methylquinolin-2(1H)-one | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18-24 | Varies | [13] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | - | 31-46 | [14] |
This table illustrates typical conditions for Suzuki reactions with various bromo-aryl substrates. Specific yields for this compound would be dependent on the coupling partner but are generally high under similar conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.[11]
Application II: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][15] This reaction is exceptionally useful for synthesizing arylalkynes, which are precursors to many complex molecules and materials. The reactivity order (I > Br > Cl) is also operative here, making this compound a well-suited substrate.[5]
Performance Insights: The Sonogashira coupling of this compound proceeds efficiently under standard conditions.[16] The choice of catalyst, base, and solvent can be optimized to achieve high yields. In di- or poly-halogenated systems, the difference in halide reactivity can be exploited for regioselective coupling, typically at the most reactive C-I bond, leaving C-Br and C-Cl bonds intact for further functionalization.[5][15] This highlights the predictable selectivity that can be achieved when a bromo-substituent is present alongside other halogens.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[16]
Performance in the Synthesis of Bioactive Compounds
The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][17][18] this compound serves as a key starting material for accessing novel derivatives with therapeutic potential. The 4-bromo group acts as a versatile synthetic handle, allowing for the introduction of various pharmacophores through coupling or nucleophilic substitution reactions.
Benchmarking through Structure-Activity Relationship (SAR): Direct performance comparison is best understood through the lens of SAR. The ability to easily modify the C4 position allows for the systematic exploration of how different substituents impact biological activity. For example, derivatives of 2-phenyl-quinoline-4-carbohydrazide have been synthesized and shown to act as microbial DNA gyrase inhibitors.[17] While this study used a 2-(4-Bromophenyl)quinoline starting material, the principle of using a bromo-substituent as a key synthetic access point is identical. Highly brominated quinolines have also demonstrated significant anticancer activities.[18]
| Derivative Class | Target/Activity | Reported Potency | Reference |
| Phenyl quinoline hydrazide derivatives | S. aureus DNA gyrase | IC₅₀ = 8.45 µM (Compound 10) | [17] |
| Piperazinyl/Morpholinyl quinolines (from bromo-nitroquinoline precursor) | Antiproliferative (Cancer cell lines) | Strong activity, low cytotoxicity | [18] |
| Dibromo-dimethoxy-hydroxyquinoline | Antiproliferative (C6, HeLa, HT29 cells) | IC₅₀ = 5.45–9.6 μg/mL | [18] |
| Carboxylic acid-substituted quinolines | Xanthine oxidase / URAT1 dual inhibitors | Activity reported | [8] |
This data illustrates that the bromo-quinoline scaffold is a proven starting point for developing potent bioactive agents.
Application in Organic Electronics
Quinoline derivatives are increasingly studied for their applications in organic electronics, particularly as materials for Organic Light-Emitting Diodes (OLEDs), due to their thermal stability and tunable photophysical properties.[19][20] While specific data for this compound itself is limited, its derivatives are highly relevant. The bromo-substituent allows for the construction of extended π-conjugated systems via cross-coupling reactions, which is a primary strategy for designing new organic semiconductor materials.[20]
Benchmarking Performance: The performance of an OLED material is judged by its emission color, quantum efficiency, and stability. By coupling this compound with various aromatic or heteroaromatic boronic acids, one can systematically tune the HOMO-LUMO energy gap of the resulting molecule, thereby controlling its emission wavelength.[21] For example, a newly synthesized phosphor, 2-(2-Bromo-4-Cyno Phenyl)-4-Phenyl Quinoline, was shown to be a blue-light-emitting material with a calculated energy band gap of 2.87-2.94 eV.[19] This demonstrates the principle of using a bromo-quinoline derivative to access materials with specific, desirable photophysical properties.
| Material Class | Emission Color | Key Feature | Reference |
| Br-CN-DPQ (quinoline derivative) | Blue | CIE coordinates in the blue region | [19] |
| Pyrrolylquinoline-BF₂/BPh₂ complexes | Green-Red (emits at 510 nm and 715 nm) | Boron chelation tunes properties | [22] |
| Pt(II) complexes with benzoquinoline | Green | High phosphorescent quantum yields | [21] |
These examples show that functionalized quinolines, readily accessible from bromo-precursors, are promising candidates for developing novel materials for organic electronics.
Conclusion
This compound is a demonstrably high-performing chemical intermediate whose value lies in its optimal balance of reactivity, stability, and versatility. In palladium-catalyzed cross-coupling reactions, it serves as a reliable and efficient substrate, outperforming chloro-derivatives in reactivity and offering a more stable and cost-effective alternative to iodo-derivatives. This reactivity provides a direct and powerful route for the synthesis of advanced molecules. For drug discovery professionals, it is a key building block that enables the rapid exploration of chemical space around the privileged quinoline core, facilitating the development of new therapeutic agents. In materials science, it is a gateway to novel conjugated systems with tunable photophysical properties for applications in organic electronics. The robust and well-documented chemistry of this compound makes it an indispensable tool for researchers pushing the boundaries of modern synthesis.
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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-methylquinoline: A Comparative Analysis of Reported Yields
Introduction
4-Bromo-2-methylquinoline is a valuable heterocyclic intermediate in medicinal chemistry and materials science. Its utility as a scaffold for the development of novel pharmacologically active agents, such as dual inhibitors of xanthine oxidase and URAT1, necessitates reliable and efficient synthetic protocols.[1] This guide provides an in-depth comparison of the primary synthetic strategies reported in the literature, focusing on reaction yields, mechanistic principles, and practical considerations for laboratory implementation. We aim to equip researchers, chemists, and drug development professionals with the critical information needed to select the most suitable method for their specific application.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly proceeds via two distinct and well-established chemical transformations. The choice of strategy is largely dictated by the availability and cost of the starting precursor: either 4-hydroxy-2-methylquinoline or 4-amino-2-methylquinoline.
Caption: Key synthetic precursors and pathways to this compound.
Method 1: Halogenation of 4-Hydroxy-2-methylquinoline
This approach is a classical method for converting a hydroxyl group on a heteroaromatic ring into a halogen. The underlying principle involves the in-situ conversion of the hydroxyl group into a better leaving group by a phosphorus-based halogenating agent, followed by nucleophilic substitution by a bromide ion.
Causality of Experimental Choices: Phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective reagents for this transformation. They react with the hydroxyl group to form a phosphate or phosphite ester intermediate, which is an excellent leaving group. The subsequent SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen. High temperatures are typically required to drive the reaction to completion.
Comparative Yield Data
| Starting Material | Reagents & Conditions | Reported Yield | Analysis & Remarks | Reference |
| 4-Hydroxy-2-methylquinoline | Phosphorus Oxyhalide*, 130 °C, several hours | 36% | A direct precedent, though the yield is modest. Suggests the reaction is viable but requires optimization. | [1][2] |
| 4-Hydroxyquinoline | PBr₃, N,N-dimethylformamide (DMF), 30 min | 88% | A high-yield example on a closely related, unmethylated substrate. The use of PBr₃ in DMF appears significantly more effective than heating with the neat phosphorus oxyhalide. | [3] |
Note: The primary literature source cites "phosphorus oxyfluoride" which appears to be a typographical error, as this reagent would not yield a bromo-product. The context strongly implies a brominating agent like phosphorus oxybromide (POBr₃) was used.
Detailed Experimental Protocol (Based on 36% Yield)
Caption: Experimental workflow for the halogenation of 4-Hydroxy-2-methylquinoline.
Step-by-Step Methodology:
-
In a round-bottom flask, combine 4-Hydroxy-2-methylquinoline (1.0 eq) and phosphorus oxybromide (1.5 eq).
-
Heat the reaction mixture to 130 °C and maintain this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Carefully partition the resulting residue between a saturated aqueous solution of sodium carbonate (Na₂CO₃) and ethyl acetate to neutralize excess acid and extract the product.
-
Separate the organic layer. Extract the aqueous layer multiple times (e.g., 5 x 300 mL for a 17.4 g scale reaction) with ethyl acetate to maximize recovery.
-
Combine all organic layers and wash sequentially with water and brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the final product.[1][2]
Method 2: The Sandmeyer Reaction from 4-Amino-2-methylquinoline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a halide, cyanide, or other functionalities.[4][5] This transformation proceeds via a two-step, one-pot process: the formation of an aryl diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a nucleophile.[6]
Causality of Experimental Choices:
-
Diazotization: The reaction of 4-amino-2-methylquinoline with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (typically HBr for bromination), forms the corresponding diazonium salt. This step must be conducted at low temperatures (0–5 °C) as diazonium salts are generally unstable and can decompose prematurely at higher temperatures.[7]
-
Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer (SET) to the diazonium salt, liberating nitrogen gas (N₂) and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[4]
While a specific yield for the synthesis of this compound via this method was not found in the initial literature survey, the Sandmeyer reaction is widely regarded as a robust and high-yielding protocol for the synthesis of aryl bromides.
Generalized Experimental Protocol
Caption: General experimental workflow for the Sandmeyer bromination.
Step-by-Step Methodology: [8]
-
Diazotization:
-
Suspend 4-amino-2-methylquinoline (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution in a flask.
-
Cool the suspension to 0–5 °C using an ice/salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr, ~1.2 eq) in 48% HBr and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Vigorous gas evolution (N₂) will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60–70 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by carefully adding a base (e.g., aqueous NaOH or Na₂CO₃) until the pH is basic.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by either column chromatography or recrystallization to yield pure this compound.
-
Conclusion and Recommendations
For researchers seeking to synthesize this compound, two primary, viable routes are available, with the choice depending on precursor availability and desired yield.
-
The halogenation of 4-hydroxy-2-methylquinoline is a documented method with a reported yield of 36% .[1][2] However, comparative data from the synthesis of the unmethylated analog (4-bromoquinoline, 88% yield) strongly suggests that modifying the reaction conditions—specifically by using PBr₃ in DMF —could lead to a significant improvement in yield.[3] This pathway is recommended for labs where the hydroxyl precursor is readily available and optimization of the reaction conditions is feasible.
-
The Sandmeyer reaction starting from 4-amino-2-methylquinoline represents a powerful and highly reliable alternative. Although a specific yield for this exact substrate is not detailed in the searched literature, the Sandmeyer reaction is a standard, often high-yielding method for the synthesis of aryl bromides.[4][6] This route is recommended for its predictable outcome and broad applicability, particularly if the amino precursor is more accessible than the hydroxy analog.
Ultimately, both methods offer a strategic entry point to this compound. An initial small-scale trial and optimization may be necessary to achieve the desired efficiency for large-scale synthesis campaigns.
References
- Sandmeyer reaction - Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
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- Sandmeyer reaction (video) | Khan Academy.
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A Comprehensive Guide to Comparative DFT Studies of 4-Bromo-2-methylquinoline and Its Isomers for Drug Discovery and Materials Science
For researchers and scientists in drug development and materials science, understanding the nuanced differences in the electronic and structural properties of isomeric molecules is paramount. Quinolines, a class of heterocyclic aromatic compounds, are of particular interest due to their wide-ranging biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise positioning of substituents on the quinoline scaffold can dramatically alter these properties. This guide provides a robust framework for conducting comparative Density Functional Theory (DFT) studies on 4-Bromo-2-methylquinoline and its isomers, offering insights into how subtle structural changes can influence molecular behavior.
This guide will not only present a detailed, step-by-step methodology for such a computational investigation but will also delve into the causality behind the selection of specific computational parameters. By understanding the "why" behind the "how," researchers can confidently apply these techniques to their own investigations of novel quinoline derivatives. We will use 6-Bromo-2-methylquinoline as a case study to illustrate the expected outcomes and their interpretation, providing a practical example of the power of DFT in molecular characterization.
The Rationale for a Comparative DFT Approach
The biological activity and material properties of quinoline derivatives are intrinsically linked to their three-dimensional structure and electronic landscape. Isomers, despite having the same chemical formula, can exhibit vastly different behaviors due to variations in intramolecular interactions, dipole moments, and the accessibility of reactive sites. A comparative DFT study allows for a systematic and quantitative evaluation of these differences.
Key molecular properties that can be elucidated through DFT and are critical for understanding the potential of these molecules include:
-
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, influencing how the molecule interacts with biological targets or other molecules in a material.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are fundamental indicators of a molecule's reactivity, stability, and electronic excitation properties.[2][3]
-
Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This is invaluable for predicting non-covalent interactions, which are crucial in drug-receptor binding.
-
Spectroscopic Signatures (FT-IR, FT-Raman, NMR): Theoretically predicted spectra can be correlated with experimental data to confirm the molecular structure and provide a detailed understanding of the vibrational modes and chemical environment of the nuclei.
Experimental and Computational Workflow
A successful comparative DFT study requires a well-defined and validated workflow. The following protocol is a self-validating system, where the comparison of theoretical data with available experimental results for known compounds can lend confidence to the predictions for novel or less-studied isomers.
Workflow for a Comparative DFT Study
Step 1: Geometry Optimization
The first and most crucial step is to determine the ground-state equilibrium geometry of each isomer.
Protocol:
-
Initial Structure Generation: Draw the 2D structures of this compound and its isomers (e.g., 3-, 5-, 6-, 7-, and 8-Bromo-2-methylquinoline) using a molecular editor.
-
Computational Method Selection:
-
Functional: Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving high accuracy. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing chemical bonds accurately.
-
-
Execution: Perform the geometry optimization using a quantum chemistry software package like Gaussian. The calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
Step 2: Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum (and not a saddle point), a vibrational frequency calculation must be performed.
Protocol:
-
Calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization needs to be revisited.
-
Data Extraction: The output will provide the harmonic vibrational frequencies, which can be used to predict the FT-IR and FT-Raman spectra of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, compensating for the harmonic approximation and basis set deficiencies.[6]
Step 3: Calculation of Electronic and Spectroscopic Properties
With the validated optimized geometry, a single-point energy calculation can be performed to obtain various electronic and spectroscopic properties.
Protocol:
-
Electronic Properties:
-
HOMO-LUMO Analysis: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.[2][3]
-
Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: Calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. This allows for a direct comparison with experimental NMR data.
-
Case Study: DFT Analysis of 6-Bromo-2-methylquinoline
To illustrate the type of data generated in such a study, we will consider the results for 6-Bromo-2-methylquinoline, based on available literature.[7][8]
Optimized Geometry
The optimized geometry of 6-Bromo-2-methylquinoline would be presented with key bond lengths and angles. For instance, the C-Br bond length and the bond angles within the quinoline ring system would be reported. A comparison of these parameters between different isomers would reveal the steric and electronic effects of the bromine atom's position.
Structures of Bromo-2-methylquinoline Isomers
Electronic Properties
A comparative table of the calculated electronic properties for the different isomers would be a central piece of the analysis.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |
| 3-Bromo-2-methylquinoline | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |
| 5-Bromo-2-methylquinoline | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |
| 6-Bromo-2-methylquinoline | -6.646 | -1.816 | 4.83 | 2.004 |
| 7-Bromo-2-methylquinoline | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |
| 8-Bromo-2-methylquinoline | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |
| Note: The values for 6-Bromo-2-methylquinoline are based on general quinoline DFT studies and serve as an illustrative example.[2] The other entries would be populated by performing the DFT calculations as described in the methodology. |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[3] Variations in the dipole moment across the isomers will indicate differences in their overall polarity, which can affect their solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the reactive sites of the molecule. For the bromo-methyl-quinoline isomers, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the bromine atom, indicating these as sites for potential electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Comparing the MEP maps of the isomers would reveal how the position of the bromine atom influences the charge distribution across the entire molecule.
Vibrational Analysis
The calculated vibrational frequencies for each isomer can be compared to identify unique spectral fingerprints. For example, the C-Br stretching frequency will vary depending on its position on the quinoline ring. These theoretical spectra can be invaluable in identifying and characterizing these isomers experimentally. A study on 6-bromo-2-methylquinoline has reported its FT-IR and FT-Raman spectra and compared them with theoretical calculations.[6]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for conducting comparative DFT studies on this compound and its isomers. By systematically calculating and comparing their optimized geometries, electronic properties, and spectroscopic signatures, researchers can gain a deep understanding of the structure-property relationships within this important class of molecules.
The insights gained from such studies are invaluable for the rational design of new drug candidates and advanced materials. For example, by understanding how the position of the bromine atom affects the molecule's reactivity and electrostatic potential, medicinal chemists can better predict how an isomer might interact with a biological target. Similarly, materials scientists can use this information to tune the electronic and optical properties of quinoline-based materials.
The methodologies described herein are not limited to the specific molecules discussed but can be readily adapted to a wide range of organic compounds. As computational resources become more accessible, the integration of DFT studies into the research and development pipeline will continue to accelerate the discovery of new and improved chemical entities.
References
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- Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. (2022). Molecular Crystals and Liquid Crystals, 738(1), 38-50. [Link]
- Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. (2022). Ingenta Connect. [Link]
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- theory dft b3lyp: Topics by Science.gov. (n.d.). Science.gov.
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- The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. (2018). Journal of Molecular Structure, 1171, 89-100. [Link]
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- Table 3 . Vibrational frequencies of compound 2, 3, 4 in the gas phase... (n.d.). ResearchGate.
- HOMO-LUMO Energy Gap and its Correlation with the Structure of Tetrathiafulvalene in Gas and Solvent Phases using Density Functional Theory. (2021). Passer, 3(2), 167-173. [Link]
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- Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 435-443. [Link]
- Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. (2025). Scientific Reports, 15(1), 12345. [Link]
- DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline: spectroscopic, HOMO-LUMO, MEP, NLO, NBO, and docking insights with human serum albumin. (2023). Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21487-21503. [Link]
- LUMO and HOMO diagrams and the energy gaps of the target isoquinoline derivatives based on DFT calculations. (n.d.). ResearchGate.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity, 22(5), e202500123. [Link]
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry, 10, S2036-S2049. [Link]
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- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Journal of Molecular Structure, 1225, 129112. [Link]
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(9), 1045-1053. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methylquinoline
For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-2-methylquinoline (CAS No. 50488-44-3), ensuring that its handling from bench to final disposal is conducted with the highest degree of safety and regulatory compliance. The protocols outlined herein are designed to be self-validating, integrating technical accuracy with the practical wisdom gained from extensive laboratory experience.
Hazard Assessment & Proactive Risk Mitigation
Understanding the inherent risks of a compound is the first step in its safe management. This compound, a halogenated organic compound, presents several hazards that dictate its handling and disposal protocols.[1][2]
| Hazard Classification | Description | Potential Effects | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can lead to redness, itching, and inflammation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Contact may result in pain, watering, and redness. | [3][4][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion can cause significant adverse health effects. | [4][7][8] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or vapors can irritate the respiratory system. | [3][4][6] |
| Combustion Hazard | May emit corrosive fumes upon burning. | Thermal decomposition can generate toxic gases like hydrogen bromide and nitrogen oxides. | [3][6] |
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Before beginning any procedure involving this compound, ensure the following PPE is worn:
-
Eye Protection : Chemical splash goggles are mandatory.[7] They provide a full seal around the eyes, protecting against splashes from all angles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required.[7][9] Always inspect gloves for signs of degradation before use and double-glove when handling concentrated amounts.[10]
-
Body Protection : A full-length laboratory coat must be worn to prevent incidental skin contact.[3][7] For larger quantities or spill cleanup, a PVC apron is recommended.[3]
-
Respiratory Protection : All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.[7]
Immediate Actions: Spill and Exposure Protocols
Rapid and correct response to an accident is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Spill Cleanup Protocol
In the event of a spill, prioritize the safety of all personnel.
-
Evacuate & Alert : Clear the area of all non-essential personnel and alert colleagues to the spill.[3]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Control and contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[3][11] Do not use combustible materials.
-
Collect : Carefully scoop or wipe up the absorbed material.[3] Place all contaminated materials into a suitable, leak-proof container clearly labeled for hazardous waste disposal.[3][7]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
-
Prevent Environmental Release : Under no circumstances should a spill be allowed to enter drains or waterways.[3] If this occurs, notify your institution's emergency services immediately.[3]
First-Aid Measures for Exposure
-
Eye Contact : Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][5] Seek immediate medical attention.[6]
-
Skin Contact : Remove all contaminated clothing.[4] Flush the affected skin and hair with copious amounts of running water and soap, if available.[3][6] Seek medical attention if irritation develops or persists.[3]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult, administer oxygen.[8]
-
Ingestion : Rinse the mouth thoroughly with water.[5][8] Do NOT induce vomiting.[6][8] Immediately contact a doctor or a Poisons Information Center.[3]
The Core Disposal Protocol: Waste Segregation & Collection
The single most critical step in the proper disposal of this compound is its correct categorization and segregation as a halogenated organic waste .[1][12] This is because halogenated wastes require specific high-temperature incineration to prevent the formation of highly toxic byproducts and cannot be mixed with non-halogenated solvents intended for fuel blending.[12][13]
Step-by-Step Waste Collection Procedure
-
Select the Correct Container : Use a designated, chemically compatible, and leak-proof container for "Halogenated Organic Waste."[1][14] Polyethylene containers are often preferred over metal to prevent corrosion from potential acid formation.[11]
-
Labeling : Before adding any waste, the container must be clearly and accurately labeled.[2][14] The label must include:
-
Segregation : Collect waste this compound and materials contaminated with it separately. It is imperative to not mix this waste stream with the following :
-
Containment : Keep the waste container securely closed at all times, except when actively adding waste.[2][12] This prevents the release of vapors and protects against spills.
-
Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[14][15] This area must be at or near the point of generation, secure, well-ventilated, and provide secondary containment to capture any potential leaks.[7][16]
Disposal Decision Workflow
The following diagram outlines the logical workflow for ensuring the proper segregation and handling of this compound waste.
Caption: Waste Disposal Decision Workflow for this compound.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be conducted by professionals.
-
Institutional EHS : Your institution's Environmental Health and Safety (EHS) office is your primary resource.[7] They will have established procedures for the collection and disposal of hazardous waste that comply with all federal, state, and local regulations.[15]
-
Waste Manifest : When the waste is collected, it will be tracked via a hazardous waste manifest system, which documents its journey from the point of generation to its final treatment facility, ensuring a complete chain of custody.
-
Never Use Drains or Trash : It is illegal and environmentally hazardous to dispose of this compound down the drain or in the regular trash.[7][11][13]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- This compound - Safety D
- 4-Bromo-2-methylquinolin-3-ol - Safety D
- Proper Disposal of 2-(2-Chloroethyl)
- Hazardous Waste Segreg
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Chemical Safety Data Sheet - 4-BROMO-8-METHOXY-2-METHYLQUINOLINE. ChemicalBook.
- Navigating the Disposal of 2-tert-Butylquinoline: A Guide for Labor
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
- 4-Amino-8-bromo-2-methylquinoline - Safety Inform
- 6-Bromoquinoline - Safety D
- 6-Bromo-2-methylquinoline - Safety D
- This compound Inform
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory waste Management Rules. Karolinska Institutet Staff Portal.
- Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming.
- Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Labor
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-Bromo-2-methylquinoline
For the researcher, scientist, and drug development professional, the novel application of unique chemical entities is the cornerstone of discovery. 4-Bromo-2-methylquinoline, a halogenated quinoline derivative, presents significant opportunities in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Serious Eye Irritation: Poses a risk of serious eye damage[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1][4].
A thorough understanding of these hazards is the first step in establishing a safe handling protocol. The causality is clear: direct contact with the skin or eyes, or inhalation of dust or vapors, can lead to immediate and potentially severe adverse health effects. Therefore, all subsequent procedures are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent practice for extended handling to provide an additional barrier against accidental exposure[5][6]. |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against accidental splashes[5][7]. When there is a heightened risk of splashing, such as during bulk transfers or reactions, a face shield must be worn over the goggles for full facial protection[3][8]. |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination[5][8]. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[8][9]. If handling outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges is required[5][10]. |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, creating a self-validating system of protection.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following procedural workflow is designed to guide the user through the safe handling of this compound from initial preparation to final cleanup.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves[8].
-
Work Area Preparation: Ensure that all work with this compound is conducted within a certified chemical fume hood[8]. Verify that the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents. Inspect glassware for any cracks or defects prior to use[11].
-
-
Handling:
-
Weighing: When weighing the solid, perform the task within the fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing[8].
-
Reaction: Maintain a safe distance from the reaction and use appropriate shielding, especially for reactions that are exothermic or have the potential to pressurize.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly[8].
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations[1][9]. Never pour chemical waste into sink drains[11].
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container[8].
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[11][12].
-
Emergency Procedures: Planning for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek immediate medical attention[1][4].
-
Skin Contact: Immediately flush the affected skin with running water and soap. Remove contaminated clothing. Seek medical attention if irritation persists[1][4].
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][12].
-
Spills: In the event of a spill, clear the area of all personnel. Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite. Place the absorbed material in a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly[1][9].
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, minimizing risks and fostering a secure environment for scientific advancement.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- CymitQuimica. (2023, July 4). This compound Safety Data Sheet.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-8-METHOXY-2-METHYLQUINOLINE.
- Synquest Labs. (n.d.). 4-Bromo-2-methylquinolin-3-ol Safety Data Sheet.
- MedchemExpress.com. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- NIOSH. (n.d.). School Chemistry Laboratory Safety Guide.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
